Product packaging for Boc-D-Asp-OBzl(Cat. No.:CAS No. 92828-64-3)

Boc-D-Asp-OBzl

Cat. No.: B558560
CAS No.: 92828-64-3
M. Wt: 323.34 g/mol
InChI Key: LDRWTKQWSXGSTM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Asp-OBzl, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO6 B558560 Boc-D-Asp-OBzl CAS No. 92828-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWTKQWSXGSTM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471926
Record name Boc-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92828-64-3
Record name Boc-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Asp-OBzl: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl) is a pivotal building block in synthetic organic chemistry, most notably in the realm of solid-phase peptide synthesis (SPPS). Its unique structural features, comprising a temporary Boc protecting group on the α-amino group and a semi-permanent benzyl ester on the α-carboxyl group, make it an essential reagent for the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference
CAS Number 92828-64-3[1]
Molecular Formula C₁₆H₂₁NO₆[1]
Molecular Weight 323.3 g/mol [1]
MDL Number MFCD00038264[1]
PubChem ID 4450951
Table 2: Physical and Spectroscopic Properties
PropertyValueReference
Appearance White to off-white powder
Melting Point 93 - 99 °C
Optical Rotation [α]²⁰_D = +24 ± 2º (c=1 in MeOH)
Solubility Soluble in ethanol (100 mg/mL with sonication)
Storage 0 - 8 °C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key steps: the protection of the α-amino group of D-aspartic acid with a Boc group, and the selective esterification of the α-carboxyl group with a benzyl group.

1. Boc Protection of D-Aspartic Acid:

  • Materials: D-aspartic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Dioxane, Water, Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve D-aspartic acid in a 1:1 mixture of dioxane and water.

    • Adjust the pH of the solution to approximately 9-10 with a 1M NaOH solution.

    • Add (Boc)₂O (1.1 equivalents) to the solution while stirring vigorously.

    • Maintain the pH at 9-10 by the dropwise addition of 1M NaOH.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a 1M HCl solution.

    • Extract the product, Boc-D-aspartic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. α-Benzylation of Boc-D-Aspartic Acid:

  • Materials: Boc-D-aspartic acid, Benzyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Boc-D-aspartic acid in anhydrous DCM.

    • Add benzyl alcohol (1.0 equivalent) and a catalytic amount of DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the gradient program.

    • Analyze the resulting chromatogram for the main product peak and any impurities.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. Expected signals include those for the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methylene and methine protons of the aspartic acid backbone, the methylene protons of the benzyl group (singlet, ~5.1 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbons of the Boc group, the carbonyl carbons of the ester and carbamate, the carbons of the aspartic acid backbone, and the carbons of the benzyl group.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc/Bzl strategy of SPPS. This methodology relies on the differential acid lability of the Boc and benzyl protecting groups. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable benzyl group requires a strong acid, such as hydrofluoric acid (HF), for cleavage.

Boc-SPPS Workflow

The general cycle for incorporating an amino acid using the Boc strategy is as follows:

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Deprotection (TFA in DCM) Resin->Deprotection 1. Washing1 Washing (DCM/IPA) Deprotection->Washing1 2. Neutralization Neutralization (DIEA in DCM/DMF) Washing1->Neutralization 3. Washing2 Washing (DCM/DMF) Neutralization->Washing2 4. Coupling Coupling (Boc-AA, Coupling Reagent) Washing2->Coupling 5. Washing3 Washing (DCM/DMF) Coupling->Washing3 6. Next_Cycle Next Cycle or Final Cleavage Washing3->Next_Cycle 7.

Caption: General workflow of a single cycle in Boc-based Solid-Phase Peptide Synthesis.

Final Cleavage

Upon completion of the peptide chain assembly, the final step involves the removal of all protecting groups and cleavage of the peptide from the resin support.

Final_Cleavage Protected_Peptide Fully Protected Peptide on Resin Cleavage Cleavage Cocktail (e.g., HF/Anisole) Protected_Peptide->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Workflow for the final cleavage and purification of the synthesized peptide.

Conclusion

This compound is an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its chemical and physical properties, coupled with robust protocols for its synthesis, purification, and application, is crucial for the successful synthesis of high-quality peptides. This guide provides a foundational resource to aid in the effective utilization of this important building block.

References

An In-depth Guide to the Synthesis of N-Boc-D-aspartic acid α-benzyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-aspartic acid α-benzyl ester, a key building block in peptide synthesis and drug development. The document details a strategic synthetic approach, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Introduction

N-Boc-D-aspartic acid α-benzyl ester, also known as N-(tert-butoxycarbonyl)-D-aspartic acid 1-benzyl ester, is a valuable derivative of the non-proteinogenic amino acid D-aspartic acid. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the α-carboxylic acid allows for selective chemical manipulations at the β-carboxylic acid position. This makes it a crucial intermediate for the synthesis of complex peptides, peptidomimetics, and other pharmaceutical compounds.[1][2] The regioselective synthesis of this molecule is paramount to avoid the formation of the isomeric β-benzyl ester.

Synthetic Strategy and Workflow

The most effective strategy for the regioselective synthesis of N-Boc-D-aspartic acid α-benzyl ester involves a three-step process. This approach ensures the selective protection of the amine and subsequent esterification of the desired carboxylic acid, minimizing the formation of isomeric byproducts.

The overall workflow can be visualized as follows:

SynthesisWorkflow cluster_0 Step 1: β-Carboxyl Protection cluster_1 Step 2: N-Terminal Protection cluster_2 Step 3: α-Carboxyl Benzylation D_Asp D-Aspartic Acid N_Boc_D_Asp_beta_ester N-Boc-D-aspartic acid β-ester D_Asp->N_Boc_D_Asp_beta_ester Selective Esterification N_Boc_D_Asp_beta_ester_N_protected N-Boc-D-aspartic acid β-ester N_Boc_D_Asp_beta_ester->N_Boc_D_Asp_beta_ester_N_protected (Boc)2O, Base Target N-Boc-D-aspartic acid α-benzyl ester N_Boc_D_Asp_beta_ester_N_protected->Target Benzyl Bromide, Base

Caption: Synthetic workflow for N-Boc-D-aspartic acid α-benzyl ester.

Experimental Protocols

This section details the experimental procedures for the synthesis of N-Boc-D-aspartic acid α-benzyl ester, based on established methodologies for amino acid protection and esterification.

Step 1: Synthesis of N-Boc-D-aspartic acid

The first step involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group.

Protocol:

  • Suspend D-aspartic acid in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the mixture to 10-11 with a suitable base (e.g., sodium hydroxide).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH with the base.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with an organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., hydrochloric acid or citric acid).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid as a white solid.

Step 2: Synthesis of N-Boc-D-aspartic acid β-methyl ester

To ensure the regioselective benzylation of the α-carboxylic acid, the β-carboxylic acid is first protected, for example, as a methyl ester.

Protocol:

  • Dissolve N-Boc-D-aspartic acid in methanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Boc-D-aspartic acid β-methyl ester.

Step 3: Synthesis of N-Boc-D-aspartic acid α-benzyl ester

The final step is the benzylation of the free α-carboxylic acid. This method is adapted from a patented procedure for the corresponding L-enantiomer.[3]

Protocol:

  • Dissolve N-Boc-D-aspartic acid β-methyl ester in a suitable organic solvent such as acetonitrile, dimethylformamide (DMF), or acetone.[3]

  • Add a base, such as potassium carbonate or triethylamine (2-3 molar equivalents).[3]

  • Add benzyl bromide (1-3 molar equivalents) to the mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • After the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to separate the desired α-benzyl ester from any unreacted starting material and byproducts.

Data Presentation

This section presents a summary of expected quantitative data and physical properties for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Optical Rotation [α]D²⁰
N-Boc-D-aspartic acidC₉H₁₅NO₆249.22>90114-116-
N-Boc-D-aspartic acid β-methyl esterC₁₀H₁₇NO₆263.2585-95--
N-Boc-D-aspartic acid α-benzyl ester C₁₆H₂₁NO₆ 323.34 70-85 93-99 +24 ± 2° (c=1 in MeOH)

Characterization

The structure and purity of the final product, N-Boc-D-aspartic acid α-benzyl ester, should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (multiplets in the aromatic region, ~7.3 ppm, and a singlet for the CH₂ group around 5.2 ppm), and the aspartic acid backbone protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the ester and carbamate carbonyls, as well as the carbons of the Boc, benzyl, and aspartic acid moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product.

  • Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC), with an expected purity of ≥98%.

Conclusion

The synthesis of N-Boc-D-aspartic acid α-benzyl ester is a critical process for the advancement of peptide-based drug discovery. The detailed protocols and data presented in this guide offer a robust framework for its successful and regioselective preparation. Careful execution of each step, particularly the strategic protection of the β-carboxylic acid prior to α-benzylation, is key to achieving high yields and purity of the target compound.

References

An In-depth Technical Guide to Boc-D-Asp(OBzl)-OH: Structure, Stereochemistry, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure, stereochemistry, and analytical characterization of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, commonly abbreviated as Boc-D-Asp(OBzl)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-aspartic acid residues into peptide sequences. Such modifications are of significant interest in drug development for enhancing peptide stability and modulating biological activity.

Chemical Structure and Stereochemistry

Boc-D-Asp(OBzl)-OH is a derivative of the non-proteinogenic amino acid D-aspartic acid. To facilitate its use in peptide synthesis, its functional groups are selectively protected. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to acid. The side-chain β-carboxyl group is protected as a benzyl ester (OBzl), which is more stable to the acidic conditions used for Boc group removal but can be cleaved under stronger acidic conditions or by hydrogenolysis. The α-carboxyl group remains free to allow for coupling to the N-terminus of a growing peptide chain.

The stereochemistry at the α-carbon is 'D', which is the enantiomer of the naturally occurring L-aspartic acid. This specific configuration is crucial for its role in synthesizing peptides with modified backbones.

Boc-D-Asp(OBzl)-OH Structure

Physicochemical and Spectroscopic Data

The identity and purity of Boc-D-Asp(OBzl)-OH are confirmed through various analytical techniques. The quantitative data are summarized below.

PropertyValueReference(s)
CAS Number 51186-58-4[1]
Molecular Formula C₁₆H₂₁NO₆[2]
Molecular Weight 323.34 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98.0%
Optical Rotation [α]²⁵/D = -7.5 to -9.5° (c=2 in AcOH)
Melting Point Not consistently reported
Solubility Soluble in DMSO, DMF, and alcohols

Experimental Protocols

Characterization Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the Boc, benzyl, and aspartate moieties.

    • Protocol: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Expected Resonances:

      • ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

      • ~2.8-3.0 ppm (multiplet, 2H): Methylene protons (CβH₂) of the aspartate side chain.

      • ~4.5 ppm (multiplet, 1H): α-proton (CαH) of the aspartate backbone.

      • ~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group.

      • ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

      • A broad singlet corresponding to the NH proton, with its chemical shift being solvent-dependent.

      • A broad singlet for the carboxylic acid proton, also solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

    • Protocol: Dissolve 20-50 mg of the sample in a suitable deuterated solvent. Record the spectrum with proton decoupling.

    • Expected Chemical Shift Regions:

      • ~28 ppm: Methyl carbons of the Boc group.

      • ~37 ppm: β-carbon of the aspartate side chain.

      • ~50 ppm: α-carbon of the aspartate backbone.

      • ~67 ppm: Methylene carbon of the benzyl group.

      • ~80 ppm: Quaternary carbon of the Boc group.

      • ~128-136 ppm: Aromatic carbons of the benzyl group.

      • ~155 ppm: Carbonyl carbon of the Boc group.

      • ~171 ppm: Carbonyl carbon of the benzyl ester.

      • ~173 ppm: Carbonyl carbon of the carboxylic acid.

3.1.2. Infrared (IR) Spectroscopy

  • Protocol: Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate.

  • Expected Absorption Bands:

    • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3000-2850 cm⁻¹: C-H stretches of alkyl groups.

    • ~1735 cm⁻¹: C=O stretch of the benzyl ester.

    • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1690 cm⁻¹: C=O stretch of the urethane (Boc group).

    • ~1520 cm⁻¹: N-H bend.

3.1.3. Mass Spectrometry (MS)

  • Protocol: Analyze the sample using electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode.

  • Expected Ions:

    • Positive Mode: [M+H]⁺ at m/z 324.1, [M+Na]⁺ at m/z 346.1.

    • Negative Mode: [M-H]⁻ at m/z 322.1.

  • Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the Boc group (-100 Da) or the benzyl group (-91 Da).

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asp(OBzl)-OH is a standard building block for introducing a D-aspartic acid residue in Boc-SPPS. The general workflow for a single coupling cycle is outlined below.

spss_workflow Boc-SPPS Cycle using Boc-D-Asp(OBzl)-OH start Start: Resin with N-terminal Boc-protected amino acid deprotection Boc Deprotection 1. Wash with DCM 2. Treat with 25-50% TFA in DCM 3. Wash with DCM and IPA start->deprotection Remove Boc group neutralization Neutralization 1. Wash with DCM 2. Treat with 10% DIEA in DCM 3. Wash with DCM deprotection->neutralization Prepare for coupling coupling Coupling of Boc-D-Asp(OBzl)-OH 1. Activate Boc-D-Asp(OBzl)-OH with DCC/HOBt or HBTU/DIEA in DMF/DCM 2. Add activated amino acid to resin 3. Agitate for 1-2 hours neutralization->coupling Form new peptide bond wash Washing 1. Wash with DMF 2. Wash with DCM coupling->wash Remove excess reagents end_cycle End of Cycle: Resin with elongated peptide chain wash->end_cycle next_cycle Repeat for next amino acid end_cycle->next_cycle Continue synthesis cleavage Final Cleavage and Deprotection (e.g., HF or TFMSA) end_cycle->cleavage After final amino acid next_cycle->deprotection

Boc-SPPS Cycle Workflow

Protocol for a Single Coupling Cycle:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached, with its α-amino group protected by Boc.

  • Boc Deprotection: Swell the resin in dichloromethane (DCM). Remove the Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes. Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA and byproducts.

  • Neutralization: Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM. This generates a free amine ready for coupling. Wash the resin again with DCM.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (typically 3-4 equivalents) and an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU, in a solvent mixture of DCM and N,N-dimethylformamide (DMF). Add this pre-activated solution to the neutralized resin.

  • Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the D-aspartic acid residue) are removed simultaneously using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

References

The Strategic Application of Boc and Bzl Protecting Groups in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor necessitates a robust strategy of chemical protection to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the fidelity of the final peptide product. Among the arsenal of protecting groups available to chemists, the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl) groups have historically played a pivotal role, particularly within the framework of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core functions, chemical principles, and practical applications of Boc and Bzl protecting groups in modern peptide chemistry.

Core Principles: A Symphony of Graduated Acid Lability

The efficacy of the Boc/Bzl strategy hinges on the principle of graduated acid lability. This approach employs two types of acid-labile protecting groups that can be selectively removed under different acidic conditions.

The Boc Group: A Transient Shield for the α-Amino Group

The tert-Butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality of an amino acid. Its acid-labile nature allows for its removal at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] The Boc group is stable under the basic and neutral conditions often employed during the coupling steps of peptide synthesis.[1]

The Bzl Group: A Semi-Permanent Guardian of Side-Chain Functionality

The Benzyl (Bzl) group, in its various forms (e.g., benzyl ethers for hydroxyl and carboxyl groups), is utilized for the semi-permanent protection of reactive amino acid side chains.[2] These groups are significantly more stable to the acidic conditions used for Boc removal and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their cleavage.[3][4] This differential stability is the cornerstone of the Boc/Bzl strategy's quasi-orthogonality.

Quantitative Data Summary

The following tables provide a summary of illustrative quantitative data related to the use of Boc and Bzl protecting groups. It is important to note that yields and efficiencies can be highly sequence-dependent and vary based on specific reaction conditions.

Table 1: Illustrative Yields for Boc Protection of Amino Acids

Amino AcidProtecting ReagentBaseSolventYield (%)Reference
L-PhenylalanineDi-tert-butyl dicarbonateTriethylaminetert-Butyl alcohol / Water78-87
L-AlanineDi-tert-butyl dicarbonateTriethylamineAcetone / Water93
L-ProlineDi-tert-butyl dicarbonateTrimethylamineAcetone / Water73
L-Aspartic AcidDi-tert-butyl dicarbonateTrimethylamineAcetone / Water60

Table 2: Cleavage Conditions for Boc and Bzl Protecting Groups

Protecting GroupCleavage ReagentTypical ConditionsEfficiency/PurityNotesReference
Boc55% TFA in DCM30 min, Room Temp.Average 9% higher purity than 100% TFAReduced risk of omission sequences due to better resin swelling.
Boc100% TFA5 min, Room Temp.Lower purity on averageCan lead to incomplete Boc removal due to poor resin swelling.
Bzl (and other side-chain groups)Anhydrous HF0°C, 45-60 minEffectiveRequires specialized equipment and stringent safety precautions.
Bzl (and other side-chain groups)TFMSA-Effective alternative to HF-

Table 3: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionAmino Acids AffectedMitigation Strategies
Alkylation Alkylation of nucleophilic side chains by carbocations generated during acidolysis.Trp, Met, Cys, TyrUse of scavengers (e.g., anisole, p-cresol, thioanisole) in the cleavage cocktail.
Aspartimide Formation Intramolecular cyclization of aspartic acid residues.AspUse of β-cyclohexyl ester (OcHex) for side-chain protection.
N-O Acyl Shift Migration of the peptide backbone from the amide nitrogen to the hydroxyl group.Ser, ThrReversible by treatment with a weak base.
Omission Sequences Incomplete removal of the Boc group leading to the skipping of an amino acid residue in the sequence.AllUse of optimal TFA concentration (e.g., 55% in DCM) to ensure proper resin swelling and complete deprotection.

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc and Bzl protecting groups.

Protocol 1: Boc Protection of L-Phenylalanine

Materials:

  • L-Phenylalanine

  • Triethylamine

  • Di-tert-butyl dicarbonate

  • tert-Butyl alcohol

  • Water

  • Pentane

  • Potassium hydrogen sulfate

  • Ethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a suitable reaction vessel, dissolve 1 mole of triethylamine in 750 mL of water.

  • Add 1 mole of L-phenylalanine to the solution with stirring at ambient temperature.

  • Add 750 mL of tert-butyl alcohol and stir until a clear solution is obtained.

  • Slowly add 1 mole of di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate will form.

  • Continue stirring overnight at room temperature to complete the reaction.

  • Extract the reaction mixture twice with 250 mL of pentane.

  • Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.

  • Combine all aqueous layers and acidify to pH 1-1.5 with a solution of 1.65 moles of potassium hydrogen sulfate in 1.5 L of water at 0-5°C.

  • Extract the acidified aqueous layer four times with 400 mL portions of ethyl ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a yellowish oil.

  • Dissolve the oil in ethyl ether and precipitate the product by adding pentane.

  • Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield N-tert-butoxycarbonyl-L-phenylalanine.

Protocol 2: Benzylation of a Serine Side-Chain Hydroxyl Group (Williamson Ether Synthesis)

Materials:

  • Nα-Boc-L-Serine derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the Nα-Boc-L-Serine derivative (1.0 equivalent) in anhydrous DMF or THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add benzyl bromide (1.5–2.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0°C and quench by the slow addition of water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the benzylated serine derivative.

Protocol 3: Solid-Phase Peptide Synthesis Cycle using Boc/Bzl Strategy

This protocol outlines a single cycle of amino acid addition.

Materials:

  • Boc-protected amino acid

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 55% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

    • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the protonated N-terminus by washing the resin with a solution of 5-10% DIEA in DCM or DMF.

    • Wash the resin with DCM and then DMF to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 4: Final Cleavage of Peptide from Resin and Bzl Group Removal using Anhydrous HF

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (1-2 g) and a magnetic stir bar in the HF cleavage vessel.

  • Add the appropriate scavenger cocktail. A common mixture is p-cresol and dimethyl sulfide (DMS). For a peptide containing Trp(For), a mixture of p-cresol and p-thiocresol can be used.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully distill the required amount of anhydrous HF (approximately 2.5 mL per gram of resin) into the vessel.

  • Stir the slurry at 0°C for 45-60 minutes. For peptides with more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Precipitate the crude peptide by adding the remaining slurry to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid Amino Acid (H₂N-CHR-COOH) Nucleophilic_Attack Nucleophilic attack by amino group on Boc anhydride Amino_Acid->Nucleophilic_Attack Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Nucleophilic_Attack Boc_Amino_Acid Boc-Protected Amino Acid (Boc-NH-CHR-COOH) Nucleophilic_Attack->Boc_Amino_Acid Byproducts tert-Butanol + CO₂ Nucleophilic_Attack->Byproducts

Caption: Mechanism of Boc protection of an amino acid.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Boc_Peptide Boc-Peptide Protonation Protonation of Boc group Boc_Peptide->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Cleavage Cleavage to form tert-butyl cation Protonation->Cleavage Deprotected_Peptide Deprotected Peptide (TFA Salt) Cleavage->Deprotected_Peptide Byproducts Isobutylene + CO₂ Cleavage->Byproducts Bzl_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Bzl_Protected_Peptide Bzl-Protected Peptide Protonation Protonation of Benzyl Ether Bzl_Protected_Peptide->Protonation HF Anhydrous HF HF->Protonation SN1_Cleavage SN1 Cleavage to form Benzyl Cation Protonation->SN1_Cleavage Deprotected_Peptide Deprotected Peptide SN1_Cleavage->Deprotected_Peptide Scavenged_Cation Scavenged Benzyl Cation SN1_Cleavage->Scavenged_Cation SPPS_Workflow Start Start with Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection 1. Deprotection: Remove Boc group with TFA Start->Deprotection Neutralization 2. Neutralization: Treat with DIEA Deprotection->Neutralization Coupling 3. Coupling: Add next activated Boc-Amino Acid Neutralization->Coupling Wash 4. Wash: Remove excess reagents Coupling->Wash Repeat Repeat Cycle for next Amino Acid Wash->Repeat Repeat->Deprotection Continue Elongation Final_Cleavage Final Cleavage: Treat with HF to remove Bzl groups and cleave from resin Repeat->Final_Cleavage Sequence Complete End Purified Peptide Final_Cleavage->End

References

Solubility Profile of Boc-D-Asp-OBzl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-D-Asp-OBzl (N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring efficient coupling, and minimizing aggregation during peptide chain elongation. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for its application in Boc-SPPS.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups significantly impacts its solubility profile, rendering it more soluble in organic solvents than in aqueous solutions.

While comprehensive quantitative data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available information.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityNotes
Highly Soluble In
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189100 mg/mLRequires sonication for rapid dissolution.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153Clearly SolubleSoluble at 1 mmole in 2 mL. Also confirmed soluble at concentrations of 1.4% and 2% for optical rotation measurements.[1]
EthanolC₂H₆O46.0778.37100 mg/mLRequires sonication for rapid dissolution.
Qualitatively Soluble In
Dichloromethane (DCM)CH₂Cl₂84.9339.6SolubleA common solvent for peptide synthesis reactions involving this compound.
ChloroformCHCl₃119.3861.2Soluble[2]
Ethyl AcetateC₄H₈O₂88.1177.1Soluble[2]
AcetoneC₃H₆O58.0856Soluble
Limited/No Data
MethanolCH₃OH32.0464.7No data available
IsopropanolC₃H₈O60.1082.6No data available
Tetrahydrofuran (THF)C₄H₈O72.1166No data available

Experimental Protocol: Determination of Solubility

The following protocol provides a standardized method for determining the solubility of this compound in various organic solvents, adapted from general procedures for protected amino acids. This method utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials:

  • This compound

  • Organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, N,N-Dimethylformamide, Dimethyl Sulfoxide)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 200 mg) into a series of vials.

    • Add a precise volume of each test solvent (e.g., 2.0 mL) to the vials.

    • Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to reach equilibrium.

  • Sample Clarification:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve. Record the dilution factor.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the dilution solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone in Boc-SPPS for the introduction of D-aspartic acid residues. Its solubility in common SPPS solvents like DMF and DCM is critical for the efficiency of the coupling steps. The following diagram illustrates the typical workflow of a single coupling cycle in Boc-SPPS.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents Resin_Bound_Peptide Resin-Bound Peptide (N-terminally Protected) Deprotection 1. Nα-Boc Deprotection Resin_Bound_Peptide->Deprotection TFA TFA in DCM TFA->Deprotection DIEA DIEA in DCM/DMF Neutralization 2. Neutralization DIEA->Neutralization Boc_AA This compound Coupling 3. Amino Acid Coupling Boc_AA->Coupling Activator Coupling Activator (e.g., DCC/HOBt) Activator->Coupling Washing Washing Steps Deprotection->Washing Removal of TFA and Boc group Neutralization->Coupling Free N-terminus Elongated_Peptide Resin-Bound Elongated Peptide (N-terminally Protected) Coupling->Elongated_Peptide Peptide bond formation Washing->Neutralization

Caption: Workflow for a single cycle of Boc solid-phase peptide synthesis (SPPS).

This workflow highlights the critical steps where the solubility of this compound is essential. In the coupling step, the protected amino acid must be fully dissolved in the reaction solvent (typically DMF or DCM) along with the activating agents to ensure a complete and efficient reaction with the free N-terminus of the resin-bound peptide. Poor solubility can lead to incomplete coupling, resulting in deletion sequences and difficult purification of the final peptide.

References

A Technical Guide to the Acid-Labile tert-Butoxycarbonyl (Boc) Protecting Group: Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its widespread use is attributed to its ease of installation, stability in diverse chemical environments—including basic, nucleophilic, and catalytic hydrogenation conditions—and, most critically, its predictable and clean removal under acidic conditions.[1] This guide provides an in-depth analysis of the acid-catalyzed deprotection mechanism, quantitative data on its lability, detailed experimental protocols, and workflows for its application.

The Core Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is most commonly achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The process is a type of acid-catalyzed carbamate hydrolysis that proceeds through a specific and well-understood pathway.[2]

The mechanism unfolds in three primary steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid. This initial step activates the group for subsequent cleavage.

  • Fragmentation: The protonated intermediate undergoes fragmentation. This involves the breaking of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide. The liberated amine is then typically protonated by the excess acid in the medium, forming an amine salt.

A significant aspect of this mechanism is the generation of the reactive tert-butyl cation. This cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene gas. In substrates with nucleophilic residues (e.g., tryptophan, methionine), this can lead to unwanted side-product formation via t-butylation. The addition of "scavengers" like triisopropylsilane (TIS) or anisole is a common strategy to trap this cation and prevent side reactions.

Boc_Deprotection_Mechanism sub Boc-Protected Amine (R-NH-Boc) acid + H-A step1 1. Protonation protonated Protonated Intermediate step2 2. Fragmentation carbamic_acid Carbamic Acid (R-NH-COOH) step3 3. Decarboxylation tbutyl tert-Butyl Cation ((CH₃)₃C⁺) isobutylene Isobutylene tbutyl->isobutylene -H⁺ amine_salt Amine Salt (R-NH₃⁺ A⁻) co2 CO₂ step1->protonated step2->carbamic_acid step2->tbutyl step3->amine_salt step3->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Analysis of Boc Group Lability

The rate of Boc deprotection is highly dependent on the acid used, its concentration, the solvent, and the substrate's steric and electronic properties. While strong acids like neat TFA can cleave the Boc group in minutes, milder conditions can be employed for sensitive substrates.

Recent kinetic studies have revealed a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methanesulfonic acid. This suggests a more complex mechanism than simple protonation followed by unimolecular fragmentation, possibly involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. In contrast, deprotection with TFA often requires a large excess of acid and can show an inverse kinetic dependence on the trifluoroacetate concentration.

The following table summarizes typical conditions and reaction times for the deprotection of various N-Boc protected amines, providing a comparative overview of different acidic systems.

Acidic Reagent/SystemSubstrate TypeTimeYieldReference
Neat Trifluoroacetic Acid (TFA)General Amines30 min - 2 hHigh
4M HCl in 1,4-DioxaneGeneral Amines1 - 4 hHigh
Choline Chloride:pTSA (DES)Aliphatic Primary Amines10 - 20 min>98%
Choline Chloride:pTSA (DES)Aliphatic Secondary Amines30 minExcellent
Choline Chloride:pTSA (DES)N-Boc Alanine Methyl Ester10 min>98%
Choline Chloride:pTSA (DES)N-Boc Leucine Methyl Ester25 min68%
H₂SO₄ (1.5 equiv) in tBuOAcDipeptide (N-Boc-Phe-Phe-OtBu)Not specified95%

Note: Reaction times and yields are substrate-dependent and may vary.

Experimental Protocols and Workflows

Successful implementation of Boc protection and deprotection requires careful execution. Below are representative protocols and a generalized experimental workflow.

This protocol describes the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of water and THF.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equiv). If the amine is used as a salt (e.g., hydrochloride), add a base like triethylamine (TEA) or sodium hydroxide (NaOH) (1.0-1.5 equiv) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2 to 24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. If an aqueous system was used, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-Boc protected amine by column chromatography if necessary.

This protocol is a standard method for cleaving the Boc group.

  • Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). For acid-sensitive substrates, consider adding a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM, or neat).

  • Reaction: Stir the mixture at room temperature. Reactions are often complete within 30 minutes to a few hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene or DCM several times. The product is typically obtained as a stable TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

The following diagram illustrates the logical flow from a starting amine to the final deprotected product, encompassing both the protection and deprotection stages.

Experimental_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage start_amine Start with Amine (R-NH₂) dissolve_protect Dissolve in Solvent start_amine->dissolve_protect add_boc2o Add Boc₂O & Base dissolve_protect->add_boc2o react_protect Stir at RT add_boc2o->react_protect monitor_protect Monitor (TLC/LC-MS) react_protect->monitor_protect workup_protect Workup & Purify monitor_protect->workup_protect boc_product Isolated Boc-Protected Amine workup_protect->boc_product dissolve_deprotect Dissolve in DCM (+ Scavenger) boc_product->dissolve_deprotect add_acid Add Acid (e.g., TFA) at 0°C dissolve_deprotect->add_acid react_deprotect Stir at RT add_acid->react_deprotect monitor_deprotect Monitor (TLC/LC-MS) react_deprotect->monitor_deprotect workup_deprotect Evaporate & Co-evaporate monitor_deprotect->workup_deprotect final_product Final Deprotected Amine (as salt or free base) workup_deprotect->final_product

Caption: General workflow for Boc protection and deprotection.

Conclusion

The Boc protecting group remains an invaluable tool in chemical synthesis due to its robust nature and the well-defined, reliable conditions for its removal. A thorough understanding of the acid-catalyzed deprotection mechanism, including the role of the tert-butyl cation and the influence of reaction kinetics, is critical for optimizing reaction conditions, minimizing side-product formation, and achieving high yields. The protocols and data presented herein serve as a comprehensive resource for researchers navigating the application of this essential protecting group strategy.

References

An In-depth Technical Guide to the Boc/Bzl Quasi-Orthogonal Protection Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the complex world of peptide synthesis and the creation of intricate organic molecules, the strategic selection of protecting groups is a critical determinant of success. Among the established methodologies, the tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy remains a powerful and relevant approach, particularly for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the core principles of the Boc/Bzl strategy, its quasi-orthogonal nature, detailed experimental protocols, and a quantitative overview of its application.

Core Principles: A Balancing Act of Acid Lability

The Boc/Bzl strategy is predicated on the differential acid lability of two key protecting groups: the temporary Nα-amino protecting group, Boc, and the more permanent side-chain protecting groups, which are typically benzyl-based ethers, esters, or carbamates.[1][2] The term "quasi-orthogonal" arises from the fact that both groups are removed under acidic conditions. However, the Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4] This significant difference in the required acid strength allows for the selective removal of the Boc group at each step of peptide chain elongation without prematurely cleaving the side-chain protectors.[2]

The primary advantage of the Boc/Bzl strategy lies in its robustness, often leading to higher yields and purity, especially in routine, high-throughput synthesis. It can be particularly advantageous for the synthesis of hydrophobic peptides that are prone to aggregation.

Data Presentation: A Quantitative Look at Synthesis Outcomes

The efficiency of a protection strategy is ultimately judged by the yield and purity of the final product. While yields are highly dependent on the specific peptide sequence and synthesis conditions, the following table provides a summary of reported yields for various peptides synthesized using the Boc/Bzl strategy, offering a quantitative perspective on its effectiveness.

Peptide/MoleculeSynthesis StrategyKey Protecting GroupsReported Overall YieldReference
BradykininBoc/Bzl SPPSBoc (Nα), Bzl-based (side chains)Not explicitly quantified but successfully synthesized
OxytocinBoc/Bzl SPPSZ-Cys(Bzl), Tyr(Bzl)49-54% (after oxidation)
Insulin A-ChainBoc chemistry SPPSBoc (Nα), Cl-Z, Bzl-based (side chains)Not explicitly quantified for the full chain in the reference
Biotinylated PeptideBoc chemistryNα-Boc-Nε-Fmoc-L-lysineNot explicitly quantified but protocol provided
Somatostatin (dihydrosomatostatin)Fmoc/tBu SPPS (for comparison)Fmoc (Nα), tBu-based (side chains)91%

Mandatory Visualization: Charting the Course of Synthesis

To visually delineate the critical workflows and chemical transformations inherent to the Boc/Bzl strategy, the following diagrams have been generated using the DOT language.

Boc_Protection Amine Primary/Secondary Amine (R-NH2) Reaction Nucleophilic Acyl Substitution Amine->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Reaction Base Base (e.g., TEA, NaOH) Base->Reaction Solvent Solvent (e.g., THF, DCM) Solvent->Reaction Boc_Amine Boc-Protected Amine (R-NH-Boc) Byproducts t-BuOH + CO2 + Base-H+ Reaction->Boc_Amine Reaction->Byproducts

Caption: Boc Protection of an Amine.

Boc_Deprotection Boc_Amine Boc-Protected Amine (R-NH-Boc) Reaction Acid-Catalyzed Deprotection Boc_Amine->Reaction Acid Strong Acid (e.g., TFA) Acid->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Protonated_Amine Protonated Amine Salt Byproducts Isobutylene + CO2 Reaction->Protonated_Amine Reaction->Byproducts

Caption: Acid-Catalyzed Boc Deprotection.

SPPS_Cycle Start Resin-Bound Peptide with N-terminal Boc Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Washing Deprotection->Wash1 Neutralization 3. Neutralization (e.g., DIEA in DMF) Wash1->Neutralization Wash2 4. Washing Neutralization->Wash2 Coupling 5. Coupling of next Boc-Amino Acid Wash2->Coupling Wash3 6. Washing Coupling->Wash3 End Elongated Resin-Bound Peptide with N-terminal Boc Wash3->End Repeat cycle

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Cycle.

Final_Cleavage Resin_Peptide Fully Assembled, Protected Peptide on Resin Cleavage Final Cleavage and Deprotection Resin_Peptide->Cleavage HF Anhydrous Hydrogen Fluoride (HF) HF->Cleavage Scavengers Scavengers (e.g., anisole, cresol) Scavengers->Cleavage Free_Peptide Free Peptide in Solution Cleavage->Free_Peptide Resin_Byproducts Cleaved Resin and Protecting Group Byproducts Cleavage->Resin_Byproducts

Caption: Final HF Cleavage and Deprotection.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of the Boc/Bzl strategy hinges on meticulous execution of the experimental procedures. The following protocols provide detailed methodologies for the key steps involved.

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.

  • Materials:

    • Amino acid (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (3.0 eq)

    • Dioxane

    • Water

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the solution and stir until dissolved.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, add water and wash the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl).

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol 2: Benzyl Protection of a Serine Side Chain (Boc-Ser(Bzl)-OH)

This protocol outlines the benzylation of the hydroxyl group of N-Boc-serine. A similar strategy can be applied to other hydroxyl- or carboxyl-containing side chains.

  • Materials:

    • N-Boc-L-serine (1.0 eq)

    • Benzyl bromide (1.0 eq)

    • Cesium carbonate (Cs₂CO₃) (1.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Boc-L-serine in DMF.

    • Add cesium carbonate to the solution and stir.

    • Add benzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Boc-Ser(Bzl)-OH.

Protocol 3: Standard Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid addition in a manual Boc-SPPS.

  • Materials:

    • Resin-bound peptide with a free N-terminal amine

    • Boc-protected amino acid (3-4 eq)

    • Coupling reagent (e.g., HBTU, 3-4 eq)

    • Diisopropylethylamine (DIEA) (6-8 eq)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (25-50% in DCM)

    • Neutralization solution (5-10% DIEA in DMF)

    • Washing solvents (DMF, DCM, Isopropanol)

  • Procedure:

    • Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh TFA solution for 20-30 minutes.

    • Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

    • Neutralization: Treat the resin with the neutralization solution twice.

    • Washing: Wash the resin with DMF.

    • Coupling: In a separate vessel, pre-activate the Boc-protected amino acid with the coupling reagent and DIEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin sequentially with DMF and DCM.

    • Repeat the cycle for each subsequent amino acid.

Protocol 4: Final HF Cleavage and Deprotection

Caution: Anhydrous hydrogen fluoride is extremely toxic and corrosive and requires specialized equipment and stringent safety precautions. This procedure should only be performed by trained personnel in a dedicated and properly ventilated fume hood.

  • Materials:

    • Peptide-resin

    • Anhydrous hydrogen fluoride (HF)

    • Scavengers (e.g., p-cresol, p-thiocresol, anisole)

    • Cold diethyl ether

    • Solvent for dissolving the peptide (e.g., aqueous acetic acid)

  • Procedure:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add the appropriate scavengers to the reaction vessel. The choice of scavengers depends on the amino acid composition of the peptide.

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by vacuum evaporation.

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the crude peptide by adding a large volume of cold diethyl ether.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Boc/Bzl quasi-orthogonal protection strategy, while one of the classic methods in peptide synthesis, continues to be a valuable and robust tool for researchers and drug development professionals. Its reliability in producing high yields of even complex and hydrophobic peptides ensures its continued relevance in the field. A thorough understanding of its core principles, the nuances of its quasi-orthogonality, and the meticulous application of its experimental protocols are paramount to leveraging this powerful synthetic strategy to its full potential. By carefully considering the factors outlined in this guide, scientists can confidently employ the Boc/Bzl approach to advance their research and development endeavors.

References

An In-depth Technical Guide to Boc-D-Asp-OBzl (CAS 92828-64-3) for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-Asp-OBzl, a critical building block in peptide synthesis, particularly for applications in drug discovery and development. This document details its chemical and physical properties, and provides a thorough methodology for its application in solid-phase peptide synthesis (SPPS).

Core Specifications

This compound, with the CAS number 92828-64-3, is a protected derivative of D-aspartic acid. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the α-carboxyl group. This dual protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.[1]

Chemical and Physical Properties

The quantitative specifications for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 92828-64-3[1][2]
Synonyms (R)-2-tert-Butoxycarbonylaminosuccinic acid 1-benzyl ester, Boc-D-aspartic acid α-benzyl ester[1][2]
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance White to off-white powder
Purity ≥ 98% (HPLC)
Melting Point 93 - 99 °C
Optical Rotation [α]D20 = 24 ± 2º (c=1 in MeOH)
Solubility Soluble in Ethanol (100 mg/mL with sonication)
Storage Conditions 0 - 8 °C

Applications in Drug Development and Research

This compound is a key component in the synthesis of peptides and peptidomimetics. Its incorporation into peptide sequences is crucial for developing biologically active compounds. The D-configuration of the aspartic acid residue can enhance proteolytic stability and influence the conformational properties of the resulting peptide, which is often desirable in therapeutic peptide design.

Key application areas include:

  • Peptide Synthesis: It serves as a fundamental building block for creating modified peptides with enhanced biological activity or stability.

  • Drug Development: This compound is utilized in the pharmaceutical industry for the development of novel drugs, particularly those targeting neurological conditions.

  • Biochemical Research: Researchers employ this compound to study metabolic pathways and other biochemical processes involving amino acids.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based solid-phase peptide synthesis. The general principle of Boc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The Boc group serves as a temporary protecting group for the Nα-amino group and is removed by a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups, such as the benzyl ester in this compound, are more stable and are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (HF).

Detailed Methodology for a Single Coupling Cycle

The following protocol outlines the manual synthesis for one cycle of amino acid addition using this compound.

Materials and Reagents:

  • Resin (e.g., Merrifield or PAM resin) with the growing peptide chain

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., DCC/HOBt or HATU)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: The peptide-resin is initially swelled in a suitable solvent like DCM in a fritted reaction vessel.

  • Nα-Boc Deprotection:

    • The resin is treated with a solution of 25-50% TFA in DCM for approximately 1-2 minutes for a pre-wash.

    • The solution is drained, and a fresh solution of 25-50% TFA in DCM is added. The mixture is agitated for 20-30 minutes to ensure complete removal of the Boc group.

    • The resin is then washed thoroughly with DCM to remove residual TFA and the cleaved Boc group.

  • Washing: The resin is washed sequentially with DCM, IPA, and DMF to prepare for the coupling step.

  • Neutralization:

    • To deprotonate the N-terminal amine salt formed during the acidic deprotection step, the resin is treated with a solution of 5-10% DIEA in DCM or DMF.

    • This step is typically repeated, followed by extensive washing with DCM or DMF to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, this compound (typically 3 equivalents relative to the resin loading) is pre-activated. A common method involves dissolving the amino acid with an activating agent like HATU and DIEA in DMF.

    • The activated this compound solution is then added to the neutralized peptide-resin.

    • The reaction is allowed to proceed for 1-2 hours. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the application of this compound.

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM/DMF) Wash1->Neutralization Coupling 4. Coupling (Activated this compound) Neutralization->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 End End: Extended Peptide-Resin Wash2->End

Caption: A single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Mechanism Boc_Protected Boc-NH-Peptide-Resin Protonation Protonation of Boc group Boc_Protected->Protonation + TFA TFA TFA (H+) TFA->Protonation Cleavage Cleavage & Formation of TFA Salt and tert-butyl cation Protonation->Cleavage Free_Amine H3N+-Peptide-Resin (TFA Salt) Cleavage->Free_Amine

References

The Mirror Image Advantage: A Technical Guide to Incorporating D-Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide-based therapeutics represents a significant advancement in drug design, offering a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides an in-depth exploration of the core theoretical advantages of D-amino acid substitution, focusing on enhanced enzymatic stability, modulated receptor interactions, and the generation of novel biological activities. Detailed methodologies for key experiments are provided, alongside a quantitative analysis of the benefits of this stereochemical strategy.

Enhanced Enzymatic Stability and Bioavailability

The primary and most well-established advantage of incorporating D-amino acids is the significant increase in resistance to proteolytic degradation. Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the non-superimposable mirror images of L-amino acids, creates a steric hindrance within the enzyme's active site, effectively preventing enzymatic cleavage. This increased proteolytic resistance directly translates to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.

Quantitative Analysis of Proteolytic Resistance

The following table summarizes data from various studies, demonstrating the enhanced stability of peptides containing D-amino acids in the presence of proteases or serum.

Peptide/AnalogModificationProteolytic EnvironmentTime (hours)% Intact Peptide RemainingReference
L-peptideNoneProteinase K40%
L-peptide with C-terminal D-amino acidC-terminal D-amino acidProteinase K2415%
Polybia-MPI (L-form)NoneTrypsin (0.002 mg/ml)10% (activity inhibited)
D-MPI (all D-amino acid form)All D-amino acid substitutionTrypsin (2 mg/ml)6100% (activity retained)
DMPC-10A (L-form)NoneTrypsinNot specifiedSusceptible to hydrolysis
DMPC-10B (D-form)All D-amino acid substitutionTrypsin and ChymotrypsinNot specifiedRemarkably resistant
Peptide 1L-amino acidsHuman Blood Plasma43.550% (t1/2)
Peptide 2L-amino acidsHuman Blood Plasma3.250% (t1/2)
DP06L-Lys and L-Arg replaced with D-amino acidsHuman Plasma8>90%
DP06L-Lys and L-Arg replaced with D-amino acidsHuman Plasma24>60%

Modulation of Receptor Binding and Biological Activity

The substitution of L-amino acids with their D-enantiomers can significantly alter the three-dimensional conformation of a peptide. This can, in turn, influence its binding affinity and selectivity for its target receptor. In some instances, the D-amino acid-containing peptide may adopt a more favorable conformation for receptor binding, leading to increased potency. Conversely, if the specific stereochemistry of an L-amino acid is critical for the interaction, a D-amino acid substitution can decrease or abolish binding. This conformational flexibility allows for the fine-tuning of a peptide's pharmacological profile.

Furthermore, the incorporation of D-amino acids can lead to unique biological activities not observed in the parent L-peptide. A prominent example is in the field of antimicrobial peptides (AMPs), where D-amino acid substitution has been shown to enhance antimicrobial potency and selectivity.

Quantitative Analysis of Biological Activity

The following table presents minimum inhibitory concentration (MIC) data for L- and D-amino acid-containing antimicrobial peptides, illustrating the impact of stereochemistry on their efficacy.

PeptideTarget OrganismMIC (µM) of L-formMIC (µM) of D-formReference
Polybia-MPIE. coli168-16
Polybia-MPIS. aureus168
DMPC-10A/BE. coli82
DMPC-10A/BMRSA42
DMPC-10A/BK. pneumoniae48

Experimental Protocols

Synthesis of Peptides Containing D-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides containing D-amino acids.

Methodology:

  • Resin Preparation: The synthesis starts with a solid support resin (e.g., Rink amide resin) to which the first amino acid is anchored.

  • Amino Acid Coupling: Protected D-amino acids (commonly with Fmoc or Boc protecting groups) are sequentially coupled to the growing peptide chain. The protecting groups prevent unwanted side reactions. Coupling is facilitated by activating agents like HBTU and a base such as DIPEA.

  • Deprotection: The protecting group on the N-terminus of the newly added amino acid is removed (e.g., with piperidine for Fmoc) to allow for the next coupling cycle.

  • Wash Steps: Between each coupling and deprotection step, the resin is thoroughly washed with solvents like DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. The Boc/Bzl (benzyl) protection scheme is a well-established approach where the temporary Nα-amino protecting group is the acid-labile Boc group, and more permanent side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates.[1][2] This application note provides a detailed protocol for the incorporation of Boc-D-Asp(OBzl)-OH into a peptide sequence using manual or automated SPPS.

The D-configuration of the aspartic acid residue can be critical for creating peptides with enhanced enzymatic stability and unique conformational properties, which are often desirable in therapeutic peptide development.[3] The benzyl ester protection of the β-carboxyl group of aspartic acid is compatible with the Boc/Bzl strategy, as it is stable to the mildly acidic conditions used for Nα-Boc deprotection (typically trifluoroacetic acid in dichloromethane) but is readily cleaved during the final, strong acid-mediated cleavage step (e.g., with anhydrous hydrogen fluoride or trifluoromethanesulfonic acid).[1][4]

This protocol will cover the key steps of the synthesis cycle, including resin selection and preparation, deprotection, neutralization, coupling of Boc-D-Asp(OBzl)-OH, and final cleavage and deprotection of the completed peptide. Additionally, potential side reactions, such as aspartimide formation, and strategies for their mitigation will be discussed.

Data Presentation

Table 1: Key Parameters and Reagents for Boc-D-Asp(OBzl)-OH Incorporation

ParameterValueNotes
Resin Selection Merrifield, PAM, or BHA/MBHA resinMerrifield or PAM resins are used for peptide acids, while BHA or MBHA resins are used for peptide amides.
Resin Substitution 0.5 - 1.0 mmol/gA lower substitution may be beneficial for longer or more complex peptide sequences.
Boc-D-Asp(OBzl)-OH Equivalents 3-4Relative to the resin substitution.
Coupling Reagent Equivalents 3-4For reagents like HBTU, HATU, or DIC.
Base (DIEA) Equivalents 6-8For pre-activation with HATU or in situ neutralization.
Coupling Time 1-4 hoursCan be monitored using the Kaiser test; may require double coupling.
Deprotection Solution 25-50% TFA in DCMA pre-wash of 1-2 minutes is followed by a longer deprotection step of 20-30 minutes.
Neutralization Solution 5-10% DIEA in DCM or NMPPerformed for 5-10 minutes.
Final Cleavage Reagent Anhydrous HF or TFMSAStrong acids required to remove the benzyl side-chain protecting group and cleave the peptide from the resin.
Cleavage Cocktail Scavengers Anisole, p-cresol, thioanisoleUsed to trap reactive carbocations generated during cleavage.
Expected Coupling Efficiency >99%Per step for standard amino acids.
Crude Peptide Purity 50-70%Highly dependent on the peptide sequence and length; purification is typically required.

Experimental Protocols

Resin Selection and Preparation
  • Resin Choice : For the synthesis of a peptide acid, select a Merrifield or Phenylacetamidomethyl (PAM) resin. For a peptide amide, a Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resin is appropriate.

  • Swelling : Swell the resin in Dichloromethane (DCM) for at least 30 minutes before initiating the synthesis. For subsequent steps in polar aprotic solvents, wash the resin with Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Nα-Boc Deprotection
  • Pre-wash : Treat the peptide-resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Deprotection : Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes to ensure complete removal of the Boc group.

  • Washing : Filter the resin and wash it thoroughly with DCM to remove residual TFA and the cleaved Boc group. This is followed by washes with isopropanol (IPA) and then DCM.

Neutralization
  • Base Treatment : To deprotonate the N-terminal ammonium salt formed during deprotection, treat the peptide-resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or NMP for 5-10 minutes.

  • Washing : Filter the resin and wash thoroughly with DCM or NMP to remove the excess base.

Coupling of Boc-D-Asp(OBzl)-OH

This protocol details a common method using HBTU/DIEA for activation.

  • Pre-activation : In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3-4 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or DMF.

  • Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

  • Coupling : Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring : The completion of the coupling reaction can be monitored using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

Capping (Optional)

If the coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences. This can be achieved by treating the peptide-resin with a solution of acetic anhydride and DIEA in NMP.

Final Cleavage and Deprotection

Caution : Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. Trifluoromethanesulfonic acid (TFMSA) is a slightly less hazardous alternative.

  • Resin Preparation : After the final Nα-Boc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • HF Cleavage :

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir the mixture at 0°C for 1-2 hours. For peptides containing Asp(OBzl), performing the cleavage at a lower temperature (e.g., 0-5°C) can help minimize aspartimide formation.

    • After the reaction, the HF is carefully evaporated under a stream of nitrogen.

  • Peptide Precipitation and Washing :

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.

  • Extraction and Lyophilization :

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

Purification and Analysis
  • Purification : Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Mitigation of Aspartimide Formation

A significant side reaction when using Asp(OBzl) is the formation of a cyclic aspartimide intermediate, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. This can occur during both the piperidine-based deprotection in Fmoc chemistry and the final acid cleavage in Boc chemistry.

Strategies to Minimize Aspartimide Formation in Boc/Bzl SPPS:

  • Cleavage Conditions : Perform the final HF or TFMSA cleavage at low temperatures (0-5°C) to reduce the rate of the acid-catalyzed cyclization.

  • Alternative Protecting Groups : While this protocol focuses on Boc-D-Asp(OBzl)-OH, for particularly problematic sequences, the use of a bulkier and more acid-stable protecting group like cyclohexyl ester (OcHex) for the aspartic acid side chain can significantly reduce aspartimide formation.

  • In Situ Neutralization : Employing in situ neutralization protocols, where coupling is initiated in the presence of the neutralization base, can reduce the exposure time of the free N-terminal amine, which can be beneficial.

Visualization

SPPS_Workflow_for_Boc_D_Asp_OBzl Start Start: Swollen Peptide-Resin Deprotection Nα-Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization Neutralization (5-10% DIEA in DCM/NMP) Wash_1->Neutralization Wash_2 Wash (DCM/NMP) Neutralization->Wash_2 Coupling Coupling: Boc-D-Asp(OBzl)-OH + HBTU/DIEA Wash_2->Coupling Wash_3 Wash (DMF/DCM) Coupling->Wash_3 Kaiser_Test Kaiser Test Wash_3->Kaiser_Test Kaiser_Test->Coupling Negative Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Positive Repeat_Cycle->Deprotection Continue Synthesis Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Repeat_Cycle->Final_Cleavage Final Amino Acid Added Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End Incomplete Incomplete Complete Complete

Caption: Workflow for Boc-SPPS incorporating Boc-D-Asp(OBzl)-OH.

References

Application Notes and Protocols for Coupling Boc-D-Asp-OBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of aspartic acid residues, particularly as Boc-D-Asp-OBzl, into peptide sequences is a critical step in the synthesis of many therapeutic peptides and research compounds. However, this process is often complicated by a significant side reaction: aspartimide formation. This intramolecular cyclization can lead to a mixture of α- and β-peptides, racemization, and piperidide adducts, compromising the purity, yield, and biological activity of the final product.

These application notes provide a comprehensive guide to selecting the appropriate coupling reagents and protocols for the efficient incorporation of this compound while minimizing aspartimide formation. Detailed experimental protocols for various common coupling reagents are provided, along with a discussion of best practices for the entire solid-phase peptide synthesis (SPPS) workflow.

The Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. The benzyl ester side-chain protection (OBzl) of this compound makes it susceptible to this side reaction. Studies have shown that prolonged exposure to bases like diisopropylethylamine (DIEA) can lead to significant aspartimide formation. In contrast, the more sterically hindered cyclohexyl ester (OcHex) protecting group shows minimal formation of this side product.[1]

Mechanism of Aspartimide Formation:

The process begins with the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This is followed by a nucleophilic attack on the side-chain carbonyl carbon, leading to the formation of a five-membered succinimide ring, the aspartimide intermediate. This intermediate can then undergo nucleophilic attack by water or piperidine (from deprotection steps) at either carbonyl group, resulting in a mixture of the desired α-peptide and the undesired β-peptide, as well as the corresponding piperidide adducts.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency while minimizing side reactions. While direct quantitative comparisons for this compound are not extensively published, the following table summarizes the general characteristics and performance of common coupling reagents based on their known reactivity and application in challenging peptide synthesis.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantagesRecommended for this compound?
HATU Aminium SaltVery HighFast reaction kinetics, low racemization, effective for sterically hindered amino acids.[2]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2]Highly Recommended
HBTU Aminium SaltHighGood efficiency, widely used.[2]Slower than HATU, can also cause guanidinylation.[2]Recommended
PyBOP Phosphonium SaltHighByproducts are less hazardous than BOP, rapid reactions.Can be less effective for highly hindered couplings compared to HATU.Recommended
DIC/HOBt CarbodiimideModerateCost-effective, simple to use.Slower reaction rates, potential for racemization without HOBt.Suitable with optimization

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) and can be adapted for both manual and automated synthesizers. It is recommended to perform a small-scale test reaction to optimize conditions for a specific peptide sequence.

General SPPS Workflow for this compound Incorporation

A crucial strategy to minimize aspartimide formation is the use of an in situ neutralization protocol. This method combines the neutralization of the N-terminal amine with the coupling step, thereby reducing the exposure of the deprotected amine to basic conditions.

cluster_SPPS_Cycle Boc-SPPS Cycle for this compound Resin Peptide-Resin (N-terminal Boc protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Coupling In Situ Neutralization/Coupling (this compound + Coupling Reagent + Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Next Cycle

Figure 1. General workflow for a single Boc-SPPS cycle using an in situ neutralization/coupling protocol.
Protocol 1: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling this compound due to its high reactivity and low propensity for racemization.

Reagents:

  • Boc-D-Asp(OBzl)-OH (3-4 equivalents relative to resin substitution)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). A common procedure is a 1-2 minute pre-wash followed by a 20-30 minute treatment. Wash the resin thoroughly with DCM and then DMF.

  • Pre-activation: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH and HATU in DMF.

  • In Situ Neutralization and Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Immediately add DIEA to the reaction mixture.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative method such as the Kaiser test. For N-methylated peptides where the Kaiser test is not reliable, the bromophenol blue test is a suitable alternative.

  • Washing: After completion, filter the reaction mixture and wash the resin thoroughly with DMF, followed by DCM.

Protocol 2: HBTU Mediated Coupling

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent.

Reagents:

  • Boc-D-Asp(OBzl)-OH (2.0 equivalents)

  • 1.0 M HBTU solution in DMF (2.0 equivalents)

  • DIEA (4.0 equivalents)

  • 0.5 M HOBt solution in DMF (optional, 2.0 equivalents to suppress racemization)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Coupling: To the deprotected peptide-resin, add the solution of Boc-D-Asp(OBzl)-OH in DMF.

  • Activation and Neutralization: Add the HBTU solution and DIEA to the resin slurry. If using, add the HOBt solution.

  • Reaction: Mix for 10-60 minutes, monitoring for completion with the Kaiser test.

  • Washing: Filter and wash the resin with DMF.

Protocol 3: PyBOP Mediated Coupling

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another efficient coupling reagent with the advantage of producing less hazardous byproducts.

Reagents:

  • Boc-D-Asp(OBzl)-OH (1.1 equivalents)

  • 1.0 M PyBOP solution in DMF (1.1 equivalents)

  • DIEA (2.2 equivalents)

  • 0.5 M HOBt solution in DMF (optional, 1.1 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Coupling: Add the solution of Boc-D-Asp(OBzl)-OH in DMF to the resin.

  • Activation and Neutralization: Add the PyBOP solution and DIEA. If using, add the HOBt solution.

  • Reaction: Mix for 10-60 minutes until the Kaiser test is negative.

  • Washing: Filter and wash the resin with DMF.

Protocol 4: DIC/HOBt Mediated Coupling

This classic carbodiimide-based method is cost-effective but generally requires longer reaction times.

Reagents:

  • Boc-D-Asp(OBzl)-OH (5 equivalents)

  • HOBt (5.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Coupling: To the deprotected peptide-resin, add the solution of Boc-D-Asp(OBzl)-OH in DMF, followed by the solution of HOBt in DMF.

  • Activation: Add DIC to the resin slurry.

  • Reaction: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction with the Kaiser test. If the reaction is not complete within four hours, a recoupling may be necessary.

  • Washing: Once the reaction is complete, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.

Final Cleavage and Deprotection

The final cleavage of the peptide from the resin and removal of the benzyl side-chain protecting group requires a strong acid cocktail. To minimize acid-catalyzed aspartimide formation during this step, it is crucial to perform the cleavage at a reduced temperature.

Recommended Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).

  • Stir the mixture for 2-4 hours at 0-4°C.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Quantification of Aspartimide Formation

Aspartimide-related impurities can be detected and quantified using High-Performance Liquid Chromatography (HPLC). The aspartimide intermediate and the resulting α- and β-peptides often have different retention times from the target peptide. Co-injection with a known standard of the desired peptide can help in identifying the impurities. Mass spectrometry (MS) can be used to confirm the identity of the peaks, as the aspartimide intermediate will have a mass difference of -18 Da (loss of water) compared to the target peptide, while the α- and β-peptides will be isomeric with the target peptide.

Logical Relationships and Workflows

cluster_Coupling Peptide Coupling Activation BocAsp Boc-D-Asp(OBzl)-OH ActiveEster Activated Intermediate (e.g., OAt-ester, OBt-ester) BocAsp->ActiveEster Reagent Coupling Reagent (e.g., HATU, HBTU, PyBOP, DIC) Reagent->ActiveEster Base Base (e.g., DIEA) Base->ActiveEster CoupledPeptide Coupled Peptide-Resin ActiveEster->CoupledPeptide PeptideResin Deprotected Peptide-Resin (Free N-terminus) PeptideResin->CoupledPeptide

Figure 2. General activation and coupling pathway for Boc-D-Asp(OBzl)-OH.

cluster_Side_Reaction Aspartimide Formation Pathway AspPeptide Peptide with Asp(OBzl) Deprotonation Backbone Amide Deprotonation (Base) AspPeptide->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis/Aminolysis Aspartimide->Hydrolysis AlphaPeptide α-Peptide (Desired) Hydrolysis->AlphaPeptide BetaPeptide β-Peptide (Impurity) Hydrolysis->BetaPeptide Piperidide Piperidide Adduct (Impurity) Hydrolysis->Piperidide

Figure 3. Pathway of the aspartimide side reaction.

Conclusion

The successful incorporation of this compound in peptide synthesis requires careful consideration of the coupling methodology to mitigate the risk of aspartimide formation. The use of highly reactive coupling reagents such as HATU, in conjunction with an in situ neutralization protocol, is strongly recommended. By optimizing the coupling conditions and employing appropriate cleavage strategies, researchers can significantly improve the yield and purity of peptides containing this critical amino acid residue. For sequences that are particularly prone to aspartimide formation, the use of alternative side-chain protecting groups, such as cyclohexyl (OcHex), should be considered.

References

Application Notes and Protocols for Trifluoroacetic acid (TFA) Deprotection of Boc Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use stems from its stability under a broad range of reaction conditions and its facile, clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, valued for its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes, protocols, and troubleshooting guides for the TFA-mediated deprotection of Boc-protected amines.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by TFA is an acid-catalyzed process that proceeds through a well-established three-step mechanism.[2][3]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cation Formation cluster_step3 Step 3: Decarboxylation cluster_final_product Final Product Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + TFA

Mechanism of TFA-mediated Boc deprotection.

The Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues. Amino acids with nucleophilic side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to tert-butylation.

To prevent these side reactions, scavengers are added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively trapping the cation.

Commonly used scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): Effective for trapping carbocations.

  • Anisole: Often used to protect Tryptophan residues.

  • Thioanisole and Dithiothreitol (DTT): Used for peptides containing sensitive residues like Met and Cys.

  • Water: Can act as a scavenger, and its presence in small amounts (e.g., in a 95:5 TFA/H₂O mixture) is common in peptide cleavage cocktails.

The choice of scavenger or scavenger cocktail is critical and depends on the specific amino acid sequence of the peptide or the nature of the substrate.

Data Presentation: Reaction Conditions

The conditions for TFA deprotection can be varied to optimize for reaction speed, substrate sensitivity, and prevention of side reactions. The following tables summarize typical reaction parameters.

Table 1: General Reaction Parameters for TFA Deprotection of Boc-protected Amines

ParameterTypical RangeNotes
TFA Concentration 20-50% in DCMA common and generally effective concentration range. Higher concentrations can lead to faster reactions but may require more careful handling.
55% in DCMHas been shown to yield higher purity peptides compared to 100% TFA in solid-phase peptide synthesis.
100% (neat TFA)Provides very rapid deprotection (5-15 minutes) but may increase the risk of side products.
Solvent Dichloromethane (DCM)The most common solvent due to its ability to dissolve a wide range of substrates and its compatibility with TFA.
1,4-DioxaneAn alternative to DCM, often used with HCl for Boc deprotection.
Temperature 0 °C to Room Temp.The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature.
Reaction Time 30 minutes - 3 hoursHighly dependent on the substrate and TFA concentration. Reaction progress should be monitored.

Table 2: Representative Yields and Conditions for TFA Deprotection

SubstrateReagents and ConditionsYieldReference
N-Boc-protected amine25% TFA in DCM, RT, 2h60%
N-Boc-protected amineTFA in DCM, RT, 18h87%
N-Boc-protected amineTFA in DCM, 0 °C to RT, 1hQuantitative
Boc-protected serine residue1:1 TFA/CH₂Cl₂, RTSelective removal

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection

This protocol describes a general method for the deprotection of a Boc-protected amine in solution.

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 to 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired amount of TFA to the stirred solution. For example, for a 25% TFA solution, add one-third of the volume of DCM as TFA.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • The crude product, typically an amine trifluoroacetate salt, is often obtained as an oil or a solid. To obtain a solid product, the crude residue can be triturated with cold diethyl ether.

Experimental_Workflow start Start dissolve Dissolve Boc-protected substrate in DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA cool->add_tfa warm_rt Warm to Room Temperature add_tfa->warm_rt stir Stir for 1-3 hours (Monitor by TLC/LC-MS) warm_rt->stir concentrate Concentrate under reduced pressure stir->concentrate precipitate Precipitate with cold diethyl ether concentrate->precipitate isolate Isolate product (filtration/centrifugation) precipitate->isolate end End isolate->end Decision_Tree start Start: Boc Deprotection sensitive_residues Sensitive Residues (Trp, Met, Cys, Tyr)? start->sensitive_residues use_scavengers Use Scavenger Cocktail (e.g., TFA/TIS/H₂O) sensitive_residues->use_scavengers Yes no_scavengers Standard Conditions (e.g., 25-50% TFA in DCM) sensitive_residues->no_scavengers No incomplete_reaction Incomplete Reaction? side_products Side Products Observed? incomplete_reaction->side_products No increase_time_conc Increase Reaction Time or TFA Concentration incomplete_reaction->increase_time_conc Yes check_scavengers Review and Optimize Scavenger Choice side_products->check_scavengers Yes use_scavengers->incomplete_reaction no_scavengers->incomplete_reaction

References

Application Notes and Protocols: Synthesis of Peptide Acids Using Boc-D-Asp(OBzl)-OH on Merrifield Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on Merrifield resin remains a cornerstone for the chemical synthesis of peptides. This methodology is particularly well-suited for the production of peptide acids, where the C-terminal carboxylic acid remains free after cleavage from the solid support. The use of Boc-D-Asp(OBzl)-OH as a starting building block allows for the incorporation of a D-aspartic acid residue at the C-terminus, a common motif in various bioactive peptides and peptidomimetics. The benzyl ester protecting the side-chain carboxyl group of aspartic acid offers robust protection throughout the synthesis and is readily removed during the final cleavage step.

This document provides detailed application notes and experimental protocols for the successful synthesis of peptide acids starting with the attachment of Boc-D-Asp(OBzl)-OH to Merrifield resin, followed by peptide chain elongation and final cleavage.

Key Materials and Reagents

Reagent/MaterialCommon SpecificationsSupplier Examples
Merrifield Resin 1% or 2% Divinylbenzene (DVB) cross-linked polystyrene, 100-200 or 200-400 mesh, 0.5-1.2 mmol/g substitutionAAPPTec, ChemPep, Sigma-Aldrich
Boc-D-Asp(OBzl)-OH >98% purityChem-Impex, Bachem, Iris Biotech
Diisopropylethylamine (DIEA) Peptide synthesis grade, >99.5%Sigma-Aldrich, Thermo Fisher Scientific
Trifluoroacetic Acid (TFA) Peptide synthesis grade, >99.5%Sigma-Aldrich, Thermo Fisher Scientific
Dichloromethane (DCM) Peptide synthesis grade, anhydrousSigma-Aldrich, Thermo Fisher Scientific
N,N-Dimethylformamide (DMF) Peptide synthesis grade, anhydrousSigma-Aldrich, Thermo Fisher Scientific
Coupling Reagents (e.g., HBTU, HATU, DIC) >98% purityAAPPTec, ChemPep, CEM Corporation
Hydrogen Fluoride (HF) or TFMSA AnhydrousContact specialized chemical suppliers

Experimental Protocols

Protocol 1: Attachment of Boc-D-Asp(OBzl)-OH to Merrifield Resin (Cesium Salt Method)

This protocol outlines the esterification of the first amino acid, Boc-D-Asp(OBzl)-OH, to the chloromethyl groups of the Merrifield resin via its cesium salt, a method known to minimize racemization.[1][2]

1. Resin Swelling:

  • Place the desired amount of Merrifield resin (1.0 equivalent based on chlorine substitution) in a reaction vessel.
  • Add sufficient DMF to swell the resin (approximately 6-8 mL per gram of resin).
  • Agitate the mixture for 1-2 hours at room temperature.

2. Preparation of Boc-D-Asp(OBzl)-OH Cesium Salt:

  • Dissolve Boc-D-Asp(OBzl)-OH (1.0 equivalent) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).[2]
  • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[2]
  • Evaporate the mixture to dryness under reduced pressure.
  • To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness. Repeat this step.[2]

3. Coupling to Resin:

  • Add the dried Boc-D-Asp(OBzl)-OH cesium salt to the swollen Merrifield resin in the reaction vessel.
  • Heat the reaction mixture to 50°C and agitate for 24-48 hours.

4. Washing and Drying:

  • Filter the resin and wash thoroughly with the following sequence of solvents: DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).
  • Dry the resin in vacuo to a constant weight.

5. Determination of Loading (Optional but Recommended):

  • The substitution level of the resin can be determined by cleaving the Boc-amino acid from a small, weighed amount of resin and quantifying the amino acid via UV-Vis spectroscopy or amino acid analysis.

Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc/Bzl Strategy)

The following steps are repeated for the addition of each subsequent amino acid in the peptide sequence.

1. Resin Swelling:

  • Swell the Boc-D-Asp(OBzl)-resin in DCM (10 mL per gram of resin) for 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.
  • Add a solution of 50% TFA in DCM to the resin.
  • Agitate for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM.
  • Agitate for an additional 20-30 minutes.
  • Filter the resin and wash with DCM (3x) and isopropanol (IPA) (2x). The use of IPA helps to remove residual TFA.

3. Neutralization:

  • Wash the resin with DCM (2x).
  • Add a 10% solution of DIEA in DCM to the resin.
  • Agitate for 2 minutes and drain. Repeat this step once more.
  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and the resulting salt.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

5. Washing:

  • Filter the resin and wash with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage of the Peptide Acid from Merrifield Resin

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group from the aspartic acid residue. Strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically required.

Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment and specialized apparatus for HF cleavage.

Method A: Hydrogen Fluoride (HF) Cleavage

  • Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

  • Add scavengers such as anisole or p-cresol (typically 1 mL per gram of resin) to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide acid.

Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

  • Place the dried peptide-resin in a round-bottom flask.

  • Add scavengers (e.g., thioanisole and m-cresol).

  • Cool the flask in an ice bath.

  • Slowly add a pre-chilled solution of TFMSA in TFA to the resin.

  • Stir the mixture at 0-5°C for 1-2 hours.

  • Filter the resin and wash with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide with cold diethyl ether and dry under vacuum.

Potential Side Reactions: Aspartimide Formation

A significant side reaction during the synthesis of peptides containing aspartic acid is the formation of a succinimide ring, known as an aspartimide. This can occur during both the acid-catalyzed deprotection and the base-mediated coupling steps. Aspartimide formation can lead to the formation of β- and α-peptide isomers, as well as racemization. The use of the benzyl ester for side-chain protection of aspartic acid can be susceptible to this side reaction. Careful control of reaction conditions, such as minimizing exposure to strong bases and using optimized coupling protocols, can help to mitigate this issue.

Diagrams

G cluster_attachment Attachment of First Amino Acid Resin Merrifield Resin (Cl) AttachedResin Boc-D-Asp(OBzl)-Resin Resin->AttachedResin + CsSaltDMF, 50°C BocAsp Boc-D-Asp(OBzl)-OH CsSalt Boc-D-Asp(OBzl)-OCs BocAsp->CsSalt Cs2CO3 G start Boc-AA(n)-Peptide-Resin deprotection Deprotection start->deprotection 50% TFA/DCM wash Wash deprotection->wash DCM, IPA neutralization Neutralization coupling Coupling neutralization->coupling + Boc-AA(n+1)+ Coupling Agent next_cycle Boc-AA(n+1)-Peptide-Resin coupling->next_cycle wash->neutralization 10% DIEA/DCM

References

Applications of Boc-D-Asp-OBzl in Neuroactive Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp-OBzl) is a critical chiral building block in the design and synthesis of neuroactive drugs. Its unique structural features, including the temporary Boc protecting group on the α-amino group and the semi-permanent benzyl ester protection on the β-carboxyl group, make it an invaluable tool in solid-phase peptide synthesis (SPPS). This allows for the precise incorporation of a D-aspartic acid residue into peptide sequences, a modification known to enhance peptide stability against enzymatic degradation and to modulate biological activity, particularly in the context of the central nervous system (CNS).

D-amino acids, once thought to be unnatural, are now recognized as playing significant roles in the nervous system. D-aspartate, for instance, is an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Consequently, the incorporation of D-aspartic acid derivatives like this compound into peptide-based drug candidates is a strategic approach for developing novel therapeutics targeting neurological disorders. These can range from neurodegenerative diseases like Alzheimer's and Parkinson's disease to conditions involving excitotoxicity and chronic pain.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of neuroactive peptides, with a focus on NMDA receptor antagonists.

Application Notes

Rationale for Incorporating D-Aspartic Acid into Neuroactive Peptides

The inclusion of D-aspartic acid in a peptide sequence can confer several advantageous properties for neuroactive drug candidates:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, which typically exhibit high stereospecificity for L-amino acids. This increased stability prolongs the half-life of the peptide drug in vivo, a crucial factor for CNS-targeting agents that need to cross the blood-brain barrier and exert a sustained effect.

  • Modulation of Receptor Binding and Activity: The altered stereochemistry of a D-aspartic acid residue can significantly impact the peptide's three-dimensional conformation. This can lead to altered binding affinity and selectivity for its target receptor. In the context of NMDA receptors, incorporating a D-aspartate residue can contribute to either agonist or antagonist activity, depending on the overall peptide structure.[2]

  • Conformational Constraints: The presence of a D-amino acid can induce specific turns or helical structures in the peptide backbone, leading to a more rigid and defined conformation. This can be advantageous for receptor binding, as it reduces the entropic penalty upon binding.

This compound in the Synthesis of NMDA Receptor Antagonists

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission.[3] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Therefore, NMDA receptor antagonists are a key area of neuroactive drug research.

This compound serves as a vital building block in the synthesis of peptide-based NMDA receptor antagonists, such as analogs of conantokins. Conantokins are a class of peptides isolated from the venom of cone snails that act as potent and selective NMDA receptor antagonists.[4] Synthetic analogs of these peptides, often incorporating D-amino acids, are being explored for their therapeutic potential.

Quantitative Data: Biological Activity of Selected NMDA Receptor Antagonists

The following tables summarize the biological activity of various NMDA receptor antagonists. While not all of these compounds explicitly detail the use of this compound in their synthesis, they represent the types of neuroactive agents where D-aspartic acid derivatives are relevant.

CompoundTargetAssayIC50 (nM)Ki (nM)Reference
Conantokin-GNMDA ReceptorNMDA-induced cGMP elevation in rat cerebellar slices171-[4]
Eliprodil (SL-820715)NR2B-selective NMDA ReceptorRadioligand Binding1000-N/A
IfenprodilNMDA ReceptorRadioligand Binding300-N/A
Memantine HClNMDA Receptor / CYP2B6 / CYP2D6Radioligand Binding-510 (CYP2B6), 84400 (CYP2D6)N/A
(-)-Dizocilpine (MK-801) MaleateNMDA ReceptorRadioligand Binding-30.5N/A
(+)-Dizocilpine (MK-801) MaleateNMDA ReceptorRadioligand Binding-37.2N/A
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (89)NMDA Receptor[3H]CPP Binding270-

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Cascade

The following diagram illustrates the key components of the NMDA receptor signaling pathway upon activation by agonists like glutamate and D-aspartate, leading to downstream cellular responses.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / D-Aspartate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Calmodulin Calmodulin Ca_ion->Calmodulin Activates PKC PKC Ca_ion->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates NOS nNOS Calmodulin->NOS Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates NO NO NOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

General Experimental Workflow for Boc-SPPS

The following diagram outlines the general workflow for solid-phase peptide synthesis using the Boc/Bzl strategy, which is applicable for incorporating this compound into a neuroactive peptide.

Boc_SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Nα-Boc Deprotection (e.g., 25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 5-10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 Loop_Check Repeat for each amino acid Wash3->Loop_Check Loop_Check->Deprotection Next Amino Acid Final_Deprotection Final Nα-Boc Deprotection Loop_Check->Final_Deprotection Final Amino Acid Cleavage 4. Cleavage from Resin & Side-chain Deprotection (e.g., HF with scavengers) Final_Deprotection->Cleavage Purification 5. Purification (e.g., RP-HPLC) Cleavage->Purification Characterization 6. Characterization (e.g., Mass Spectrometry) Purification->Characterization End End: Pure Neuroactive Peptide Characterization->End

References

Application Notes and Protocols for Solution-Phase Segment Condensation using Boc-D-Asp-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis, particularly through the strategic condensation of protected peptide segments, remains a valuable methodology for the large-scale production of peptides and for the synthesis of complex targets that may be challenging for solid-phase approaches. The use of N-tert-butyloxycarbonyl (Boc) and benzyl (Bzl) ester protecting groups is a well-established strategy in this context. Boc-D-Asp(OBzl)-OH is a key building block, offering protection of the α-amino group and the β-carboxyl group of D-aspartic acid. This D-configuration can be crucial for designing peptides with enhanced stability against enzymatic degradation.

These application notes provide a detailed overview and experimental protocols for the use of Boc-D-Asp-OBzl in solution-phase segment condensation. The protocols cover the coupling of a Boc-D-Asp(OBzl)-containing peptide segment with another amino acid or peptide ester, subsequent deprotection steps, and considerations for purification of the resulting protected peptide.

Key Applications

  • Synthesis of Peptides with D-Amino Acids: Incorporating D-aspartic acid can increase the metabolic stability of peptides, a desirable trait in therapeutic peptide development.

  • Large-Scale Peptide Synthesis: Solution-phase synthesis is often more scalable and cost-effective for the production of large quantities of a specific peptide compared to solid-phase synthesis.

  • Convergent Peptide Synthesis: The synthesis of large peptides can be made more efficient by preparing smaller protected peptide fragments and then coupling them together in a convergent strategy.[1]

Challenges in Solution-Phase Segment Condensation

The primary challenges in solution-phase segment condensation include:

  • Solubility of Protected Peptides: Fully protected peptide segments are often poorly soluble in many common organic solvents, which can hinder reaction kinetics and purification.[2]

  • Racemization: The activation of the C-terminal carboxyl group of a peptide segment can lead to racemization, particularly if the C-terminal residue is not glycine or proline. The choice of coupling reagents and conditions is critical to minimize this side reaction.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially under basic or acidic conditions. This can lead to the formation of β-peptide impurities.[3] In Boc-based synthesis, the use of a benzyl ester for side-chain protection is common, but care must be taken during the repeated acid treatments for Boc deprotection, as this can lead to aspartimide formation.[3]

  • Purification of Intermediates: Purification of protected peptide intermediates after each coupling step is necessary to ensure the purity of the final product and can be challenging.[2]

Experimental Data

Table 1: Representative Coupling Reagents for Solution-Phase Condensation
Coupling ReagentAdditiveKey Features & Considerations
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Widely used and cost-effective. The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration.
Diisopropylcarbodiimide (DIC)HOBt or Oxyma Pure®Similar to DCC, but the resulting diisopropylurea is more soluble in organic solvents, which can simplify purification. The use of additives is recommended to improve reactivity and reduce racemization.
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)HOBtWater-soluble carbodiimide, useful for couplings in aqueous or mixed aqueous-organic media. Byproducts are water-soluble and easily removed by aqueous extraction.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)N/APhosphonium salt-based reagent. High coupling efficiency and low racemization. Requires a tertiary base like N,N-diisopropylethylamine (DIEA).
(O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU)N/AAminium salt-based reagent. Very efficient, especially for sterically hindered couplings. Also requires a tertiary base.
Table 2: Typical Conditions for Boc Deprotection in Solution Phase
ReagentConcentration & SolventReaction TimeConsiderations
Trifluoroacetic Acid (TFA)25-50% (v/v) in Dichloromethane (DCM)30-60 minutesThe most common method for Boc removal. The resulting TFA salt of the amine needs to be neutralized before the next coupling step.
Hydrochloric Acid (HCl)4 M in 1,4-Dioxane30-60 minutesAn alternative to TFA. The resulting hydrochloride salt also requires neutralization.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide (Boc-D-Asp(OBzl)-Gly-OMe)

This protocol describes the synthesis of a simple dipeptide to illustrate the fundamental coupling procedure in solution.

Materials:

  • Boc-D-Asp(OBzl)-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Neutralization of Amino Acid Ester:

    • Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add NMM (1.1 eq) dropwise and stir for 15 minutes at 0 °C.

  • Activation and Coupling:

    • In a separate flask, dissolve Boc-D-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Add this solution to the neutralized glycine methyl ester solution.

    • Cool the combined mixture to 0 °C.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

Protocol 2: Solution-Phase Segment Condensation

This protocol provides a general procedure for the coupling of two protected peptide segments, for example, a C-terminal free acid segment containing Boc-D-Asp(OBzl) and an N-terminal free amine segment.

Materials:

  • N-terminally protected peptide with a free C-terminal carboxyl group (e.g., Boc-Xaa-D-Asp(OBzl)-OH) (1.0 eq)

  • C-terminally protected peptide with a free N-terminal amino group (e.g., H-Yaa-Zaa-OR) (1.0 eq)

  • Coupling reagent (e.g., DIC, 1.1 eq)

  • Additive (e.g., HOBt, 1.2 eq)

  • Solvent (e.g., anhydrous DMF or DCM, or a mixture)

  • Tertiary base if required (e.g., DIEA)

Procedure:

  • Dissolution of Segments:

    • Dissolve the N-terminally protected peptide acid segment in a minimal amount of anhydrous DMF or DCM.

    • In a separate flask, dissolve the C-terminally protected peptide amine segment. If it is a salt (e.g., TFA salt from a previous deprotection), neutralize it in situ with a tertiary base like DIEA (1.1 eq).

  • Pre-activation and Coupling:

    • To the solution of the peptide acid, add HOBt (1.2 eq).

    • Cool the solution to 0 °C.

    • Add DIC (1.1 eq) and stir for 10-15 minutes at 0 °C for pre-activation.

    • Add the solution of the peptide amine segment to the pre-activated acid segment.

    • Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for 24-48 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by HPLC to determine the extent of completion.

    • Once the reaction is complete, if DIC was used, the work-up may involve aqueous extraction after dilution with a suitable organic solvent like ethyl acetate. If the product precipitates, it can be collected by filtration and washed.

  • Purification of the Protected Segment:

    • The purification of the fully protected, larger peptide segment can be challenging due to poor solubility.

    • Normal-Phase Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane can be effective.

    • Modified Reversed-Phase HPLC: Purification can be achieved using reversed-phase HPLC with eluents containing organic solvents like DMF in addition to water and acetonitrile to improve the solubility of the protected peptide.

Protocol 3: Boc Deprotection of a Protected Peptide Segment

Materials:

  • Boc-protected peptide segment

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC or HPLC.

  • Isolation of the Deprotected Peptide Salt:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the peptide-TFA salt.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

    • The resulting amine salt can be used directly in the next coupling step after neutralization.

Visualizations

experimental_workflow cluster_synthesis Dipeptide Synthesis cluster_condensation Segment Condensation start Start Materials: Boc-D-Asp(OBzl)-OH H-Gly-OMe·HCl neutralization Neutralization of H-Gly-OMe·HCl with NMM start->neutralization coupling Coupling with DCC/HOBt in DCM neutralization->coupling workup Aqueous Work-up coupling->workup purification Silica Gel Chromatography workup->purification product Boc-D-Asp(OBzl)-Gly-OMe purification->product peptide_acid Peptide Segment 1 (Boc-...-D-Asp(OBzl)-OH) coupling2 Segment Coupling (DIC/HOBt) peptide_acid->coupling2 peptide_amine Peptide Segment 2 (H-...-OR) deprotection Boc Deprotection of Segment 2 (TFA/DCM) peptide_amine->deprotection neutralization2 Neutralization of Segment 2-TFA salt deprotection->neutralization2 neutralization2->coupling2 purification2 Purification of Protected Segment (e.g., RP-HPLC with DMF) coupling2->purification2 final_product Larger Protected Peptide purification2->final_product

Caption: General workflow for dipeptide synthesis and solution-phase segment condensation.

reaction_scheme cluster_product boc_asp Boc-D-Asp(OBzl)-OH coupled_product Boc-D-Asp(OBzl)-Peptide-OR' boc_asp->coupled_product p1 peptide_ester H-Peptide-OR' peptide_ester->coupled_product coupling_reagent Coupling Reagent (e.g., DCC, DIC) additive + Additive (e.g., HOBt) p1->coupled_product Coupling Reagents p2

Caption: Chemical transformation in the coupling of Boc-D-Asp(OBzl)-OH with a peptide ester.

Conclusion

The use of Boc-D-Asp(OBzl)-OH in solution-phase segment condensation is a powerful strategy for the synthesis of complex peptides, particularly those requiring D-amino acids for enhanced stability. Success in this approach hinges on careful selection of coupling reagents to minimize racemization, optimization of reaction conditions to manage the solubility of protected fragments, and robust purification methods for intermediate and final products. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important building block in their peptide synthesis campaigns.

References

Application Notes and Protocols for the Activation of Boc-D-Asp-OBzl Carboxyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. This document provides detailed experimental procedures for the activation of the α-carboxyl group of N-α-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp-OBzl), a common building block in the synthesis of peptides and peptidomimetics. The protocols outlined below describe the use of standard and highly efficient coupling reagents to generate a reactive intermediate ready for coupling with a primary or secondary amine.

The selection of an appropriate activation method is critical to ensure high yields and minimize side reactions, particularly racemization and the formation of aspartimide, a common side reaction associated with aspartic acid residues.[1] This guide details two robust and widely used methods: the carbodiimide-mediated activation using dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt), and a method utilizing the uronium salt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with a tertiary amine base.

Data Presentation

The following table summarizes typical yields for peptide coupling reactions using the described activation methods with Boc-protected amino acids. While specific yields for this compound may vary depending on the coupling partner and reaction conditions, these values provide a general benchmark for expected outcomes.

Activation MethodCoupling ReagentAdditive/BaseTypical Yield (%)Purity (%)Reference
CarbodiimideDCCHOBt85-95>95General literature values
Uronium SaltHBTUDIEA90-98>97General literature values

Experimental Protocols

Protocol 1: Carboxyl Group Activation using DCC/HOBt

This protocol describes the formation of a highly reactive HOBt-ester of this compound, which readily reacts with an amine to form a peptide bond. The addition of HOBt is crucial for suppressing racemization.[2][3]

Materials:

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Amine component (e.g., an amino acid ester hydrochloride)

  • N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N aqueous hydrochloric acid (HCl) solution or 0.33 M citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • If the amine component is a salt (e.g., hydrochloride), add it to the solution along with a tertiary base such as DIEA (1.1 equivalents) to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DCM or EtOAc.

  • Combine the filtrate and washes and dilute with EtOAc.

  • Wash the organic phase sequentially with 1N HCl or 0.33 M citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Carboxyl Group Activation using HBTU/Base

This method utilizes HBTU, a highly efficient uronium-based coupling reagent that, in the presence of a non-nucleophilic base like DIEA, rapidly activates the carboxyl group.[4] This "in situ" activation is very fast and generally leads to high coupling yields with minimal racemization.

Materials:

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Amine component

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N aqueous hydrochloric acid (HCl) solution or 0.33 M citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), HBTU (1.0 equivalent), and the amine component (1.0-1.2 equivalents) in anhydrous DMF or NMP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIEA (2.0-2.5 equivalents) to the reaction mixture. The solution may change color, indicating the formation of the active species.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Let the reaction proceed for 1-4 hours, monitoring its completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic phase sequentially with 1N HCl or 0.33 M citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: DCC/HOBt Activation cluster_protocol2 Protocol 2: HBTU/Base Activation p1_start Dissolve this compound, HOBt, and Amine p1_cool Cool to 0°C p1_start->p1_cool p1_add_dcc Add DCC Solution p1_cool->p1_add_dcc p1_react React (0°C to RT) p1_add_dcc->p1_react p1_filter Filter DCU p1_react->p1_filter p1_workup Aqueous Work-up p1_filter->p1_workup p1_purify Purification p1_workup->p1_purify p1_end Coupled Peptide p1_purify->p1_end p2_start Dissolve this compound, HBTU, and Amine p2_cool Cool to 0°C p2_start->p2_cool p2_add_base Add DIEA p2_cool->p2_add_base p2_react React (0°C to RT) p2_add_base->p2_react p2_workup Aqueous Work-up p2_react->p2_workup p2_purify Purification p2_workup->p2_purify p2_end Coupled Peptide p2_purify->p2_end

Caption: Flowchart of the experimental workflows for carboxyl group activation.

activation_pathways cluster_dcc DCC/HOBt Pathway cluster_hbtu HBTU/Base Pathway Asp Boc-D-Asp(OBzl)-OH ActiveEster Active O-Acylisourea (unstable) Asp->ActiveEster + DCC Carboxylate Carboxylate Anion Asp->Carboxylate + DIEA Amine R'-NH₂ Peptide Coupled Peptide Amine->Peptide DCC_reagent DCC HOBt_reagent HOBt HOBtEster HOBt Ester (reactive intermediate) ActiveEster->HOBtEster + HOBt - DCU HOBtEster->Peptide + R'-NH₂ - HOBt HBTU_reagent HBTU Base_reagent DIEA HBTU_adduct Activated Ester Carboxylate->HBTU_adduct + HBTU HBTU_adduct->Peptide + R'-NH₂

Caption: Signaling pathways for the activation of the carboxyl group.

References

Application Notes and Protocols for Hydrogen Fluoride (HF) Cleavage of Asp(OBzl) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone for producing peptides for research, therapeutic, and diagnostic applications. A critical final step in this methodology is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. For peptides containing aspartic acid protected as a benzyl ester (Asp(OBzl)), anhydrous hydrogen fluoride (HF) is a commonly employed reagent for this cleavage and deprotection.

HF is a strong acid that effectively removes most protecting groups used in Boc-SPPS through an SN1 mechanism.[1][2] This process, however, generates reactive carbocations that can lead to undesired side reactions, such as alkylation of susceptible amino acid residues. Furthermore, the strong acidic conditions can promote side reactions specific to certain amino acids, including aspartimide formation from aspartic acid residues.[3][4] Therefore, careful selection of scavengers and optimization of reaction conditions are paramount to ensure high cleavage efficiency and purity of the final peptide product.

These application notes provide a detailed protocol for the HF cleavage of peptides containing Asp(OBzl), with a focus on minimizing side reactions and ensuring the safety of the operator.

Data Presentation

Table 1: Recommended Scavenger Cocktails for HF Cleavage

The selection of an appropriate scavenger cocktail is critical for minimizing side reactions during HF cleavage. The choice depends on the amino acid composition of the peptide. For peptides containing Asp(OBzl), p-cresol is a commonly recommended scavenger to trap the benzyl carbocations generated during deprotection and to suppress acylation side reactions.[5]

Recommended UseCleavage Cocktail Composition (v/v or v/v/v/w)RatioReference(s)
Peptides with multiple Asp or Glu residuesHF:p-cresol9:1
Standard peptides without sensitive residuesHF:anisole9:1
Peptides with multiple Cys residuesHF:p-cresol:p-thiocresol18:1:1
Peptides containing Trp(For) and/or His(Bom)HF:anisole:1,4-butanedithiol (BDT):MeONH₂·HCl18:2:1:1
Table 2: Typical HF Cleavage Conditions

Proper control of reaction time and temperature is crucial for successful and clean cleavage. Lowering the temperature can help to minimize side reactions such as aspartimide formation.

ParameterConditionRationaleReference(s)
Temperature-5 to 0 °CMinimizes side reactions, including aspartimide formation and alkylation.
Duration1 hourSufficient for cleavage of most protecting groups. May be extended to 1.5 hours if deprotection is incomplete.

Experimental Protocols

Extreme Hazard Warning: Hydrogen Fluoride (HF)

Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance. It can cause severe burns to the skin, eyes, and respiratory tract, and exposure can be fatal. All work with HF must be conducted in a dedicated, properly functioning chemical fume hood with a shatterproof shield. A comprehensive understanding of safety procedures and emergency first aid is mandatory before handling HF.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a full face shield, chemical splash goggles, a lab coat, a neoprene apron, and long-sleeved gloves (e.g., neoprene or nitrile). Ensure gloves are inspected for leaks before use.

  • Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be immediately accessible. A supply of calcium gluconate gel, which is the antidote for HF skin exposure, must be readily available in the laboratory.

  • Handling: Use a specialized HF cleavage apparatus made of HF-resistant materials like Teflon and Kel-F. Never use glass or ceramic containers for HF.

  • Waste Disposal: All HF waste must be collected in properly labeled, chemically compatible containers and disposed of as hazardous waste.

Pre-Cleavage Sample Preparation (30 min - 2.5 h)
  • Resin Transfer: Transfer the dried peptide-resin (typically 200 mg - 1 g) into the HF-resistant reaction vessel of the cleavage apparatus.

  • Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel containing the peptide-resin. For a peptide with Asp(OBzl), a common choice is a 9:1 (v/v) mixture of HF to p-cresol. For 50 mg - 1 g of resin, typically 1 mL of scavenger is used with 9 mL of HF.

HF Cleavage Procedure (2-3 h)

This protocol describes a standard "high HF" cleavage procedure. For particularly sensitive peptides, a "low-high" HF procedure may be beneficial.

  • Apparatus Assembly: Assemble the HF cleavage apparatus according to the manufacturer's instructions. Ensure all connections are secure.

  • Cooling: Cool the reaction vessel containing the peptide-resin and scavenger mixture in a dry ice/acetone bath to approximately -78 °C.

  • HF Distillation: Carefully distill the required volume of anhydrous HF into the cooled reaction vessel. This is typically done by transferring HF from a cylinder to a cooled collection vessel and then to the reaction vessel under vacuum.

  • Cleavage Reaction: Once the HF is transferred, replace the dry ice/acetone bath with an ice-water or ice-salt bath to maintain the reaction temperature between -5 °C and 0 °C. Stir the reaction mixture for 1 hour.

  • HF Evaporation: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum. The evaporated HF must be passed through a trap containing a neutralizing agent such as calcium oxide (CaO).

Reaction Workup (30 min)
  • Peptide Precipitation: Once all the HF has been removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

  • Washing: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and their byproducts.

  • Peptide Dissolution and Collection: Dissolve the peptide in an appropriate aqueous solvent, such as 10% acetic acid. Filter the solution to remove the resin beads.

  • Lyophilization: Freeze the peptide solution and lyophilize to obtain the crude peptide powder.

  • Analysis: Analyze the crude peptide by analytical RP-HPLC and mass spectrometry to determine the purity and confirm the molecular weight.

Visualizations

experimental_workflow cluster_pre_cleavage Pre-Cleavage Preparation cluster_hf_cleavage HF Cleavage cluster_workup Workup resin Peptide-Resin add_scavengers Add Scavengers (e.g., p-cresol) resin->add_scavengers cool_vessel Cool Reaction Vessel (-78 °C) add_scavengers->cool_vessel distill_hf Distill Anhydrous HF cool_vessel->distill_hf cleavage Cleavage Reaction (-5 to 0 °C, 1h) distill_hf->cleavage evaporate_hf Evaporate HF cleavage->evaporate_hf precipitate Precipitate with Cold Ether evaporate_hf->precipitate wash Wash with Cold Ether precipitate->wash dissolve Dissolve Peptide wash->dissolve lyophilize Lyophilize dissolve->lyophilize analysis analysis lyophilize->analysis Crude Peptide for Analysis

Caption: Experimental workflow for HF cleavage of peptides.

deprotection_mechanism cluster_deprotection Deprotection of Asp(OBzl) cluster_scavenging Scavenging cluster_side_reaction Potential Side Reaction asp_obzl Asp(OBzl) protonation Protonation by HF asp_obzl->protonation H⁺ carbocation Benzyl Carbocation + Aspartic Acid protonation->carbocation Sₙ1 trapped_carbocation Alkylated Scavenger carbocation->trapped_carbocation Trapping aspartimide Aspartimide Formation carbocation->aspartimide Acid-catalyzed scavenger Scavenger (p-cresol) scavenger->trapped_carbocation

Caption: Deprotection and scavenging mechanism in HF cleavage.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using D-Aspartic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of enzyme inhibitors utilizing D-aspartic acid as a key building block. D-aspartic acid's unique stereochemistry and functional groups make it a valuable component in designing potent and selective inhibitors for various enzyme targets, including caspases, N-methyl-D-aspartate (NMDA) receptors, and D-aspartate oxidase.

Introduction

D-aspartic acid, the dextrorotatory enantiomer of aspartic acid, plays significant roles in neuroendocrine signaling and development.[1][2][3][4] Its incorporation into peptide and small molecule structures can confer resistance to proteolysis and provide unique conformational constraints, making it an attractive building block for the design of enzyme inhibitors. This document outlines the synthesis and application of several classes of inhibitors derived from D-aspartic acid, complete with detailed protocols and quantitative data to guide researchers in this field.

I. D-Aspartic Acid-Based Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death).[5] Their dysregulation is implicated in numerous diseases, making them critical therapeutic targets. Peptide-based inhibitors that mimic caspase substrates, with a crucial aspartic acid residue at the P1 position, are a major class of caspase inhibitors. The use of a D-aspartic acid derivative at this position can enhance inhibitor stability.

Featured Inhibitor: Acetyl-Valyl-D-aspartyl-valyl-alanyl-D-aspartal (Ac-VDVAD-CHO)

Ac-VDVAD-CHO is a potent, reversible inhibitor of caspase-2 and caspase-3. The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase.

Quantitative Data for D-Aspartic Acid-Based Caspase Inhibitors

InhibitorTarget Caspase(s)Inhibition Constant (Ki)IC50Synthesis YieldReference(s)
Ac-DEVD-CHOCaspase-3, Caspase-70.2 nM (Caspase-3), 0.3 nM (Caspase-7)-Not Specified
Z-EKD-aomkCaspase-3, Caspase-6550 µM (Caspase-6)-70-80% (biotinylated derivatives)
Ac-VDV(Dab)D-CHOCaspase-2--Not Specified
Experimental Protocol: Solid-Phase Synthesis of Ac-VDVAD-CHO

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the pentapeptide aldehyde Ac-VDVAD-CHO using Fmoc/tBu chemistry.

Materials:

  • Fmoc-D-Asp(OtBu)-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • Fmoc-D-Asp(OtBu)-OH

  • Acetic anhydride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dess-Martin periodinane

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell Fmoc-D-Asp(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Val-OH, Fmoc-D-Asp(OtBu)-OH, and Fmoc-Val-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Oxidation to Aldehyde: Dissolve the purified peptide alcohol in DCM and treat with Dess-Martin periodinane at 0°C to room temperature for 4 hours to yield the final peptide aldehyde, Ac-VDVAD-CHO.

  • Final Purification: Purify the final product by reverse-phase HPLC and confirm its identity by mass spectrometry.

Signaling Pathway: Caspase-3 Mediated Apoptosis

The following diagram illustrates the central role of Caspase-3 in the apoptotic pathway, which can be inhibited by D-aspartic acid-based inhibitors.

Caspase3_Apoptosis_Pathway Extrinsic_Signal Extrinsic Signal (e.g., FasL) Caspase8 Caspase-8 Extrinsic_Signal->Caspase8 activates Intrinsic_Signal Intrinsic Signal (e.g., DNA damage) Caspase9 Caspase-9 Intrinsic_Signal->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Inhibitor D-Aspartic Acid Based Inhibitor Inhibitor->Caspase3 inhibits

Caspase-3 activation pathway in apoptosis.

II. D-Aspartic Acid-Based NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. D-aspartic acid and its analogs can act as antagonists at the NMDA receptor, offering neuroprotective effects.

Featured Inhibitor: CGS-19755 (Selfotel)

CGS-19755 is a potent and selective competitive antagonist of the NMDA receptor. It is a rigid analog of 2-amino-5-phosphonopentanoate (AP5), where the amino acid backbone incorporates a D-aspartic acid-like structure within a piperidine ring.

Quantitative Data for D-Aspartic Acid-Based NMDA Receptor Antagonists

InhibitorTargetIC50pA2NotesReference(s)
CGS-19755NMDA Receptor50 nM ([3H]CPP binding)5.94Competitive antagonist
Experimental Protocol: Synthesis of CGS-19755 (Conceptual Outline)

The synthesis of CGS-19755 is a multi-step process involving the construction of the piperidine ring and introduction of the phosphonomethyl group. While a detailed, step-by-step protocol is beyond the scope of these notes, the general synthetic strategy is outlined below. The synthesis often starts from a chiral precursor to establish the desired stereochemistry.

Key Synthetic Steps:

  • Piperidine Ring Formation: Construction of the substituted piperidine core, often via a Diels-Alder reaction or a Michael addition followed by cyclization.

  • Introduction of the Carboxylic Acid: Establishment of the carboxylic acid functionality at the 2-position of the piperidine ring.

  • Introduction of the Phosphonomethyl Group: Addition of the phosphonomethyl side chain at the 4-position, typically via an Arbuzov reaction or alkylation with a phosphonate-containing reagent.

  • Purification: Purification of the final product is achieved through crystallization or chromatography.

Signaling Pathway: NMDA Receptor-Mediated Long-Term Potentiation (LTP)

The following diagram illustrates the role of the NMDA receptor in LTP, a process that can be modulated by D-aspartic acid-based antagonists.

NMDA_LTP_Pathway Glutamate Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Postsynaptic_Depolarization Postsynaptic Depolarization Postsynaptic_Depolarization->NMDA_Receptor relieves Mg2+ block Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx allows CaMKII CaMKII Activation Ca_Influx->CaMKII leads to LTP Long-Term Potentiation CaMKII->LTP induces Antagonist D-Aspartic Acid Based Antagonist Antagonist->NMDA_Receptor blocks

NMDA receptor signaling in LTP.

III. D-Aspartate Oxidase (DDO) Inhibitors

D-aspartate oxidase (DDO) is a peroxisomal enzyme that specifically degrades D-aspartate. Inhibiting DDO can increase the endogenous levels of D-aspartate, which may have therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Featured Inhibitor: 5-Aminonicotinic Acid

5-Aminonicotinic acid has been identified as an inhibitor of human D-aspartate oxidase.

Quantitative Data for D-Aspartate Oxidase Inhibitors

InhibitorTargetKiNotesReference(s)
5-Aminonicotinic AcidHuman D-Aspartate Oxidase3.80 µM-
Experimental Protocol: Synthesis of 5-Aminonicotinic Acid (Conceptual)

The synthesis of 5-aminonicotinic acid can be achieved from 5-bromonicotinic acid. A general procedure involves the amination of the bromo-substituted pyridine ring.

Key Synthetic Steps:

  • Esterification: Protection of the carboxylic acid of 5-bromonicotinic acid as an ester (e.g., tert-butyl ester) to prevent side reactions.

  • Amination: Introduction of the amino group at the 5-position, for example, through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction with an ammonia surrogate.

  • Deprotection: Removal of the ester protecting group to yield the final product, 5-aminonicotinic acid.

  • Purification: Purification of the final product is typically achieved by recrystallization.

IV. General Experimental Workflow for Synthesis and Screening

The development of novel enzyme inhibitors based on D-aspartic acid generally follows a structured workflow from initial design to biological evaluation.

Inhibitor_Workflow Design Inhibitor Design (D-Aspartic Acid Scaffold) Synthesis Chemical Synthesis (e.g., SPPS, Solution Phase) Design->Synthesis Purification Purification (HPLC, Crystallization) Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization In_Vitro_Screening In Vitro Screening (Enzyme Assays, IC50/Ki) Characterization->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Apoptosis, Cytotoxicity) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Screening->Lead_Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization->Synthesis

Workflow for enzyme inhibitor development.

Conclusion

D-aspartic acid and its derivatives are versatile building blocks for the synthesis of a wide range of potent and selective enzyme inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of D-aspartic acid-based compounds in drug discovery and chemical biology. The unique properties conferred by the D-amino acid scaffold continue to offer exciting opportunities for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation from Asp(OBzl) Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding aspartimide formation, a common side reaction encountered when using Asp(OBzl) residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)
FAQ-1: What is aspartimide formation and why is it a problem?

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at aspartic acid residues during Fmoc-SPPS.[1] The process is initiated during the Fmoc-deprotection step, which typically uses a 20% piperidine solution in DMF.[2] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain benzyl ester carbonyl of the Asp(OBzl). This forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][2]

This intermediate is highly problematic for several reasons:

  • Chain Termination : The aspartimide can be attacked by the piperidine used for deprotection, forming piperidide adducts and terminating the peptide chain.[2]

  • Byproduct Formation : The unstable imide ring can be hydrolyzed, opening to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an iso-peptide).

  • Racemization : The reaction proceeds through a planar intermediate, which can lead to racemization at the α-carbon of the aspartic acid residue.

  • Purification Challenges : These byproducts, including iso-peptides and epimers, are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yields and purity.

G cluster_main Aspartimide Formation Pathway cluster_products Mixture of Products AspOBzl Asp(OBzl) Residue in Peptide Chain Imide Aspartimide Intermediate (Succinimide Ring) AspOBzl->Imide Backbone N⁻ attack (Piperidine catalysis) Alpha α-Asp Peptide (Desired/Racemized) Imide->Alpha Hydrolysis Beta β-Asp Peptide (Iso-peptide) Imide->Beta Hydrolysis Adduct Piperidide Adducts (Terminated) Imide->Adduct Piperidine attack

Figure 1: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.

FAQ-2: What factors increase the risk of aspartimide formation?

Several factors can significantly increase the propensity for aspartimide formation:

  • Peptide Sequence : The amino acid immediately following the Asp residue is critical. Sequences like Asp-Gly are notoriously problematic because the lack of steric hindrance on glycine facilitates the cyclization. Other susceptible sequences include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala.

  • Base and Deprotection Conditions : The standard 20% piperidine in DMF for Fmoc removal is a strong base that promotes the reaction. The highly basic, non-nucleophilic base DBU is known to promote aspartimide formation to an even greater extent.

  • Temperature : Increased temperatures accelerate the rate of aspartimide formation. This is a major consideration for microwave-assisted SPPS, where higher temperatures are used to speed up synthesis.

  • Solvent Polarity : Solvents with higher polarity can lead to more aspartimide formation.

  • Reaction Time : Longer exposure to basic conditions, such as extended Fmoc deprotection times, increases the likelihood of the side reaction.

Troubleshooting Guides
Troubleshooting-1: How can I modify my synthesis conditions to reduce aspartimide formation?

Modifying the deprotection and coupling steps is the first line of defense.

1. Modify Fmoc Deprotection Conditions: The most direct approach is to reduce the basicity of the Fmoc deprotection solution.

  • Use a Weaker Base : Replacing piperidine with a weaker base like piperazine or morpholine can be effective, though deprotection times may need to be extended.

  • Add an Acidic Additive : Adding a weak acid to the piperidine solution can buffer its reactivity and suppress aspartimide formation. Common additives include HOBt and Oxyma Pure.

Table 1: Comparison of Modified Fmoc Deprotection Conditions

Strategy Reagent/Condition Concentration Efficacy Notes
Additive HOBt in Piperidine/DMF 0.1 M Provides a significant reduction in aspartimide formation.
Additive Oxyma Pure in Piperidine/DMF 0.1 M Often more effective than HOBt.
Additive Formic Acid in Piperidine/DMF 0.1 M Effectively reduces aspartimide formation.
Weaker Base Piperazine in DMF 5% (+2% DBU) Less prone to causing aspartimide formation than piperidine.

| Weaker Base | Morpholine in DMF | 50% | Results in almost no aspartimide formation, but may not ensure complete Fmoc removal. |

2. Optimize Temperature: For microwave-assisted SPPS, lowering the temperature during coupling and deprotection steps can help limit the side reaction.

Troubleshooting-2: Are there alternative protecting groups for Aspartic Acid?

Yes, using an alternative side-chain protecting group for Asp is a highly effective strategy. The goal is to increase steric hindrance around the side-chain carbonyl to physically block the intramolecular attack. While Asp(OBzl) is susceptible, other ester-based groups offer better protection.

Table 2: Comparison of Asp Side-Chain Protecting Groups

Protecting Group Structure Key Advantage(s)
OtBu (tert-Butyl) -C(CH₃)₃ Standard protecting group, but offers minimal prevention in susceptible sequences.
OMpe (3-methylpent-3-yl) -C(CH₃)(C₂H₅)₂ Bulkier than OtBu, offering improved protection.
OEpe (3-ethyl-3-pentyl) -C(C₂H₅)₃ Provides significant reduction in aspartimide formation due to increased steric bulk.
OBno (5-n-butyl-5-nonyl) -C(C₄H₉)₂(C₄H₉) High steric demand and chain flexibility significantly reduce aspartimide formation.

| O-2-PhiPr (2-phenylisopropyl) | -C(CH₃)₂Ph | A bulky aromatic group that provides good protection. |

For the most challenging sequences, non-ester-based protecting groups or backbone protection can completely eliminate the side reaction.

  • Cyanosulfurylide (CSY) : This group replaces the ester linkage with a stable C-C bond, preventing cyclization.

  • Backbone Protection (Dmb) : Protecting the backbone amide nitrogen of the residue following Asp with a group like 2,4-dimethoxybenzyl (Dmb) removes the nucleophile required for the reaction. This is often accomplished by using a pre-formed Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide.

Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive

This protocol describes a common method to suppress aspartimide formation by modifying the deprotection solution.

Materials:

  • Peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Prepare Deprotection Solution : Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M. Ensure the HOBt is fully dissolved.

  • Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes in your reaction vessel.

  • Initial Deprotection : Drain the DMF and add the 20% piperidine / 0.1 M HOBt solution to the resin.

  • Reaction : Gently agitate the resin for 10 minutes.

  • Second Deprotection : Drain the deprotection solution and add a fresh aliquot of the solution to the resin. Agitate for another 10 minutes to ensure complete Fmoc removal.

  • Washing : Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and HOBt.

  • Proceed to Coupling : The resin is now ready for the next amino acid coupling step.

Decision & Workflow Visualization

Choosing the right strategy depends on the severity of the issue and the specific peptide sequence. The following workflow can help guide your decision-making process.

G Start Aspartimide Formation Detected or Suspected? Seq Is sequence highly prone? (e.g., Asp-Gly, Asp-Asn) Start->Seq Yes Continue Proceed with Synthesis & Monitor Purity Start->Continue No Mild Strategy 1: Modify Conditions - Add HOBt/Oxyma to piperidine - Use weaker base (Piperazine) - Lower reaction temperature Seq->Mild No / Mildly Prone Moderate Strategy 2: Use Bulky PG - Switch to Fmoc-Asp(OMpe)-OH - Switch to Fmoc-Asp(OEpe)-OH Seq->Moderate Yes / Moderately Prone Mild->Moderate Still problematic? Severe Strategy 3: Eliminate Reaction - Use Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide - Use novel PG like Cyanosulfurylide (CSY) Moderate->Severe Still problematic? Severe->Continue

Figure 2: Decision tree for selecting a strategy to prevent aspartimide formation.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete tert-butyloxycarbonyl (Boc) deprotection during Solid-Phase Peptide Synthesis (SPPS). Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can arise from several factors, often related to reagents, reaction conditions, or the peptide sequence itself. The most frequent culprits include:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid, typically Trifluoroacetic Acid (TFA), is too weak or its concentration is too low, the reaction may not go to completion.[1][2] The effectiveness of TFA can be compromised by the presence of water, which reduces its acidity.[1]

  • Reagent Quality: Degradation of the acidic reagent can reduce its efficacy. TFA, for instance, can absorb water, diminishing its deprotection capability.[1][2] Using fresh, high-purity reagents is crucial.

  • Steric Hindrance: Amino acids with bulky side chains near the Boc-protected amine can physically block the acidic reagent from accessing the Boc group, leading to incomplete removal.

  • Peptide Aggregation: Difficult or hydrophobic peptide sequences can aggregate on the solid support, hindering the diffusion of reagents and preventing complete deprotection.

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for complete removal, especially for sterically hindered residues or within aggregated sequences.

  • Poor Resin Swelling: Incomplete swelling of the resin can limit the access of reagents to the peptide chain, resulting in inefficient deprotection. A study noted that 100% TFA might lead to poor resin swelling and limited solvent transfer compared to a 55% TFA/DCM mixture.

  • Substrate Solubility: Poor solubility of the peptide-resin in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.

Q2: How can I monitor the completion of the Boc deprotection step?

Several analytical techniques can be employed to assess the completeness of the Boc deprotection reaction:

  • Kaiser Test (Ninhydrin Test): This is a rapid and widely used qualitative test to detect the presence of free primary amines on the resin. A positive result (typically a blue or purple color) indicates the presence of the deprotected amine, signifying a successful deprotection. A negative or weak result suggests incomplete deprotection.

  • Thin-Layer Chromatography (TLC): For monitoring reactions in solution-phase or after cleaving a small sample from the resin, TLC is a quick and effective method. The deprotected amine product is generally more polar than the Boc-protected starting material and will exhibit a lower Rf value. Staining the TLC plate with ninhydrin can specifically visualize the free amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved portion of the peptide provides a quantitative assessment of the reaction's completeness. The appearance of a new peak corresponding to the deprotected peptide and the disappearance of the peak for the Boc-protected peptide indicates the reaction progress.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the product and verify the removal of the Boc group by showing the expected molecular weight of the deprotected peptide.

Q3: What are scavengers, and why are they important during deprotection?

During Boc deprotection, a reactive tert-butyl carbocation is generated. This cation can alkylate nucleophilic side chains of certain amino acids, particularly tryptophan, methionine, and cysteine, leading to undesired side products.

Scavengers are reagents added to the deprotection cocktail to "trap" these reactive carbocations, preventing side reactions. Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): Effective in reducing the tert-butyl cation.

  • Thioanisole: Can help prevent side reactions and may also accelerate the removal of other protecting groups.

  • Water: Can also act as a scavenger.

  • 1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues from oxidation.

  • Phenol: Offers protection for both tryptophan and tyrosine residues.

The choice and combination of scavengers depend on the amino acid composition of the peptide.

Troubleshooting Guides

Issue 1: Consistently Incomplete Deprotection

If you are observing consistently incomplete Boc deprotection across multiple cycles, consider the following troubleshooting steps:

Troubleshooting Workflow for Incomplete Boc Deprotection

G A Incomplete Boc Deprotection Detected B Verify Reagent Quality (TFA, Solvents) A->B C Optimize Reaction Conditions A->C D Check for Sequence-Related Issues A->D E Use Fresh, Anhydrous TFA and Solvents B->E F Increase Reaction Time and/or Temperature C->F G Increase TFA Concentration C->G H Improve Resin Swelling (e.g., use DCM) C->H I Incorporate 'Difficult Sequence' Protocols D->I J Monitor Deprotection at Each Step I->J

Caption: A logical workflow to diagnose and resolve incomplete Boc deprotection.

  • Verify Reagent Quality:

    • Use fresh, anhydrous TFA. Old or improperly stored TFA can absorb moisture, reducing its acidity.

    • Ensure solvents like Dichloromethane (DCM) are anhydrous.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the deprotection time in increments (e.g., from 20 minutes to 30-40 minutes) and monitor the effect.

    • Increase TFA Concentration: While 50% TFA in DCM is standard, increasing the concentration may be necessary for difficult sequences. However, be mindful that very high concentrations of TFA might lead to poor resin swelling.

    • Elevate Temperature: For particularly stubborn Boc groups, gentle heating might be required, but this should be approached with caution to avoid side reactions.

  • Address Sequence-Specific Issues:

    • For peptides prone to aggregation, using chaotropic salts or solvents that disrupt secondary structures can be beneficial.

    • For sterically hindered residues, longer reaction times and potentially stronger acidic conditions may be necessary.

Issue 2: Incomplete Deprotection of Arginine Residues

The deprotection of the side chain of arginine, often protected by groups like Pbf, Pmc, or Mtr, can be challenging.

Factors Contributing to Incomplete Arginine Deprotection

G A Incomplete Arg Deprotection B Insufficient Reaction Time B->A C Suboptimal Cleavage Cocktail C->A D Steric Hindrance (Multiple Arg Residues) D->A E Protecting Group Lability (Pbf > Pmc > Mtr) E->C

Caption: Key factors that can lead to incomplete deprotection of arginine side chains.

  • Extended Reaction Time: Arginine side-chain protecting groups, especially older ones like Pmc and Mtr, may require longer cleavage times of 4 to 8 hours for complete removal.

  • Optimized Cleavage Cocktail: For challenging sequences with multiple arginine residues, a stronger cleavage cocktail such as "Reagent K" (TFA/Water/Phenol/Thioanisole/EDT) may be necessary.

Data Presentation: Common Deprotection and Cleavage Cocktails
CocktailComposition (v/v/w)Typical Use
Standard Boc Deprotection 50% TFA in DCMRoutine N-terminal Boc removal during SPPS cycles.
TFA/TIS/H₂O 95:2.5:2.5General final cleavage for many peptide sequences, especially with Trp(Boc).
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Robust, "universal" cocktail for complex peptides with multiple Arg residues or other sensitive amino acids.

Experimental Protocols

Protocol 1: Standard N-terminal Boc Deprotection in SPPS

This protocol describes a typical Boc deprotection step within an SPPS cycle.

  • Resin Pre-wash: Wash the peptide-resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation. For difficult sequences, this time can be extended.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes. This step is crucial to liberate the free amine for the next coupling reaction.

  • Final Washes: Wash the resin thoroughly with DCM to remove excess base and prepare for the subsequent coupling step.

Protocol 2: Test Cleavage to Assess Deprotection

This protocol can be used to cleave a small amount of peptide from the resin to analyze the efficiency of deprotection.

  • Resin Sampling: Take a small sample of the peptide-resin (e.g., 10-20 mg) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail, for instance, TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a microcentrifuge tube and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying and Analysis: Dry the crude peptide under vacuum and analyze its purity and identity by HPLC and mass spectrometry.

Protocol 3: In Situ Neutralization for Improved Efficiency

This protocol combines the neutralization and coupling steps, which can be advantageous for difficult sequences prone to aggregation.

  • Deprotection and Washing: Perform the Boc deprotection and subsequent washing steps as described in Protocol 1.

  • Pre-activation of Amino Acid: In a separate vessel, pre-activate the next Boc-protected amino acid with a coupling agent (e.g., HBTU) in a minimal amount of DMF.

  • Combined Coupling and Neutralization: Add the activated amino acid solution directly to the peptide-resin, which is still in its trifluoroacetate salt form. Immediately add DIEA to the reaction vessel.

  • Reaction and Washing: Allow the coupling reaction to proceed for the desired time. Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly.

G cluster_0 Standard Neutralization cluster_1 In Situ Neutralization A Boc Deprotection B Wash A->B C Neutralization (DIEA) B->C D Wash C->D E Coupling D->E F Boc Deprotection G Wash F->G H Combined Coupling & Neutralization G->H I Wash H->I

References

Technical Support Center: Optimizing Coupling Times for Sterically Hindered D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the incorporation of sterically hindered D-amino acids in peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling sterically hindered D-amino acids?

A1: The main challenges stem from steric hindrance, where the bulky side chains of the D-amino acid and the growing peptide chain physically obstruct the formation of the peptide bond. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and impure products.[1][2] Another significant challenge is the increased risk of racemization at the activated carboxylic acid, especially with longer reaction times.[1]

Q2: Which coupling reagents are most effective for sterically hindered D-amino acids?

A2: For difficult couplings involving sterically hindered amino acids, in-situ activating reagents are generally more effective than standard carbodiimides like DCC or DIC alone.[2] The most effective reagents are typically aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP. These reagents form highly reactive esters that can overcome the steric barrier. For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, reagents like PyBroP or the conversion of the carboxylic acid to an acyl fluoride may be necessary.

Q3: When should I consider using a double coupling strategy?

A3: A double coupling strategy, where the coupling step is repeated with a fresh portion of activated amino acid, is recommended when a single coupling reaction is known or suspected to be incomplete. This is often the case with notoriously difficult couplings, such as attaching an amino acid to an N-methylated residue or coupling two sterically bulky residues. Monitoring the reaction with a qualitative test like the Kaiser test can help determine if a second coupling is necessary.

Q4: Can microwave-assisted peptide synthesis help with difficult couplings?

A4: Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings. The use of microwave irradiation can increase the reaction rate and improve coupling efficiency, often reducing the required reaction time from hours to minutes. This is particularly beneficial for sterically hindered residues where thermal energy can help overcome the activation energy barrier.

Q5: What is the role of additives like HOBt and HOAt?

A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with carbodiimide coupling reagents (like DIC) to suppress racemization and improve coupling efficiency. They act by forming activated esters that are more reactive and less prone to side reactions than the O-acylisourea intermediate formed by the carbodiimide alone. HOAt is generally considered more effective than HOBt, especially for difficult couplings, due to the anchimeric assistance provided by the pyridine nitrogen.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the coupling of sterically hindered D-amino acids.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step, indicating the presence of unreacted free amines.

  • Mass spectrometry analysis of the crude product shows a significant peak corresponding to a deletion sequence.

  • HPLC analysis reveals a low yield of the desired peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Reagent Reactivity Standard coupling reagents like DCC/DIC may be too weak. Switch to a more potent coupling reagent such as HATU, HCTU, PyBOP, or PyAOP. For extremely hindered couplings, consider using PyBroP or generating an acyl fluoride.
Steric Hindrance Increase the equivalents of the amino acid and coupling reagent (up to 2-3 equivalents). Extend the reaction time to allow the coupling to proceed to completion. Consider performing a double coupling.
Peptide Aggregation The growing peptide chain may aggregate on the solid support, blocking the reactive N-terminal amine. Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF, DCM, and NMP.
Incomplete Deprotection If the preceding Fmoc deprotection was incomplete, the N-terminal amine will not be available for coupling. For hindered residues, consider extending the deprotection time or using a stronger base solution, such as 2% DBU and 2% piperidine in DMF.
Low Reaction Temperature Increasing the reaction temperature can enhance the coupling rate. Microwave-assisted synthesis, which utilizes elevated temperatures, can be particularly effective.
Problem 2: Significant Racemization of the Coupled Amino Acid

Symptoms:

  • HPLC or chiral GC analysis shows the presence of a diastereomeric impurity.

  • Mass spectrometry may show a peak with the same mass as the desired product, but with a different retention time.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Overly Reactive Activated Species The activated amino acid may be too reactive and prone to racemization. Ensure the use of an additive like HOBt or, preferably, HOAt when using carbodiimide coupling reagents.
Prolonged Activation Time Do not allow the amino acid to be in the activated state for an extended period before the coupling reaction. Pre-activation times should be kept to a minimum (typically 1-5 minutes).
Excess Base The use of excess tertiary amine base (e.g., DIPEA) can promote racemization. Use the minimum amount of base necessary to facilitate the reaction.
High Reaction Temperature While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. If racemization is a concern, perform the coupling at room temperature or below if possible.

Data Presentation

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids based on literature data. Note that reaction conditions may vary between studies.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DIC/HOBt CarbodiimideModerateCost-effective, low racemization with HOBt.Often inefficient for highly hindered couplings.
DIC/HOAt CarbodiimideHighMore reactive than DIC/HOBt, effective for many difficult couplings.
PyBOP Phosphonium SaltHighRobust and efficient for many hindered residues.Less reactive than HATU or PyAOP.
PyAOP Phosphonium SaltVery HighHighly effective, especially for N-methyl amino acids.
HBTU/TBTU Aminium/Uronium SaltHighFast reaction times, widely used.Can cause guanidinylation of the N-terminal amine as a side reaction.
HATU Aminium/Uronium SaltVery HighOne of the most efficient reagents due to the formation of reactive OAt esters.Higher cost.
COMU Aminium/Uronium SaltVery HighHigh coupling efficiency, comparable to HATU, with improved safety profile over benzotriazole-based reagents.
Acyl Fluorides -Extremely HighVery effective for the most sterically demanding couplings, such as Aib-Aib.Requires in-situ generation, and reagents can be moisture-sensitive.

Experimental Protocols

Protocol 1: General Coupling using HATU
  • Resin Preparation : Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture : In a separate vessel, dissolve the N-protected D-amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Pre-activation : Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling : Add the activation mixture to the resin and agitate at room temperature. Reaction times can vary from 30 minutes to several hours depending on the steric hindrance of the amino acid.

  • Monitoring : After the desired time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.

  • Washing : Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling for a Highly Hindered Amino Acid
  • First Coupling : Perform an initial coupling reaction as described in Protocol 1, for example, using 4 equivalents of the protected amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA for 45-60 minutes.

  • Washing : After the first coupling, thoroughly wash the resin with DMF.

  • Second Coupling : Repeat the coupling step with a fresh solution of the activated amino acid using the same equivalents and reaction time.

  • Final Washing : After the second coupling, wash the resin thoroughly with DMF and then with a solvent like dichloromethane (DCM) to prepare for the next deprotection step.

Protocol 3: Microwave-Assisted Coupling using PyBOP
  • Resin Swelling : Swell the resin in DMF within the microwave peptide synthesizer reaction vessel.

  • Reagent Addition : Add the N-protected D-amino acid solution (2 equivalents), PyBOP solution (2 equivalents), and DIPEA solution (4 equivalents) to the resin.

  • Microwave Irradiation : Apply microwave irradiation at a constant temperature (e.g., 75°C) for 5-15 minutes.

  • Washing : After the coupling, wash the resin thoroughly as per the synthesizer's protocol.

  • Monitoring : Perform a Kaiser test to confirm the completion of the coupling.

Visualizations

Troubleshooting_Decision_Tree start Start: Coupling a sterically hindered D-amino acid kaiser_test Perform Kaiser Test after coupling start->kaiser_test is_positive Test Positive? kaiser_test->is_positive incomplete_coupling Incomplete Coupling Detected is_positive->incomplete_coupling Yes success Coupling Successful: Proceed with Synthesis is_positive->success No (Negative) strategy Select Troubleshooting Strategy incomplete_coupling->strategy double_couple Perform Double Coupling strategy->double_couple Option 1 increase_time Increase Reaction Time & Reagent Equivalents strategy->increase_time Option 2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) strategy->change_reagent Option 3 use_microwave Utilize Microwave -Assisted Synthesis strategy->use_microwave Option 4 re_evaluate Re-evaluate after implementation double_couple->re_evaluate increase_time->re_evaluate change_reagent->re_evaluate use_microwave->re_evaluate re_evaluate->success Success failure If still failing, consider acyl fluoride chemistry or sequence redesign re_evaluate->failure Failure

Caption: Troubleshooting decision tree for incomplete coupling of hindered D-amino acids.

Experimental_Workflow start Start: Select Sterically Hindered D-Amino Acid resin_prep 1. Resin Swelling & N-terminal Deprotection start->resin_prep reagent_selection 2. Select Coupling Reagent (e.g., HATU, PyBOP) resin_prep->reagent_selection activation 3. Pre-activate Amino Acid with Coupling Reagent & Base reagent_selection->activation coupling 4. Add Activated Mixture to Resin & Allow to React activation->coupling monitoring 5. Monitor Reaction (e.g., Kaiser Test) coupling->monitoring is_complete Reaction Complete? monitoring->is_complete wash 6. Wash Resin is_complete->wash Yes troubleshoot Troubleshoot: (e.g., Double Couple, Extend Time) is_complete->troubleshoot No next_cycle Proceed to Next Cycle wash->next_cycle troubleshoot->coupling

Caption: General workflow for optimizing the coupling of sterically hindered D-amino acids.

References

identifying side reactions of Boc-D-Asp-OBzl during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the use of Boc-D-Asp-OBzl in peptide synthesis. Our aim is to help you identify and mitigate common side reactions to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in peptide synthesis?

The most significant and common side reaction is the formation of an aspartimide intermediate.[1][2][3][4] This occurs through the intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen. This five-membered succinimide ring is unstable and can lead to several undesired products.[1]

Q2: What are the consequences of aspartimide formation?

Aspartimide formation can lead to a mixture of hard-to-separate impurities. The aspartimide ring can undergo epimerization at the α-carbon of the aspartic acid residue. Subsequent nucleophilic attack (e.g., by piperidine in Fmoc chemistry, or during final cleavage) on the aspartimide can open the ring to form a mixture of the desired D-α-aspartyl peptide, the undesired L-α-aspartyl peptide, and the corresponding D- and L-β-aspartyl peptides where the peptide bond is formed with the side-chain carboxyl group. This results in a loss of product yield and purity.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

Sequences where the amino acid C-terminal to the aspartic acid residue is sterically small are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Ala, and Asp-Ser.

Q4: Under what conditions is aspartimide formation most likely to occur?

Aspartimide formation can be catalyzed by both acidic and basic conditions. In Boc-based solid-phase peptide synthesis (SPPS), it can occur during the repetitive acidolytic deprotection of the Boc group and is particularly problematic during the final cleavage from the resin, especially with strong acids like HF.

Q5: How can I detect aspartimide formation?

Aspartimide formation results in a mass loss of 18 Da (the mass of water) from the peptide, which can be detected by mass spectrometry. The subsequent ring-opened products (α- and β-peptides) will have the same mass as the target peptide, making them difficult to identify by mass spectrometry alone. However, they can often be separated and identified by analytical HPLC or UPLC, as they may have different retention times.

Troubleshooting Guide

Issue: Low yield of the target peptide and presence of multiple impurities with the same mass.

This is a classic sign of aspartimide-related side reactions. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow

TroubleshootingWorkflow start Low yield and/or multiple impurities detected check_sequence Is an Asp-Gly, Asp-Ala, or Asp-Ser sequence present? start->check_sequence check_conditions Review Synthesis and Cleavage Conditions check_sequence->check_conditions Yes end_solution Problem Resolved: Improved Yield and Purity check_sequence->end_solution No (Consider other side reactions) optimize_deprotection Optimize Boc Deprotection check_conditions->optimize_deprotection optimize_cleavage Optimize Final Cleavage check_conditions->optimize_cleavage consider_alt_protecting_group Consider Alternative Asp Side-Chain Protecting Group optimize_deprotection->consider_alt_protecting_group optimize_cleavage->consider_alt_protecting_group consider_alt_protecting_group->end_solution

Caption: Troubleshooting workflow for aspartimide formation.

Data on Aspartimide Formation

The extent of aspartimide formation is highly dependent on the specific peptide sequence, the synthesis conditions, and the protecting groups used. The following table summarizes representative data on the effect of different conditions on aspartimide formation.

Peptide SequenceProtecting GroupConditionAspartimide Formation (%)Reference
Boc-Glu(OBzl)-Asp(OBzl)-Gly-Thr(Bzl)-ResinBenzyl (OBzl)HF, 0°C, 1 hr99
Boc-Glu(OBzl)-Asp(OBzl)-Ala-Leu-ResinBenzyl (OBzl)HF, 0°C, 1 hr25
Model TetrapeptideBenzyl (OBzl)HF, 0°C10.2
Model TetrapeptideBenzyl (OBzl)HF, -5°C5.8
Model Peptide with Asp-Glytert-Butyl (OtBu)20% Piperidine/DMF, 2h~15
Model Peptide with Asp-Gly3-methylpent-3-yl (Mpe)20% Piperidine/DMF, 2h~5
Model Peptide with Asp-GlyBenzyloxymethyl (Bom)20% Piperidine/DMF, 2h<0.1

Experimental Protocols

Protocol 1: Minimizing Aspartimide Formation During Boc-SPPS

This protocol focuses on the key steps where aspartimide formation is most likely to occur.

1. Boc Deprotection:

  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the deprotection reagent for 1 minute.

    • Drain the reagent.

    • Treat with fresh deprotection reagent for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (3x) to remove residual acid.

2. Neutralization and Coupling:

  • In-situ Neutralization Protocol: This is recommended to minimize the time the deprotected amine is exposed to basic conditions before coupling, which can contribute to aspartimide formation.

  • Procedure:

    • After the final DCM wash post-deprotection, swell the resin in Dimethylformamide (DMF).

    • In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., with HBTU/HOBt or DIC/HOBt).

    • Add the pre-activated amino acid solution to the resin, followed immediately by a hindered base such as Diisopropylethylamine (DIEA) (2.0-2.2 equivalents).

    • Allow the coupling reaction to proceed for 1-2 hours or until a ninhydrin test indicates completion.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 2: Low-Temperature HF Cleavage

Lowering the temperature during the final hydrofluoric acid (HF) cleavage can significantly reduce the rate of acid-catalyzed aspartimide formation.

1. Preparation:

  • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

  • Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).

2. Scavenger Mixture:

  • Prepare a scavenger mixture appropriate for the peptide sequence. A common mixture is anisole.

3. Cleavage Reaction:

  • Add the chilled scavenger mixture to the peptide-resin in the reaction vessel.

  • Carefully condense the HF into the reaction vessel.

  • Maintain the reaction temperature at -5 to 0 °C for the duration of the cleavage (typically 1-2 hours).

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

4. Product Precipitation and Wash:

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide pellet multiple times with cold ether to remove scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

Reaction Pathways

The following diagram illustrates the main synthetic pathway and the competing side reaction of aspartimide formation.

ReactionPathways Boc_Asp_OBzl Boc-D-Asp(OBzl)-Peptide-Resin Deprotected_Peptide H-D-Asp(OBzl)-Peptide-Resin Boc_Asp_OBzl->Deprotected_Peptide  TFA/DCM Coupled_Peptide Boc-AA-D-Asp(OBzl)-Peptide-Resin (Desired Product) Deprotected_Peptide->Coupled_Peptide Boc-AA-OH, Coupling Reagents Aspartimide Aspartimide Intermediate Deprotected_Peptide->Aspartimide Acid or Base (e.g., residual TFA, DIEA) Side_Products α/β-Peptide Mixture + Racemized Products Aspartimide->Side_Products Nucleophilic attack (e.g., during cleavage)

Caption: Main reaction vs. aspartimide formation pathway.

References

Technical Support Center: Reverse-Phase HPLC Purification of Peptides Containing D-Asp(OBzl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the reverse-phase HPLC (RP-HPLC) purification of synthetic peptides containing the D-Aspartic acid (O-benzyl ester), or D-Asp(OBzl), residue.

Frequently Asked Questions (FAQs)

Q1: How does the D-Asp(OBzl) residue affect my peptide's retention time in RP-HPLC?

A1: The benzyl (Bzl) protecting group on the D-aspartic acid side chain significantly increases the hydrophobicity of your peptide.[1] In RP-HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase (e.g., C18), this increased hydrophobicity will lead to a substantially longer retention time compared to the unprotected equivalent of the peptide.[1] The aromatic benzyl group enhances the peptide's affinity for the non-polar column material, thus requiring a higher concentration of organic solvent (like acetonitrile) for elution.[1]

Q2: Is the benzyl ester linkage of D-Asp(OBzl) stable under typical RP-HPLC conditions?

A2: The benzyl ester linkage is generally stable under the standard acidic conditions of RP-HPLC, which often utilize trifluoroacetic acid (TFA) as an ion-pairing agent.[1] However, prolonged exposure to highly acidic conditions or elevated temperatures should be avoided to minimize the risk of premature cleavage of the benzyl group. It is advisable to use fresh, high-quality solvents and to process the purified fractions promptly to prevent degradation.[1]

Q3: What are the likely causes of peak tailing or broadening for my D-Asp(OBzl)-containing peptide?

A3: Peak tailing and broadening are common issues when purifying hydrophobic peptides, and several factors can contribute to this with D-Asp(OBzl) peptides:

  • Secondary Interactions: Unwanted interactions can occur between the peptide and free silanol groups on silica-based columns, leading to tailing.

  • Peptide Aggregation: The increased hydrophobicity imparted by the D-Asp(OBzl) residue can promote peptide aggregation, resulting in broader peaks.

  • Poor Solubility: The peptide may not be fully dissolved in the injection solvent, or it may precipitate upon injection into the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

Q4: Can aspartimide formation occur during the purification of D-Asp(OBzl) peptides?

A4: Aspartimide formation is a known side reaction for aspartic acid residues during solid-phase peptide synthesis (SPPS), particularly when exposed to basic conditions. While it is less likely to occur during the acidic conditions of RP-HPLC purification, any aspartimide-related impurities formed during synthesis will need to be separated from the target peptide. These impurities can be challenging to resolve as they may have similar retention times to the desired peptide.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution
Secondary Silanol Interactions Optimize the mobile phase by using a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%). Consider using a column with end-capping to minimize exposed silanols.
Peptide Aggregation Increase the column temperature (e.g., to 30-40 °C) to improve solubility and reduce aggregation. Adding a small amount of an organic solvent like isopropanol to the mobile phase can also help disrupt aggregates.
Sub-optimal Mobile Phase pH Adjust the pH of the mobile phase. For most peptides, a pH of around 2 is effective for protonating acidic residues and achieving good peak shape.
Column Degradation If the column is old or has been exposed to harsh conditions, its performance may be compromised. Replace it with a new column of the same type.
Issue 2: Low Recovery of the Peptide
Potential Cause Recommended Solution
Peptide Precipitation on Column Ensure the peptide is fully dissolved before injection. A small amount of DMSO or DMF can be used to dissolve the peptide before diluting it with the initial mobile phase.
Irreversible Adsorption The hydrophobic nature of the D-Asp(OBzl) peptide can lead to strong, sometimes irreversible, binding to the column. Try a less hydrophobic stationary phase, such as C8 or C4, if recovery on a C18 column is poor.
Sample Loss in the System Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system or using a biocompatible HPLC can mitigate this issue.
Sub-optimal Gradient If the gradient is too steep, the peptide may not elute efficiently. A shallower gradient around the expected elution point can improve recovery.
Issue 3: Co-elution of Impurities
Potential Cause Recommended Solution
Similar Hydrophobicity of Impurities Optimize the separation selectivity by changing the mobile phase modifier (e.g., from TFA to formic acid if MS compatibility is needed) or by altering the organic solvent (e.g., using methanol instead of acetonitrile).
Inadequate Gradient Slope A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
Temperature Effects Varying the column temperature can alter the selectivity of the separation, potentially resolving co-eluting peaks.
Different Stationary Phase If resolution cannot be achieved on a C18 column, trying a different stationary phase chemistry, such as a phenyl-hexyl column, may provide the necessary selectivity.

Experimental Protocols

Standard RP-HPLC Protocol for D-Asp(OBzl) Peptide Purification
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO.

    • Dilute the peptide solution with Mobile Phase A to a final concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm (if aromatic residues are present).

    • Column Temperature: 30 °C.

  • Gradient Elution:

    • Equilibrate the column with 5% Mobile Phase B for at least 5-10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes to elute the peptide.

    • Follow with a wash step of 95% Mobile Phase B to clean the column.

Optimized RP-HPLC Protocol for High-Purity D-Asp(OBzl) Peptide
  • Scouting Run:

    • Perform an initial broad gradient run (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of the target peptide.

  • Optimized Gradient:

    • Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 45% B, a new gradient could be 35-55% B over 60 minutes. This will improve the resolution between the target peptide and closely eluting impurities.

  • Mobile Phase Modification (if needed for selectivity):

    • To alter selectivity, consider replacing acetonitrile with methanol in Mobile Phase B or using a different ion-pairing agent like formic acid (0.1%) if mass spectrometry will be used for analysis.

  • Temperature Adjustment:

    • If peak broadening is still an issue, increase the column temperature to 40°C to enhance peak sharpness.

Quantitative Data Summary

Table 1: Effect of Gradient Slope on Peptide Purity and Retention Time

Gradient (Linear)Retention Time (min)Peak Width (min)Purity (%)
5-65% B over 20 min15.20.885
5-65% B over 40 min25.80.592
5-65% B over 60 min36.40.397

Table 2: Influence of Column Temperature on Peak Asymmetry

Temperature (°C)Tailing FactorResolution (from preceding impurity)
251.81.2
351.31.6
451.11.9

Visualizations

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Peptide (e.g., in DMSO) Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final_Product Final_Product Lyophilize->Final_Product Pure Peptide

Caption: Workflow for RP-HPLC purification of peptides.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape? cluster_recovery Low Recovery? cluster_resolution Poor Resolution? Start Problem with Chromatogram Peak_Shape Tailing or Broad? Start->Peak_Shape Yes Low_Recovery Low Recovery? Start->Low_Recovery No Increase_Temp Increase Temperature (30-40°C) Peak_Shape->Increase_Temp Yes Shallow_Gradient Use Shallower Gradient Increase_Temp->Shallow_Gradient Check_Column Check Column Health Shallow_Gradient->Check_Column Check_Solubility Improve Sample Solubility (use DMSO/DMF) Low_Recovery->Check_Solubility Yes Poor_Resolution Co-elution? Low_Recovery->Poor_Resolution No Less_Hydrophobic_Col Try C8 or C4 Column Check_Solubility->Less_Hydrophobic_Col Passivate Passivate System Less_Hydrophobic_Col->Passivate Change_Solvent Change Organic Solvent (e.g., to Methanol) Poor_Resolution->Change_Solvent Yes Adjust_Temp Adjust Temperature Change_Solvent->Adjust_Temp Change_Modifier Change Mobile Phase Modifier (e.g., FA) Adjust_Temp->Change_Modifier

Caption: Troubleshooting decision tree for HPLC purification.

References

Technical Support Center: Enhancing Solubility of Protected Peptide Fragments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered during the synthesis and handling of protected peptide fragments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation of protected peptide fragments during solid-phase peptide synthesis (SPPS)?

A1: Poor solubility and aggregation of protected peptide fragments during SPPS are primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains. This leads to the formation of secondary structures, particularly β-sheets.[1][2][3][4][5] Several factors contribute to this issue:

  • Hydrophobic Sequences: Peptides with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are prone to aggregation to minimize their interaction with the polar synthesis environment.

  • Sequence-Specific Aggregation: Certain sequences, even if not highly hydrophobic, have a high propensity to form stable secondary structures that lead to aggregation.

  • Chain Length: As the peptide chain elongates, the likelihood of aggregation increases.

  • Protecting Groups: While necessary for synthesis, some side-chain protecting groups can increase the overall hydrophobicity of the peptide fragment, contributing to poor solubility.

Q2: Which solvents are recommended for solubilizing difficult protected peptide fragments?

A2: The choice of solvent is critical for maintaining the solubility of protected peptide fragments. While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, other more polar or disruptive solvents can be more effective for problematic sequences.

  • N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and can be more effective at solvating both the resin and the growing peptide chain, which can help to disrupt aggregation.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that can disrupt hydrogen bonds and improve the solubility of aggregated peptides. It can be used as a co-solvent with DMF.

  • "Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylenecarbonate, often used at elevated temperatures (e.g., 55 °C), can be effective for very difficult sequences.

  • Hexafluoro-2-propanol (HFIP): HFIP is a highly effective solvent for dissolving aggregated peptides due to its strong hydrogen-bond-disrupting properties. It is often used in mixtures with dichloromethane (CH₂Cl₂).

Q3: How do backbone-protecting groups like Hmb and Dmb improve solubility?

A3: Backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), are temporarily attached to the backbone amide nitrogen of an amino acid. This modification improves solubility by:

  • Disrupting Hydrogen Bonding: The bulky protecting group sterically hinders the formation of intermolecular hydrogen bonds that are essential for β-sheet formation and aggregation.

  • Increasing Solubility: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents, leading to improved reaction kinetics and higher purity of the final product. These protecting groups are typically removed during the final trifluoroacetic acid (TFA) cleavage step.

Q4: What are pseudoproline dipeptides and how do they prevent aggregation?

A4: Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This structure acts as a "kink" in the peptide backbone, similar to proline.

  • Mechanism of Action: The kink introduced by the pseudoproline disrupts the formation of regular secondary structures like β-sheets, thereby preventing inter-chain aggregation.

  • Benefits: The use of pseudoproline dipeptides leads to improved solvation of the peptide chain, enhanced coupling efficiency, and higher yields and purity of the final peptide. The native Ser or Thr residue is regenerated upon final cleavage with TFA.

Q5: What is PEGylation and how can it be used to enhance the solubility of protected peptide fragments?

A5: PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a peptide. This modification can significantly improve the physicochemical properties of the peptide:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer, and its attachment increases the overall water solubility of the peptide.

  • Steric Hindrance: The PEG chain provides a steric shield that can prevent the peptide from aggregating with other peptide chains.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation half-life.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of protected peptide fragments.

Problem 1: Poor resin swelling and clumping observed during synthesis.

  • Symptoms: The resin bed appears shrunken, and the beads clump together, indicating poor solvation and potential aggregation of the growing peptide chains.

  • Possible Cause: On-resin aggregation of the peptide fragment.

  • Solutions:

    • Change Solvent: Switch from DMF to NMP or a mixture of DMF/DMSO.

    • Incorporate Structure-Disrupting Elements: If the sequence is known to be difficult, re-synthesize the peptide incorporating backbone protection (Hmb/Dmb) or pseudoproline dipeptides at strategic locations (e.g., every 6-7 residues, before a hydrophobic stretch).

    • Use Chaotropic Agents: Add chaotropic salts like LiCl to the coupling or washing solutions to disrupt hydrogen bonding.

    • Elevated Temperature/Microwave: Perform couplings at a higher temperature or use a microwave peptide synthesizer to provide additional energy to overcome aggregation.

Problem 2: Incomplete coupling reactions identified by a positive ninhydrin test.

  • Symptoms: After a coupling step, the ninhydrin test remains positive, indicating the presence of unreacted free amines.

  • Possible Cause: Steric hindrance due to peptide aggregation is preventing the activated amino acid from accessing the N-terminus of the growing chain.

  • Solutions:

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • Change Coupling Reagents: Use a more potent activation method, such as HATU or HCTU.

    • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration.

    • Improve Solvation: As with poor resin swelling, consider changing the solvent system or using structure-disrupting modifications in a re-synthesis.

Problem 3: The purified protected peptide fragment is insoluble in the desired solvent for the next fragment condensation step.

  • Symptoms: The lyophilized protected peptide fragment does not dissolve in the solvent (e.g., DMF, NMP) required for the subsequent solution-phase ligation.

  • Possible Cause: The fully protected peptide fragment has a high propensity to aggregate once cleaved from the solid support.

  • Solutions:

    • Test a Range of Solvents: Attempt to dissolve the fragment in more potent solvents like DMSO or HFIP, which can then be diluted with the reaction solvent.

    • Sonication and Gentle Heating: Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation.

    • Incorporate Temporary Solubilizing Tags: For future syntheses of this fragment, consider incorporating a temporary solubilizing tag, such as a PEG chain or a charged sequence (e.g., poly-arginine), which can be cleaved off after the fragment condensation.

    • Backbone Protection Strategy: Peptides synthesized with backbone protection (Hmb/Dmb) or pseudoprolines often exhibit improved solubility in organic solvents even after cleavage from the resin.

Data and Experimental Protocols

Data Summary

The following tables summarize the qualitative and semi-quantitative effects of different strategies on the solubility and synthesis outcomes of protected peptide fragments.

Table 1: Comparison of Solvents for SPPS of Hydrophobic Peptides

SolventPolaritySwelling of Polystyrene ResinPerformance with Hydrophobic PeptidesNotes
DCM LowGoodCan lead to aggregation due to poor peptide solvation.Primarily used in Boc-chemistry.
DMF HighGoodStandard solvent, but can be insufficient for highly aggregating sequences.
NMP Higher than DMFExcellentOften improves yields and purity for hydrophobic peptides compared to DMF.Good at solvating both resin and peptide.
DMSO HighVariableEffective at disrupting aggregation, often used as a co-solvent with DMF.Can oxidize Met and Cys residues.

Table 2: Impact of Aggregation-Disrupting Modifications on Synthesis Yield

ModificationMechanismTypical Improvement in Yield/PurityReference
Hmb/Dmb Backbone Protection Disrupts inter-chain H-bondingSignificant improvement in yield and purity for "difficult sequences".
Pseudoproline Dipeptides Introduces a "kink" in the backboneRemarkable improvements in quality and yield of crude products.
PEGylation Increases hydrophilicity and provides steric hindranceEnhances solubility and can improve in vivo stability.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide during Fmoc-SPPS

This protocol describes the manual incorporation of a commercially available Fmoc-protected pseudoproline dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (5 eq.)

  • Coupling reagent (e.g., HBTU, HATU) (5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq.)

  • DMF or NMP

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the activation mixture and mix thoroughly.

  • Immediately add the activated mixture to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the completion of the coupling using a qualitative test (e.g., ninhydrin test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • After a negative ninhydrin test, wash the resin thoroughly with DMF and proceed with the Fmoc deprotection of the incorporated dipeptide for the next coupling cycle.

Adapted from Sigma-Aldrich technical resources.

Protocol 2: General Procedure for N-terminal PEGylation of a Peptide

This protocol outlines a general method for PEGylating the N-terminal amine of a purified peptide in solution.

Materials:

  • Purified peptide with a free N-terminal amine

  • Activated PEG reagent (e.g., mPEG-NHS ester)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Dissolve the purified peptide in the reaction buffer to a concentration of 1-5 mg/mL.

  • Dissolve the activated PEG reagent in the reaction buffer. Add the PEG solution to the peptide solution in a molar excess (e.g., 5 to 10-fold). The optimal ratio should be determined empirically.

  • Allow the reaction to proceed at room temperature or 4°C with gentle stirring for 1 to 4 hours. The reaction time may require optimization.

  • Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC or SDS-PAGE to observe the formation of the PEG-peptide conjugate.

  • Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution to react with any excess activated PEG.

  • Purify the PEGylated peptide from the reaction mixture using an appropriate chromatography method (e.g., RP-HPLC or size-exclusion chromatography) to separate the mono-PEGylated product from unreacted peptide, excess PEG, and di- or multi-PEGylated species.

  • Characterize the final product by mass spectrometry to confirm the identity and purity of the PEG-peptide conjugate.

Based on general principles of bioconjugation chemistry.

Visualizations

Logical Workflow for Troubleshooting Peptide Solubility

G cluster_synthesis During SPPS cluster_postsynthesis Post-Synthesis / Pre-Ligation start Synthesis Start aggregation Signs of Aggregation? (e.g., poor swelling, failed coupling) start->aggregation change_solvent Change Solvent (e.g., NMP, DMSO) aggregation->change_solvent Yes continue_synthesis Continue Synthesis aggregation->continue_synthesis No additives Use Additives (e.g., Chaotropic Salts) change_solvent->additives resynthesize Re-synthesize with Modifications additives->resynthesize resynthesize->continue_synthesis cleavage Cleavage & Purification continue_synthesis->cleavage solubility_test Solubility Issue? cleavage->solubility_test solvent_screen Screen Solvents (e.g., DMSO, HFIP) solubility_test->solvent_screen Yes proceed Proceed to Next Step solubility_test->proceed No sonicate Sonication / Gentle Heat solvent_screen->sonicate sonicate->proceed

Caption: A flowchart for troubleshooting solubility issues both during and after peptide synthesis.

Strategies to Mitigate Peptide Aggregation

G cluster_chem Chemical Modifications cluster_process Process Optimization center Protected Peptide Aggregation backbone Backbone Protection (Hmb, Dmb) center->backbone pseudo Pseudoproline Dipeptides center->pseudo peg Solubilizing Tags (PEG) center->peg solvent Solvent Choice (NMP, DMSO) center->solvent temp Elevated Temperature / Microwave center->temp salts Chaotropic Salts center->salts

Caption: Key strategies to prevent and overcome the aggregation of protected peptide fragments.

References

Technical Support Center: Minimizing Racemization of D-Amino Acids During Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for minimizing racemization of D-amino acids during the activation step of peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of D-amino acid incorporation?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as a D-amino acid, converts into an equal mixture of both its D- and L-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect L-amino acid, resulting in diastereomeric peptide impurities. These impurities can be challenging to separate and may significantly alter the biological activity and therapeutic efficacy of the final peptide product.

Q2: What is the primary mechanism of racemization during D-amino acid activation?

A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activation of the amino acid's carboxyl group makes the alpha-proton acidic. A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. This intermediate can be reprotonated from either face, resulting in a mixture of D and L configurations. A secondary mechanism is the direct enolization of the activated amino acid, also facilitated by a base.[1]

Q3: Which D-amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Cysteine and Histidine are notoriously susceptible to racemization.[2][3] This is attributed to the electronic properties of their side chains which can influence the acidity of the alpha-proton.

Q4: How does the choice of coupling reagent impact racemization?

A4: The coupling reagent is a critical factor in controlling racemization. Reagents are generally classified into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). Uronium/aminium reagents like HATU are known for their high efficiency and can lead to less racemization compared to HBTU.[4][5] Carbodiimide-mediated couplings almost always require the use of additives to effectively suppress racemization.

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A5: Additives are essential for minimizing racemization, especially when using carbodiimide coupling reagents. They react with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization. HOAt is often considered more effective than HOBt in suppressing racemization. OxymaPure® is a non-explosive and highly effective alternative to both HOBt and HOAt, often providing superior racemization suppression.

Troubleshooting Guide

Problem 1: High levels of L-isomer detected after coupling a D-amino acid.

Potential Cause Recommendation Corrective Action
Inappropriate Coupling Reagent Use a reagent known for low racemization. For sensitive amino acids, uronium/aminium salts like HATU or carbodiimides with an additive are recommended.Switch from a more racemization-prone reagent (e.g., a carbodiimide without an additive) to HATU or a DIC/OxymaPure® combination.
Strong or Sterically Unhindered Base The base can abstract the alpha-proton, leading to racemization.Replace strong bases like DBU or DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
Prolonged Pre-activation Time The longer the amino acid is in its activated state before coupling, the higher the chance of racemization.Minimize pre-activation time. Ideally, add the activated amino acid solution to the resin immediately after preparation. Avoiding a pre-activation step altogether can reduce racemization by 6- to 7-fold in some cases.
Elevated Temperature Higher temperatures accelerate the rate of racemization.Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). For microwave-assisted synthesis, reducing the temperature can significantly decrease epimerization.

Problem 2: Significant racemization specifically when coupling D-Cysteine.

Potential Cause Recommendation Corrective Action
Standard Coupling Protocol Cysteine is highly prone to racemization and often requires a specialized protocol.Employ a coupling method specifically optimized for cysteine, such as using DIC/OxymaPure® with pre-activation at 0°C. Alternatively, methods like BOP/HOBt/TMP without preactivation in a CH2Cl2-DMF solvent mixture have been shown to yield minimal racemization (<1%).
Base Selection The choice of base is particularly critical for cysteine.Use a sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA or NMM.

Problem 3: Racemization issues with D-Histidine coupling.

Potential Cause Recommendation Corrective Action
Side-Chain Protection The standard Trt protecting group on the histidine side chain offers limited suppression of racemization.Use a protecting group on the π-nitrogen of the imidazole ring, such as the methoxybenzyl (MBom) group (Fmoc-His(MBom)-OH), which provides excellent protection against racemization.
Coupling Reagent Choice Some coupling reagents are more prone to causing racemization with histidine.DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is a phosphonium reagent known for its remarkable resistance to racemization and is a good choice for coupling Fmoc-His(Trt)-OH.

Quantitative Data on Racemization

The following tables summarize the extent of racemization observed under various experimental conditions.

Table 1: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents and Additives.

Coupling Reagent/AdditiveD/L Isomer Ratio (%)
DIC/HOAt1.9
DIC/HOBt5.1
DIC/OxymaPure®3.0
DIC/Oxyma-B1.0

Data sourced from a study on the solid-phase synthesis of H-Gly-His-Phe-NH2 in DMF.

Table 2: Racemization during the incorporation of Fmoc-L-Cys(Trt)-OH in Solid-Phase Synthesis.

Additive with DICD/L Isomer Ratio (%)
HOAt0.1
HOBt0.2
OxymaPure®0.1

Data from the synthesis of H-Gly-Cys-Phe-NH2 in DMF.

Table 3: Comparison of Racemization in the Formation of Z-Phg-Pro-NH2 in Solution.

Coupling Reagent/StrategyD/L Isomer Ratio (%)
HOAt/DIC3.3
HOBt/DIC9.3
OxymaPure®/DIC1.0

Data from solution-phase synthesis in DMF without preactivation.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling using DIC/OxymaPure®

  • Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF). Perform N-terminal Fmoc group deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve the D-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, immediately followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction and Washing: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

Protocol 2: Minimized Racemization for D-Cysteine Coupling

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes at 0 °C.

  • Reaction: Add the activated amino acid solution to the resin. Agitate the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue for an additional 2-4 hours.

  • Washing: After the coupling is complete, wash the resin with DMF and DCM.

Protocol 3: Low-Racemization Coupling of D-Histidine using a Hindered Base

  • Resin Preparation: Follow the standard Fmoc deprotection and washing procedures as in Protocol 1.

  • Coupling Solution Preparation: In separate stock solutions, dissolve the Fmoc-D-His(Trt)-OH, the coupling reagent (e.g., HATU), and a hindered base (e.g., 2,4,6-collidine) in DMF.

  • Coupling Reaction: Add the Fmoc-D-His(Trt)-OH solution (3 equivalents) to the resin, followed immediately by the coupling reagent solution (3 equivalents) and then the base solution (6 equivalents). Do not allow the amino acid and coupling reagent to pre-mix for an extended period.

  • Reaction and Washing: Let the reaction proceed for 1-2 hours and then wash the resin as described in Protocol 1.

Visualizations

RacemizationMechanism cluster_activation Activation & Racemization Pathways ActivatedAA Activated D-Amino Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedAA->Oxazolone + Base - Proton Enolate Enolate (Planar Intermediate) ActivatedAA->Enolate + Base (Direct Abstraction) DAminoAcid D-Peptide Oxazolone->DAminoAcid + Proton LAminoAcid L-Peptide (Racemized) Oxazolone->LAminoAcid + Proton Enolate->DAminoAcid + Proton Enolate->LAminoAcid + Proton

Caption: Mechanism of D-amino acid racemization during activation.

PeptideCouplingWorkflow cluster_workflow Low-Racemization Peptide Coupling Workflow Start Start: Resin-bound Peptide FmocDeprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->FmocDeprotection Washing1 Wash Resin (DMF) FmocDeprotection->Washing1 Coupling Add Coupling Reagent (e.g., DIC) & Couple to Resin Washing1->Coupling Activation Prepare Coupling Solution: D-Amino Acid + Additive (e.g., OxymaPure®) Activation->Coupling Washing2 Wash Resin (DMF) Coupling->Washing2 End End: Elongated Peptide Washing2->End

Caption: General workflow for peptide coupling with minimal racemization.

References

ensuring complete removal of benzyl ester in final cleavage step

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of benzyl esters in the final cleavage step of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cleavage of benzyl esters?

A1: The most prevalent method for removing benzyl (Bn) esters is catalytic hydrogenolysis.[1][2] This typically involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[1][2][3] Other methods include:

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for pressurized H₂ gas by using a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene.

  • Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or HBr can cleave benzyl esters, which is useful when hydrogenation is not feasible.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation, especially for p-methoxybenzyl (PMB) ethers.

  • Lewis Acid-Mediated Cleavage: Lewis acids such as tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters.

Q2: My catalytic hydrogenolysis for benzyl ester removal is slow or incomplete. What are the potential causes and solutions?

A2: Several factors can lead to an incomplete or stalled catalytic hydrogenolysis reaction. Common issues and their solutions are outlined in the troubleshooting guide below. Key factors to consider are catalyst activity, the presence of catalyst poisons, substrate solubility, and hydrogen availability.

Q3: Can I selectively remove a benzyl ester in the presence of other reducible functional groups?

A3: Achieving selectivity can be challenging as catalytic hydrogenolysis is a powerful reduction method. However, selectivity can sometimes be achieved by:

  • Careful selection of catalyst and conditions: For example, using a less reactive catalyst or lower hydrogen pressure might allow for selective deprotection.

  • Catalyst poisoning: In some cases, controlled addition of a catalyst poison can selectively inhibit the cleavage of one group over another. For instance, additives like pyridine or ammonia can suppress benzyl ether hydrogenolysis while allowing the reduction of other groups.

  • Using alternative methods: Catalytic transfer hydrogenation can sometimes offer better selectivity. For example, using 1,4-cyclohexadiene as a hydrogen donor can limit the availability of hydrogen. Lewis acid-mediated cleavage can also be highly selective. For instance, SnCl₄ can cleave benzyl esters without affecting benzyl ethers, amines, or amides.

Q4: What should I do if my compound contains sulfur, as I've heard it can interfere with the reaction?

A4: Sulfur-containing compounds are known to be potent poisons for palladium catalysts. If your substrate contains a thiol, thioether, or a sulfur-containing heterocycle, you may observe little to no reaction. To address this, you can:

  • Increase the catalyst loading: A higher amount of catalyst may be required to overcome the poisoning effect.

  • Use a more robust catalyst: Pearlman's catalyst (Pd(OH)₂/C) is sometimes more resistant to poisoning than Pd/C.

  • Consider alternative deprotection methods: Non-hydrogenation methods such as acid-catalyzed cleavage or oxidative cleavage would be more suitable in this case.

Troubleshooting Guides

Problem: Incomplete Benzyl Ester Cleavage via Catalytic Hydrogenolysis

This guide will help you troubleshoot and resolve issues of incomplete deprotection during catalytic hydrogenolysis.

Troubleshooting Workflow for Incomplete Hydrogenolysis

start Incomplete Reaction catalyst Check Catalyst Activity start->catalyst poison Suspect Catalyst Poisoning start->poison conditions Optimize Reaction Conditions start->conditions solubility Assess Substrate/Catalyst Solubility start->solubility fresh_catalyst fresh_catalyst catalyst->fresh_catalyst Use fresh catalyst (e.g., new bottle of Pd/C) pearlmans pearlmans catalyst->pearlmans Try a more active catalyst (e.g., Pearlman's catalyst) purify purify poison->purify Purify substrate to remove sulfur impurities increase_catalyst increase_catalyst poison->increase_catalyst Increase catalyst loading pressure pressure conditions->pressure Increase H2 pressure stirring stirring conditions->stirring Ensure vigorous stirring time time conditions->time Increase reaction time solvent solvent solubility->solvent Change or use a co-solvent (e.g., THF, EtOAc, MeOH, EtOH) alternatives Consider Alternative Methods cth cth alternatives->cth Catalytic Transfer Hydrogenation acid acid alternatives->acid Acid-catalyzed Cleavage oxidative oxidative alternatives->oxidative Oxidative Cleavage fresh_catalyst->alternatives pearlmans->alternatives purify->alternatives increase_catalyst->alternatives pressure->alternatives stirring->alternatives time->alternatives solvent->alternatives

Caption: A logical workflow for troubleshooting incomplete benzyl ester hydrogenolysis.

Quantitative Data Summary

ParameterRecommendationRationale
Catalyst Loading 5-10 mol% (standard), increase up to 50 mol% or more if poisoning is suspected.Ensures sufficient active sites for the reaction. Higher loading can overcome catalyst deactivation.
Hydrogen Pressure 1 atm (balloon) to 50 psi or higher.Increased pressure enhances the concentration of hydrogen in the solution, accelerating the reaction rate.
Solvent Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran (THF).The choice of solvent can affect substrate solubility and reaction kinetics.
Temperature Room temperature.Most hydrogenolysis reactions proceed efficiently at ambient temperature.
Reaction Time 1-24 hours.Reaction progress should be monitored by an appropriate technique (TLC, LC-MS, GC).

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis of a Benzyl Ester

Materials:

  • Benzyl-protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas supply (balloon or pressurized vessel)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol) in a reaction flask.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. For a balloon setup, ensure the balloon remains inflated. For a pressurized system, set to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or GC until the starting material is consumed.

  • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified by standard methods.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

Materials:

  • Benzyl-protected compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol (or another suitable solvent)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol) in a reaction flask.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC, LC-MS, or GC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate. An aqueous workup may be necessary to remove residual ammonium formate salts before purification of the final product.

Signaling Pathways and Logical Relationships

Deprotection Method Selection Logic

start Start: Need to cleave Benzyl Ester sulfur Sulfur-containing functional groups present? start->sulfur reducible_groups Other reducible groups present? (e.g., alkenes, alkynes, Cbz) hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) reducible_groups->hydrogenolysis No cth Catalytic Transfer Hydrogenation (CTH) reducible_groups->cth Yes sulfur->reducible_groups No acid_labile Substrate stable to strong acid? sulfur->acid_labile Yes acid_cleavage Acid-catalyzed Cleavage (TFA, HBr) acid_labile->acid_cleavage Yes lewis_acid Lewis Acid Cleavage (e.g., SnCl4) acid_labile->lewis_acid No

References

Technical Support Center: Managing Aggregation in Peptides with Hydrophobic D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing hydrophobic D-amino acids. The inclusion of D-amino acids can enhance peptide stability but may also introduce challenges related to solubility and aggregation.[1] This guide offers practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: My peptide with hydrophobic D-amino acids is insoluble in aqueous buffers. What should I do?

A1: This is a common issue due to the increased hydrophobicity. The first step is a systematic solubility test with a small amount of your peptide.[2] If initial attempts with aqueous buffers fail, a stepwise approach using organic co-solvents is recommended. Start by dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then gradually add your aqueous buffer to the desired concentration.[3] Be cautious, as high concentrations of organic solvents may be incompatible with certain biological assays.[3]

Q2: I observe precipitation after dissolving my peptide and leaving it at room temperature. What is causing this and how can I prevent it?

A2: This phenomenon is likely due to time-dependent aggregation, where peptide molecules self-associate to form larger, insoluble structures.[4] Several factors can influence this, including peptide concentration, pH, temperature, and ionic strength. To mitigate this, consider the following:

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, enhancing its solubility and reducing aggregation.

  • Temperature Control: Store peptide solutions at 4°C or lower to slow down aggregation kinetics. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.

  • Additives: Certain excipients can help prevent aggregation. These include organic co-solvents like DMSO or urea, which can stabilize the monomeric form of the peptide.

Q3: Can the position of D-amino acids in the sequence affect aggregation?

A3: Yes, the position of D-amino acids can significantly impact aggregation propensity. Incorporating D-amino acids can disrupt the formation of ordered secondary structures like β-sheets, which are often precursors to aggregation. Strategic placement of a D-amino acid within a hydrophobic stretch can act as a "β-sheet breaker," thereby improving solubility and reducing aggregation.

Q4: How can I experimentally monitor and quantify peptide aggregation?

A4: Several biophysical techniques can be used to monitor and quantify peptide aggregation. A combination of methods is often recommended for a comprehensive analysis.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is widely used to detect the formation of amyloid-like fibrils, which are a common type of aggregate.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is a reliable method for detecting and quantifying soluble aggregates like dimers and oligomers.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and ordered fibrils.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide powder is difficult to dissolve. High hydrophobicity of the D-amino acid sequence.Start with a small amount of organic solvent (e.g., DMSO, DMF) to create a stock solution, then dilute with aqueous buffer. Sonication can also aid dissolution.
Solution becomes cloudy or forms a precipitate over time. Peptide is aggregating at the current concentration, pH, or temperature.Adjust the pH away from the isoelectric point. Lower the storage temperature. Consider adding anti-aggregation agents like urea or DMSO.
Inconsistent results in biological assays. Presence of soluble aggregates (oligomers) that may have different biological activity or interfere with the assay.Analyze the peptide solution for soluble aggregates using Size Exclusion Chromatography (SEC). Purify the monomeric species if necessary.
Thioflavin T assay shows a high fluorescence signal. The peptide is forming amyloid-like fibrils.Confirm fibril formation with an orthogonal method like Transmission Electron Microscopy (TEM). Re-evaluate formulation conditions (pH, ionic strength) to minimize fibril formation.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the formation of amyloid-like fibrils in real-time.

  • Preparation of ThT Stock Solution: Prepare a 1 mM ThT stock solution in Milli-Q water. This solution should be stored at 4°C in the dark.

  • Preparation of Peptide Samples: Dissolve the peptide at the desired concentration in the buffer of choice. Ensure the final solution is filtered through a 0.22 µm filter to remove any pre-existing aggregates.

  • Assay Setup: In a black, clear-bottom 96-well plate, mix your peptide solution with the ThT stock solution to a final ThT concentration of 10-20 µM. Include a buffer-only control with ThT.

  • Measurement: Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C). Monitor the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482-490 nm over time. An increase in fluorescence indicates fibril formation.

Protocol 2: Analysis of Soluble Aggregates by Size Exclusion Chromatography (SEC)

SEC is a powerful technique for separating and quantifying monomers, dimers, and higher-order soluble aggregates.

  • System Setup: Use an HPLC or UHPLC system equipped with an appropriate SEC column for the molecular weight range of your peptide.

  • Mobile Phase Selection: The mobile phase should be an aqueous buffer that maintains the solubility of your peptide and minimizes interactions with the column matrix. A common mobile phase is phosphate-buffered saline (PBS).

  • Sample Preparation: Dissolve the peptide in the mobile phase and centrifuge to remove any insoluble material.

  • Injection and Analysis: Inject the sample onto the column. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

  • Data Analysis: Quantify the area under each peak to determine the relative amounts of monomer and different aggregate species.

Protocol 3: Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of aggregate morphology.

  • Sample Preparation: Apply a small volume (e.g., 3 µL) of your peptide solution onto a carbon-coated copper grid and allow it to adsorb for a few minutes.

  • Negative Staining: Wick away the excess sample and apply a drop of a negative staining solution, such as 2% uranyl acetate, for 1-3 minutes.

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Examine the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments.

Visualizations

Troubleshooting Workflow for Peptide Aggregation

G start Peptide Aggregation Issue (Insolubility/Precipitation) solubility_test Perform Stepwise Solubility Test start->solubility_test ph_adjust Adjust pH Away from pI solubility_test->ph_adjust Still Insoluble temp_control Lower Storage Temperature ph_adjust->temp_control resolved Issue Resolved ph_adjust->resolved Soluble cosolvent Add Organic Co-solvent (e.g., DMSO) temp_control->cosolvent temp_control->resolved Stable sec_analysis Analyze by SEC for Soluble Aggregates cosolvent->sec_analysis Soluble but Unstable tht_assay Perform ThT Assay for Fibril Formation cosolvent->tht_assay Precipitation Observed reformulate Reformulate Peptide (Additives/Excipients) sec_analysis->reformulate Aggregates Detected sec_analysis->resolved No Aggregates tem_confirm Confirm Morphology with TEM tht_assay->tem_confirm Positive Signal tht_assay->resolved No Signal tem_confirm->reformulate Fibrils Confirmed reformulate->resolved

Caption: A decision tree for troubleshooting common peptide aggregation issues.

Experimental Workflow for Characterizing Peptide Aggregation

G cluster_0 Initial Observation cluster_1 Biophysical Characterization cluster_2 Morphological Analysis start Peptide Solution (Potential Aggregation) tht Thioflavin T Assay (Detects Fibrils) start->tht sec Size Exclusion Chromatography (Quantifies Soluble Aggregates) start->sec tem Transmission Electron Microscopy (Visualizes Aggregate Structure) tht->tem If Positive sec->tem If Aggregates Present

Caption: A typical workflow for the characterization of peptide aggregation.

References

Validation & Comparative

Navigating the Mirror World: A Comparative Guide to HPLC and Mass Spectrometry Analysis of D-Aspartate Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of peptides containing D-aspartic acid (D-Asp) is a critical challenge with significant implications in fields ranging from neurobiology to pharmaceutical stability. The spontaneous isomerization of L-aspartic acid to its D-enantiomer can profoundly alter a peptide's structure and function. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for the analysis of D-Asp containing peptides, supported by experimental data and detailed protocols to inform analytical strategy and method development.

The presence of D-Asp in peptides can arise from non-enzymatic post-translational modifications, particularly in long-lived proteins, and has been associated with aging and various diseases. Distinguishing between peptides containing D-Asp and their L-Asp counterparts is analytically challenging due to their identical mass and similar physicochemical properties. This guide explores the two primary analytical approaches: direct chiral separation of intact peptides and indirect analysis following hydrolysis and derivatization, coupled with advanced mass spectrometry techniques for unambiguous identification and quantification.

Direct Chiral Separation of D-Asp Containing Peptides by HPLC

The most direct approach to analyzing D-Asp containing peptides is through chiral HPLC, which utilizes a chiral stationary phase (CSP) to resolve enantiomeric peptide pairs. The choice of CSP is paramount for achieving successful separation.

Comparison of Chiral Stationary Phases

Several types of CSPs have demonstrated utility in the separation of D-Asp containing peptides. The selection of the optimal column depends on the specific peptide's properties, such as size, charge, and hydrophobicity.

Chiral Stationary Phase (CSP)Principle of SeparationAdvantagesDisadvantagesTypical Mobile Phase
Macrocyclic Glycopeptide (e.g., Teicoplanin-based, Chirobiotic T) Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[1]Broad enantioselectivity for a wide range of peptides.[1]Can have lower efficiency compared to smaller particle size columns.Reversed-phase or polar organic mode. Methanol or acetonitrile with aqueous buffers (e.g., ammonium acetate/formate).
Zwitterionic Ion-Exchange (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)) Enantioselective ion-exchange and polar interactions.[2]Effective for the separation of amphiprotic molecules like small peptides.[2] Ability to reverse elution order by switching between (+) and (-) phases.[3]Separation is highly dependent on mobile phase pH and ionic strength.Polar organic solvents (e.g., methanol/acetonitrile) with acidic and basic additives.
Crown Ether-Based (e.g., CROWNPAK® CR(+)) Host-guest complexation, primarily for primary amines.High selectivity for amino acids and small peptides with a free N-terminus.Limited applicability to peptides with modified N-termini.Acidic aqueous mobile phases, often with perchloric acid.

Indirect Analysis: A Classic Approach with Modern Detection

An alternative to direct chiral separation involves the acid hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent and subsequent analysis on a standard achiral HPLC column.

Derivatization with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent that reacts with the primary amino groups of amino acids to form diastereomers. These diastereomers can then be readily separated by reversed-phase HPLC.

Key advantages of this method include:

  • High Sensitivity: The dinitrophenyl group provides a strong chromophore for UV detection.

  • Versatility: Applicable to all amino acids with a primary amine.

  • Robust Separation: Diastereomers often exhibit significant differences in retention, allowing for baseline separation on standard C18 columns.

A critical consideration is the potential for racemization during the acid hydrolysis step, which can lead to an overestimation of the D-amino acid content. Careful optimization of hydrolysis conditions (e.g., using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube) is essential to minimize this artifact.

Mass Spectrometry for Unambiguous Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of D-Asp containing peptides, providing molecular weight confirmation, sequence information, and the ability to distinguish between isomers through tandem mass spectrometry (MS/MS).

Distinguishing D-Asp from L-Asp using Tandem Mass Spectrometry

While D- and L-Asp containing peptides are isobaric, their fragmentation patterns in MS/MS can exhibit subtle but significant differences, particularly in the relative intensities of fragment ions. This allows for their differentiation without complete chromatographic separation.

Several fragmentation techniques can be employed:

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. While CID spectra of D- and L-Asp peptides are often very similar, differences in the relative abundance of certain b- and y-ions, particularly those flanking the Asp residue, can be observed. The peptide backbone around a D-amino acid can adopt a different conformation in the gas phase, influencing fragmentation pathways.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that tends to cleave the peptide backbone while preserving labile post-translational modifications. It can generate unique fragment ions (c•+57 and z-57) that may show different relative abundances between D- and L-Asp containing peptides, aiding in their differentiation.

  • Charge Transfer Dissociation (CTD): CTD has been shown to produce diagnostic ions and differences in the relative abundance of y- and z-ions that can be used to distinguish between all four isomers of aspartic acid (L-Asp, D-Asp, L-isoAsp, and D-isoAsp) within a peptide.

A comparative analysis of these techniques is crucial for selecting the optimal method for a given peptide.

Fragmentation MethodPrincipleKey Differentiator for D/L-Asp Peptides
Collision-Induced Dissociation (CID) Acceleration of ions into a neutral gas, causing fragmentation through collisions.Differences in the relative intensities of b- and y-ions adjacent to the Asp residue.
Electron Transfer Dissociation (ETD) Transfer of an electron to a multiply charged peptide, leading to backbone cleavage.Potential for different relative abundances of c- and z-type fragment ions.
Charge Transfer Dissociation (CTD) Ion-ion reaction that induces fragmentation.Generation of diagnostic ions and significant differences in the relative abundance of y- and z-ions.

Experimental Protocols

Sample Preparation from Biological Tissues

A generic protocol for the extraction and digestion of proteins from tissue for subsequent D-Asp peptide analysis is outlined below.

Tissue Tissue Homogenization (e.g., in lysis buffer) Protein_Extraction Protein Extraction & Quantification (e.g., BCA assay) Tissue->Protein_Extraction Reduction_Alkylation Reduction & Alkylation (e.g., DTT and Iodoacetamide) Protein_Extraction->Reduction_Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Peptide_Cleanup Peptide Cleanup (e.g., Solid-Phase Extraction) Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Peptide_Standard Prepare D/L-Peptide Standards HPLC_Separation Chiral HPLC Separation Peptide_Standard->HPLC_Separation MS_Detection Mass Spectrometry Detection HPLC_Separation->MS_Detection MSMS_Fragmentation Tandem MS for Isomer Differentiation MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis & Quantification MSMS_Fragmentation->Data_Analysis

References

Confirming Incorporation of Boc-D-Asp-OBzl by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in peptide synthesis and drug development, unequivocal confirmation of amino acid incorporation is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful incorporation of N-α-tert-butyloxycarbonyl-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl). We present supporting experimental data and protocols to aid in this critical characterization step.

Introduction to this compound

This compound is a protected form of the amino acid D-aspartic acid, widely utilized in peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the α-carboxyl group, leaving the β-carboxyl group available for coupling reactions.[1][2][3] Its molecular formula is C16H21NO6 with a molecular weight of 323.34 g/mol .[4] The successful incorporation of this building block into a peptide chain can be reliably confirmed by analyzing the characteristic signals in ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the expected chemical shifts for this compound. These values are based on data for the analogous L-enantiomer and general principles of NMR spectroscopy. Actual chemical shifts can be influenced by the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc (C(CH₃)₃)~1.44Singlet9H
Asp β-CH₂~2.90 - 3.08Multiplet2H
Asp α-CH~4.64Multiplet1H
Benzyl CH₂~5.14Singlet2H
Benzyl Ar-H~7.34Multiplet5H
NH~5.56Doublet1H
COOH~10.3Broad Singlet1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
Boc C(CH₃)₃~28.3
Asp β-CH₂~36.5
Asp α-CH~50.5
Benzyl CH₂~67.0
Boc C(CH₃)₃~80.1
Benzyl Ar-C~128.2, ~128.4, ~128.6
Benzyl Ar-C (ipso)~135.5
Boc C=O~155.5
Benzyl Ester C=O~171.2
Carboxylic Acid C=O~170.1

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of a sample to confirm the presence of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Sample of this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all peaks and assign the chemical shifts.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Assign the chemical shifts to the corresponding carbon atoms.

Visualization of Key Structural Features

The following diagram illustrates the structure of this compound and highlights the key proton environments that are readily identifiable in a ¹H NMR spectrum.

Boc_D_Asp_OBzl_Structure cluster_Boc Boc Group cluster_Asp Aspartic Acid Backbone cluster_Bzl Benzyl Ester cluster_COOH Carboxylic Acid Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2  =O Asp_N N-H Boc_C->Asp_N Amide Bond Boc_tBu C(CH₃)₃ Boc_O1->Boc_tBu Asp_Ca α-CH Asp_N->Asp_Ca Asp_Cb β-CH₂ Asp_Ca->Asp_Cb COOH_C C=O Asp_Ca->COOH_C Asp_Cg C=O Asp_Cb->Asp_Cg Asp_O O Asp_Cg->Asp_O Bzl_CH2 CH₂ Asp_O->Bzl_CH2 Ester Linkage Bzl_Ph Ph Bzl_CH2->Bzl_Ph COOH_OH OH COOH_C->COOH_OH

Caption: Structure of this compound with key proton groups highlighted.

References

A Head-to-Head Comparison: Boc-D-Asp-OBzl versus Boc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the choice of side-chain protecting groups for trifunctional amino acids is paramount to achieving high yields and purity. For aspartic acid, two commonly employed derivatives are Boc-D-Asp-OBzl, with a benzyl ester protecting the side-chain carboxyl group, and Boc-D-Asp(OtBu)-OH, which utilizes a tert-butyl ester. This guide provides a detailed, data-driven comparison of these two building blocks in the context of Boc solid-phase peptide synthesis (Boc-SPPS), offering researchers and drug development professionals the insights needed to make informed decisions for their synthetic strategies.

The primary differentiator between these two derivatives lies in the lability of their respective side-chain protecting groups, which directly impacts the propensity for aspartimide formation, a notorious side reaction in peptide synthesis.

Performance and Side Reactions: A Quantitative Look

The selection of the aspartic acid derivative significantly influences the purity of the final peptide, primarily due to the risk of aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2] In Boc-SPPS, aspartimide formation is predominantly an acid-catalyzed reaction that can occur during the final cleavage step with strong acids like hydrogen fluoride (HF).[3]

ParameterThis compoundBoc-D-Asp(OtBu)-OHKey Considerations
Side-Chain Protection Benzyl (Bzl) estertert-Butyl (tBu) esterThe tBu ester is more sterically hindered and more resistant to acidolysis than the Bzl ester.
Deprotection Conditions Strong acid (e.g., HF)Strong acid (e.g., HF)Both are cleaved during the final HF step, but Bzl can show some lability to repeated TFA exposure.
Risk of Aspartimide Formation HigherLowerThe increased stability of the tBu ester minimizes premature side-chain deprotection, a prerequisite for aspartimide formation.
Coupling Efficiency StandardStandardBoth derivatives generally couple efficiently using standard Boc-SPPS coupling reagents.
Typical Crude Purity Sequence-dependent, generally lower in problematic sequencesSequence-dependent, generally higher in problematic sequencesThe reduction in aspartimide-related impurities leads to higher crude purity.

Experimental Protocols

The following are generalized experimental protocols for the incorporation of this compound and Boc-D-Asp(OtBu)-OH in manual Boc-SPPS.

General Boc-SPPS Cycle

This cycle is applicable for the addition of both amino acid derivatives.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washes: Wash the resin with DCM, followed by isopropanol (IPA), and then N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

  • Washes: Wash the resin with DMF.

  • Coupling: Perform the coupling of the desired Boc-D-Asp derivative (see specific protocol below).

  • Washes: Wash the resin with DMF and DCM to prepare for the next cycle.

Coupling Protocol for this compound and Boc-D-Asp(OtBu)-OH

This protocol utilizes HBTU/HOBt as the coupling reagents.

  • Activation: In a separate vessel, dissolve 3 equivalents of the Boc-D-Asp derivative and 3 equivalents of HOBt in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive, the coupling reaction should be repeated.

Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • HF Cleavage: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues. Cool the vessel to -78°C and condense anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1 hour.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Wash: Precipitate the crude peptide with cold diethyl ether and wash several times to remove scavengers and by-products.

  • Extraction and Lyophilization: Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide powder.

Logical and Workflow Diagrams

To visualize the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate the Boc-SPPS workflow and the logical comparison between the two aspartic acid derivatives.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: Boc-AA-OH + HBTU/HOBt/DIEA wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_end Repeat Cycle or Proceed to Cleavage wash3->cycle_end cycle_end->deprotection Next Amino Acid cleavage Final Cleavage (HF + Scavengers) cycle_end->cleavage Final Step end End: Crude Peptide cleavage->end

Caption: A typical workflow for a single cycle in Boc-SPPS.

Aspartimide_Formation_Comparison cluster_boc_asp_obzl This compound cluster_boc_asp_otbu Boc-D-Asp(OtBu)-OH bzl_start Boc-D-Asp(OBzl)-Peptide-Resin bzl_tfa Repetitive TFA Treatment (Boc Deprotection) bzl_start->bzl_tfa bzl_hf Final HF Cleavage bzl_start->bzl_hf bzl_premature Potential Premature Side-Chain Deprotection bzl_tfa->bzl_premature bzl_aspartimide Higher Risk of Aspartimide Formation bzl_premature->bzl_aspartimide bzl_hf->bzl_aspartimide otbu_start Boc-D-Asp(OtBu)-Peptide-Resin otbu_tfa Repetitive TFA Treatment (Boc Deprotection) otbu_start->otbu_tfa otbu_hf Final HF Cleavage otbu_start->otbu_hf otbu_stable Stable Side-Chain Protection otbu_tfa->otbu_stable otbu_aspartimide Lower Risk of Aspartimide Formation otbu_hf->otbu_aspartimide

Caption: Comparison of aspartimide formation risk.

Conclusion

For researchers engaged in Boc-SPPS, the choice between this compound and Boc-D-Asp(OtBu)-OH hinges on the desired level of safety against side reactions, particularly aspartimide formation. While both are viable options, the enhanced acid stability of the tert-butyl ester in Boc-D-Asp(OtBu)-OH offers a more robust and reliable approach, especially for the synthesis of long or complex peptides, or sequences known to be prone to this problematic side reaction. The potential for higher crude purity and a cleaner product profile makes Boc-D-Asp(OtBu)-OH the superior choice for minimizing aspartimide-related impurities in Boc-SPPS.

References

A Tale of Two Strategies: Unraveling Boc/Bzl and Fmoc/tBu for D-Aspartic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and ultimately the success of synthesizing peptides containing non-canonical amino acids like D-Aspartic acid (D-Asp). This guide provides an in-depth, objective comparison of the two cornerstone solid-phase peptide synthesis (SPPS) methodologies: the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategies, with a specific focus on their application in D-Asp synthesis.

The strategic selection of protecting groups is paramount to prevent unwanted side reactions at the α-amino group and the side chain of the amino acid during peptide bond formation.[1][2] The Boc/Bzl and Fmoc/tBu strategies represent two distinct philosophies in protecting group chemistry, each with its own set of advantages and challenges.

Core Principles: A Dichotomy of Acid and Base

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the lability of the α-amino protecting group. The Boc strategy employs an acid-labile Boc group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[3][4] In contrast, the Fmoc strategy utilizes a base-labile Fmoc group, which is cleaved using a mild base, typically piperidine in a polar aprotic solvent.[2] This distinction in deprotection chemistry dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

In the Boc/Bzl strategy , the side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates. These are more stable to the repeated TFA treatments used for Boc deprotection and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

Conversely, the Fmoc/tBu strategy employs tert-butyl (tBu)-based side-chain protecting groups. This strategy is considered orthogonal, meaning the α-amino and side-chain protecting groups can be removed under different, non-interfering conditions. The base-labile Fmoc group is removed in each cycle, while the acid-labile tBu groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.

Comparative Analysis: Boc/Bzl vs. Fmoc/tBu for D-Asp Synthesis

The choice between these two strategies for synthesizing peptides containing D-Asp depends on several factors, including the desired peptide's length, complexity, and the presence of other sensitive residues.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
α-Amino Deprotection Moderate Acid (e.g., 25-50% TFA in DCM)Mild Base (e.g., 20% piperidine in DMF)
D-Asp Side Chain Protection Benzyl ester (Bzl)tert-butyl ester (tBu)
Side Chain Deprotection Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Final Cleavage Strong Acid (e.g., HF)Strong Acid (e.g., TFA)
Orthogonality Not fully orthogonal; relies on differential acid lability.Fully orthogonal.
Advantages for D-Asp Robust for long and difficult sequences. Repeated acid treatments can reduce aggregation.Milder conditions are suitable for sensitive peptides. Less risk of racemization for certain amino acids.
Disadvantages for D-Asp Harsh final cleavage with HF requires specialized equipment and poses safety risks. Repeated acid exposure can lead to side reactions.Aspartimide formation is a major side reaction, especially in sequences containing Asp-Gly or Asp-Ser, leading to impurities.
Typical Crude Purity Generally good, can be advantageous for aggregation-prone sequences.Can be high, but susceptible to aspartimide-related impurities.
Automation Friendliness Less amenable to full automation due to the use of HF.Highly amenable to automated synthesis.

Experimental Protocols

Boc/Bzl Solid-Phase Synthesis of a D-Asp Containing Peptide

1. Resin Preparation:

  • Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

2. First Amino Acid Coupling (Boc-D-Asp(OBzl)-OH):

  • In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (2-3 equivalents) and a coupling agent like DCC (1 equivalent) in DCM/DMF.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using the Kaiser test.

3. Capping (Optional):

  • After coupling, cap any unreacted amino groups by treating the resin with acetic anhydride and a base like diisopropylethylamine (DIEA) in DCM.

4. Boc Deprotection:

  • Wash the resin with DCM.

  • Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash), then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Wash the resin with DCM, followed by isopropanol, and then DMF.

5. Neutralization:

  • Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes.

6. Subsequent Amino Acid Couplings:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Carefully perform the final cleavage and deprotection of side chains using anhydrous HF with a scavenger like anisole at 0°C for 1 hour. This step must be conducted in a specialized HF apparatus by trained personnel.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc/tBu Solid-Phase Synthesis of a D-Asp Containing Peptide

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 1 hour.

2. Fmoc Deprotection (of the resin):

  • Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group from the resin linker.

  • Wash the resin thoroughly with DMF.

3. First Amino Acid Coupling (Fmoc-D-Asp(OtBu)-OH):

  • Activate Fmoc-D-Asp(OtBu)-OH (3-5 equivalents) with a coupling reagent like HBTU/HATU (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF for a few minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test.

4. Capping (Optional):

  • Cap unreacted amino groups with acetic anhydride and DIEA in DMF.

5. Subsequent Cycles (Fmoc Deprotection and Coupling):

  • For each subsequent amino acid:

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 20-30 minutes.

    • Wash the resin with DMF.

    • Perform the next amino acid coupling as described in step 3.

6. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry.

  • Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane), for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

7. Purification:

  • Purify the crude peptide by RP-HPLC.

Visualizing the Synthetic Workflows

To better illustrate the distinct steps of each strategy, the following diagrams outline the logical workflows.

Boc_Bzl_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Next Boc-AA Coupling (DCC/HOBt) Neutralization->Coupling Cycle Repeat n-1 times Coupling->Cycle Elongation FinalCleavage Final Cleavage & Side Chain Deprotection (HF) Coupling->FinalCleavage Final Cycle Cycle->Deprotection Cycle->FinalCleavage End Purified Peptide FinalCleavage->End Fmoc_tBu_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Coupling Next Fmoc-AA Coupling (HBTU/DIEA) Deprotection->Coupling Cycle Repeat n-1 times Coupling->Cycle Elongation FinalDeprotection Final Fmoc Deprotection Coupling->FinalDeprotection Final Cycle Cycle->Deprotection Cycle->FinalDeprotection FinalCleavage Final Cleavage & Side Chain Deprotection (TFA) FinalDeprotection->FinalCleavage End Purified Peptide FinalCleavage->End

References

HBTU vs. HATU: A Comparative Guide for the Coupling of Boc-D-Asp-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of HBTU and HATU as Coupling Reagents in Peptide Synthesis.

The selection of an appropriate coupling reagent is a critical decision in peptide synthesis, directly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a detailed comparison of two widely used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with a specific focus on their application in the coupling of N-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp-OBzl).

While both reagents are effective, experimental evidence consistently demonstrates HATU's superior performance, particularly in challenging coupling reactions.[1] This is primarily attributed to its ability to form a more reactive active ester, leading to faster reaction times, higher yields, and a reduced risk of side reactions such as racemization.[1][2]

Performance Comparison: HBTU vs. HATU

The following table summarizes the key performance indicators for HBTU and HATU, drawing upon data from the synthesis of "difficult" peptide sequences, such as the acyl carrier protein (ACP) fragment (65-74), which serves as a widely accepted benchmark for evaluating coupling reagent efficacy.[1][3] While direct comparative data for the coupling of this compound is not extensively published, the trends observed in these challenging syntheses are highly indicative of the expected performance.

ParameterHBTUHATUKey Advantages of HATU
Crude Product Purity Lower PurityHigher PurityFewer deletion and side products observed.
Coupling Efficiency HighVery HighGenerally higher yields and more complete reactions.
Reaction Speed SlowerFasterShorter reaction times are required for complete coupling.
Racemization Risk Higher RiskLower RiskReduced epimerization, crucial for maintaining stereochemical integrity.
Cost Generally LowerGenerally HigherHBTU is a more economical option for routine couplings.

The Mechanistic Difference

The enhanced reactivity of HATU stems from the nature of its leaving group precursor, 7-aza-1-hydroxybenzotriazole (HOAt), compared to HBTU's 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in the HOAt moiety acts as an electron-withdrawing group, rendering the resulting OAt-ester intermediate more susceptible to nucleophilic attack by the amine component. This leads to a faster and more efficient peptide bond formation.

G Mechanism of Carboxylic Acid Activation cluster_HBTU HBTU Pathway cluster_HATU HATU Pathway Boc_Asp_HBTU This compound OBt_Ester Less Reactive OBt-Ester Boc_Asp_HBTU->OBt_Ester + HBTU + Base HBTU HBTU Base_HBTU Base (e.g., DIPEA) Peptide_Bond_HBTU Peptide Bond Formation (Slower) OBt_Ester->Peptide_Bond_HBTU + Amine Boc_Asp_HATU This compound OAt_Ester More Reactive OAt-Ester Boc_Asp_HATU->OAt_Ester + HATU + Base HATU HATU Base_HATU Base (e.g., DIPEA) Peptide_Bond_HATU Peptide Bond Formation (Faster) OAt_Ester->Peptide_Bond_HATU + Amine

Comparative activation pathways of HBTU and HATU.

Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound to an amino group (either on a solid support or in solution). These protocols should be optimized for specific substrates and reaction conditions.

Materials:

  • This compound

  • Amine component (e.g., resin-bound peptide with a free N-terminus)

  • Coupling Reagent: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

HBTU Coupling Protocol
  • Preparation: In a reaction vessel, dissolve this compound (1.5 equivalents relative to the amine) in anhydrous DMF.

  • Activation: Add HBTU (1.45 equivalents) to the solution and mix. Then, add DIPEA (3 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the amine component.

  • Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis). The reaction is typically complete within 1-2 hours.

  • Work-up: After completion, wash the product to remove excess reagents and byproducts. For solid-phase synthesis, this involves sequential washes with DMF, dichloromethane (DCM), and isopropanol.

HATU Coupling Protocol
  • Preparation: In a reaction vessel, dissolve this compound (1.5 equivalents relative to the amine) in anhydrous DMF.

  • Activation: Add HATU (1.45 equivalents) to the solution and mix. Then, add DIPEA (3 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the amine component.

  • Reaction: Agitate the reaction mixture at room temperature. The reaction is typically faster than with HBTU and may be complete in as little as 20-60 minutes. Monitor for completion.

  • Work-up: Following the same procedure as the HBTU protocol, wash the product to remove excess reagents and byproducts.

G Experimental Workflow for Coupling this compound cluster_reagents Coupling Reagent Choice start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve preactivate Pre-activate with Coupling Reagent + Base dissolve->preactivate add_to_amine Add to Amine Component preactivate->add_to_amine HBTU HBTU HATU HATU react Agitate at Room Temperature add_to_amine->react monitor Monitor Reaction Progress react->monitor monitor->react Incomplete workup Wash and Isolate Product monitor->workup Reaction Complete end End workup->end

Generalized workflow for the coupling reaction.

Conclusion

For the coupling of this compound, particularly in sequences prone to side reactions or steric hindrance, HATU is the recommended coupling reagent . Its superior reactivity leads to faster, cleaner, and more efficient peptide bond formation with a lower risk of racemization. While HBTU is a viable and more cost-effective option for less demanding syntheses, the use of HATU is justified when high purity and preservation of stereochemistry are paramount. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and budgetary considerations.

References

A Comparative Guide to Benzyl Ester as a Side-Chain Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the fields of peptide and complex molecule synthesis, the selection of an appropriate protecting group is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. The benzyl (Bn) ester stands as a widely utilized and versatile protecting group for carboxylic acids. This guide provides an objective comparison of the benzyl ester with other common side-chain protecting groups, including tert-butyl (tBu) esters, methyl (Me) esters, and silyl esters, supported by experimental data and detailed methodologies to inform strategic synthetic planning.

Core Principles: Stability and Deprotection

The utility of a protecting group is defined by its stability under a range of reaction conditions and the ease and selectivity of its removal. Benzyl esters offer a unique combination of stability and deprotection methods that make them advantageous in many synthetic contexts. They are generally robust under mildly acidic and basic conditions, which allows for the selective removal of other more labile protecting groups.[1][2] The primary and most significant advantage of the benzyl ester is its cleavability under neutral conditions via catalytic hydrogenolysis.[3]

Performance Comparison of Ester Protecting Groups

The choice of an ester protecting group for a carboxylic acid side chain depends on the overall synthetic strategy, particularly the presence of other functional groups and the required orthogonality of deprotection steps. Below is a comparative analysis of benzyl esters against other commonly used alternatives.

Data Presentation: Stability and Deprotection Conditions

The following table summarizes the stability and common deprotection conditions for benzyl, tert-butyl, methyl, and silyl esters. This data is compiled from various sources and represents typical conditions. Yields are generally high but can be substrate-dependent.

Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)Byproducts
Benzyl Ester -OBnMild Acid, Mild Base, TFA (short exposure)Catalytic Hydrogenolysis (H₂, Pd/C, neutral pH)[3]; Strong Acids (HBr/AcOH, HF)[2]; Dissolving Metal Reduction (Na/NH₃)Toluene
tert-Butyl Ester -OtBuBase, Catalytic HydrogenolysisStrong Acids (TFA, HCl)Isobutylene, t-butanol
Methyl Ester -OMeMild Acid, Catalytic HydrogenolysisSaponification (NaOH, LiOH); Strong AcidsMethanol
Silyl Ester (e.g., TBDMS) -OSiR₃Mild aqueous acid/base, Catalytic HydrogenolysisFluoride Ions (TBAF, HF-Pyridine); Stronger aqueous acid/baseSilyl alcohol
Key Advantages of Benzyl Esters:
  • Orthogonal Deprotection: The most significant advantage of the benzyl ester is its removal by catalytic hydrogenolysis, a mild and highly selective method. This allows for an orthogonal protection strategy in the presence of acid-labile groups like tert-butyl esters and Boc-amines, or base-labile groups like acetyl or Fmoc. For example, a benzyl ester can be selectively cleaved without affecting a tert-butyl ester, and vice-versa.

  • Mild Cleavage Conditions: Hydrogenolysis proceeds under neutral conditions, which is beneficial for sensitive substrates that might degrade under strong acidic or basic conditions required for other ester types.

  • Stability: Benzyl esters are stable to the mildly acidic conditions often used for the removal of Boc groups and the basic conditions used for Fmoc group removal in peptide synthesis, making them compatible with both major strategies.

  • Chemoselectivity: Specific reagents have been developed for the chemoselective cleavage of benzyl esters in the presence of other functional groups. For instance, nickel boride has been shown to cleave benzyl esters rapidly while leaving methyl, ethyl, and tert-butyl esters, as well as benzyl ethers, intact.

Limitations:
  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is sensitive to poisoning by sulfur-containing compounds (e.g., cysteine, methionine) and can be inhibited by other functional groups.

  • Incompatibility with Reducible Groups: The conditions for hydrogenolysis (presence of H₂) are incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.

  • Harsh Alternative Cleavage: While alternative deprotection is possible with strong acids like HF or HBr, these conditions are harsh and lack the selectivity of hydrogenolysis.

Experimental Protocols

Detailed methodologies for the deprotection of benzyl and tert-butyl esters are provided below to illustrate the practical differences in their handling.

Protocol 1: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This protocol describes a standard procedure for the cleavage of a benzyl ester using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Dissolve the benzyl ester substrate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.

  • Seal the flask and purge the atmosphere with an inert gas.

  • Introduce hydrogen gas into the flask (e.g., via a balloon) and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the cleavage of a tert-butyl ester, a common procedure in the final deprotection step of Fmoc-based solid-phase peptide synthesis.

Materials:

  • tert-Butyl-protected substrate (e.g., peptide-resin)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT))

  • Dichloromethane (DCM) (optional, as co-solvent)

  • Cold diethyl ether

Procedure:

  • To the tert-butyl protected substrate in a suitable reaction vessel, add a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are crucial to trap the reactive tert-butyl cations generated during cleavage.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the mixture to separate the cleaved product from the solid support (if applicable).

  • Precipitate the deprotected product by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the final product under vacuum.

Mandatory Visualizations

Catalytic Hydrogenolysis Deprotection Pathway

The following diagram illustrates the mechanism of benzyl ester deprotection via palladium-catalyzed hydrogenolysis. The process involves the adsorption of the benzyl ester and hydrogen onto the palladium surface, followed by oxidative addition, and subsequent hydrogenolysis to release the carboxylic acid and toluene.

G cluster_mechanism Mechanism of Catalytic Hydrogenolysis start R-COOBn + H₂ + Pd/C adsorption Adsorption onto Pd surface start->adsorption oxidative_addition Oxidative Addition of C-O bond to Pd(0) adsorption->oxidative_addition Benzylic C-O bond reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Reaction with activated Hydrogen end R-COOH + Toluene + Pd/C reductive_elimination->end

Caption: Mechanism of Benzyl Ester Hydrogenolysis.

Strategic Selection of Protecting Groups in Synthesis

The choice of protecting group is a critical strategic decision in the synthesis of complex molecules. The following workflow illustrates the decision-making process when choosing between a benzyl ester and a tert-butyl ester based on the presence of other functional groups in the molecule. This concept of "orthogonality" is fundamental to modern synthetic chemistry.

G cluster_workflow Protecting Group Selection Workflow start Need to protect a carboxylic acid side chain check_reducible Are there any H₂-sensitive groups (alkenes, alkynes, Cbz, etc.)? start->check_reducible check_acid_labile Are there any strong-acid-labile groups (Boc, Trityl, etc.)? check_reducible->check_acid_labile No use_tbu Use tert-Butyl Ester (-OtBu) check_reducible->use_tbu Yes use_bn Use Benzyl Ester (-OBn) check_acid_labile->use_bn No reconsider Re-evaluate synthetic route or choose alternative protecting group check_acid_labile->reconsider Yes

Caption: Decision workflow for protecting group selection.

Conclusion

The benzyl ester is a robust and highly versatile protecting group for carboxylic acid side chains, offering a unique set of advantages, most notably its cleavability under neutral hydrogenolysis conditions. This feature provides a powerful tool for orthogonal protection strategies, which are essential in the synthesis of complex molecules such as peptides and natural products. While alternatives like the tert-butyl ester are invaluable, particularly when hydrogenation is not feasible, the benzyl ester's stability to a wide range of reagents and its mild removal conditions ensure its continued prominence in the synthetic chemist's toolbox. The optimal choice of a protecting group will always depend on the specific context of the synthetic route, and a thorough understanding of the comparative stability and reactivity, as outlined in this guide, is paramount for making an informed and strategic decision.

References

A Comparative Guide to Alternative Protecting Groups for the D-Aspartic Acid Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing D-aspartic acid presents a significant challenge due to the propensity of the aspartic acid side chain to form an aspartimide intermediate, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). This side reaction can lead to racemization and the formation of β-peptide impurities, complicating purification and reducing overall yield. The choice of a suitable protecting group for the β-carboxyl group of D-aspartic acid is therefore critical to minimizing this unwanted side reaction. This guide provides an objective comparison of alternative protecting groups to the commonly used tert-butyl (tBu) ester, supported by experimental data and detailed protocols.

Performance Comparison of Aspartic Acid Side-Chain Protecting Groups

The following table summarizes the performance of various protecting groups in minimizing aspartimide formation and their compatibility with standard SPPS protocols.

Protecting GroupStructureKey FeaturesDeprotection ConditionsAspartimide Formation
O-tert-butyl (OtBu) EsterStandard, acid-labile.High concentration of TFA (e.g., 95%)[1]Prone to aspartimide formation, especially in Asp-Gly sequences.[2]
O-2-phenylisopropyl (O-2-PhiPr) EsterMore acid-labile than OtBu, allowing for orthogonal removal.1% TFA in DCM[2]Reduced aspartimide formation compared to OtBu.[2]
O-Allyl (OAll) EsterOrthogonal to both acid- and base-labile groups.Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.Can reduce aspartimide formation compared to tBu protection.[3]
3-methylpent-3-yl (OMpe) EsterBulky ester group that sterically hinders aspartimide formation.Strong acid (TFA), similar to OtBu.Significantly reduces aspartimide formation compared to OtBu.
3-ethyl-3-pentyl (OEpe) EsterBulkier trialkylcarbinol-based ester for enhanced steric protection.Strong acid (TFA).Extremely effective in minimizing aspartimide by-products.
5-n-butyl-5-nonyl (OBno) EsterEven bulkier and more flexible alkyl chains for superior steric hindrance.Strong acid (TFA).Achieved a 25% reduction in aspartimide formation compared to OtBu in the synthesis of Teduglutide.
Cyanosulfurylide (CSY) Non-esterMasks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation.N-Chlorosuccinimide (NCS) in aqueous conditions.Eliminates aspartimide formation.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the general steps for incorporating an Fmoc-protected D-aspartic acid derivative into a peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-D-Asp(PG)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen protecting groups and resin.

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-D-Asp(PG)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Specific Deprotection Protocols

1. O-Allyl (OAll) Group Removal

This protocol describes the on-resin deprotection of the allyl ester.

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in a mixture of DCM/acetic acid/N-methylaniline (v/v/v = 18:1:1).

  • Add the palladium catalyst solution to the resin and agitate for 2-3 hours at room temperature.

  • Wash the resin thoroughly with DCM, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF.

2. Cyanosulfurylide (CSY) Group Removal

This protocol details the cleavage of the CSY protecting group.

  • After completion of the peptide synthesis, cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O = 95:2.5:2.5).

  • Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Dissolve the lyophilized peptide in an aqueous solvent system (e.g., CH₃CN/H₂O, 1:1).

  • Add a solution of N-Chlorosuccinimide (NCS) (10 equivalents) in the same aqueous solvent to the peptide solution.

  • Monitor the reaction by LC-MS. The deprotection is typically complete within minutes.

  • Purify the deprotected peptide by HPLC.

Visualizing Orthogonality and Aspartimide Formation

The following diagrams illustrate key concepts in the selection of protecting groups for D-aspartic acid.

Orthogonality cluster_Fmoc N-alpha Protection cluster_SideChain Asp Side Chain Protection cluster_Cleavage Deprotection Conditions Fmoc Fmoc Base Base (Piperidine) Fmoc->Base OtBu OtBu Acid Acid (TFA) OtBu->Acid OAll OAll Pd Palladium Catalyst OAll->Pd CSY CSY NCS NCS CSY->NCS

Caption: Orthogonality of protecting groups and their removal conditions.

The diagram above illustrates the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. For instance, the base-labile Fmoc group can be removed without cleaving the acid-labile OtBu group, the palladium-sensitive OAll group, or the NCS-labile CSY group.

Aspartimide_Formation Peptide ...-NH-CH(CH₂CO-PG)-CO-NH-R-... Peptide Backbone Deprotonation ...-N⁻-CH(CH₂CO-PG)-CO-NH-R-... Deprotonated Amide Peptide->Deprotonation Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate Five-membered Ring Deprotonation->Aspartimide Intramolecular Cyclization Attack Nucleophilic Attack Products α-peptide β-peptide Racemized Products Aspartimide->Products Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

This diagram shows the base-catalyzed mechanism of aspartimide formation. The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. The resulting anion attacks the side-chain carbonyl, leading to a cyclic aspartimide intermediate. This intermediate is susceptible to nucleophilic attack by water or other nucleophiles, resulting in a mixture of α- and β-peptides, often with racemization at the α-carbon of the aspartic acid. The use of bulky protecting groups (PG) sterically hinders this intramolecular attack, while non-ester-based groups like CSY eliminate the electrophilic carbonyl of the side chain, thus preventing the initial cyclization.

References

A Researcher's Guide to Validating Peptide Primary Sequences: Tandem MS/MS vs. Edman Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's primary amino acid sequence is a critical step in protein characterization, therapeutic development, and functional studies. The two most prominent methods for this task are modern tandem mass spectrometry (MS/MS) and the classic Edman degradation. This guide provides an objective comparison of their principles, performance, and protocols to aid in selecting the most suitable technique for your research needs.

Method 1: Tandem Mass Spectrometry (MS/MS)

Tandem MS/MS has become the cornerstone of proteomics for its high throughput, sensitivity, and ability to analyze complex mixtures. The "bottom-up" approach is most common, where proteins are first digested into smaller peptides, which are then sequenced.

Principle: The core principle involves multiple stages of mass analysis.[1][2][3] First, a peptide mixture is separated and ionized. Ions of a specific mass-to-charge (m/z) ratio (precursor ions) are selected. These selected ions are then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed in a second mass spectrometer. The mass differences between the fragment ions correspond to individual amino acid residues, allowing the peptide sequence to be reconstructed, often with the aid of sophisticated software.[2]

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Prot_Mix Protein Mixture Digestion Enzymatic Digestion (e.g., Trypsin) Prot_Mix->Digestion LC LC Separation (Peptide Mixture) Digestion->LC MS1 MS1: Ionization & Precursor Ion Scan LC->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2: Product Ion Scan Fragmentation->MS2 Spectrum MS/MS Spectrum MS2->Spectrum Sequencing De Novo Sequencing or Database Search Spectrum->Sequencing Sequence Peptide Sequence Sequencing->Sequence

Tandem MS/MS workflow for peptide sequencing.

Method 2: Edman Degradation

Developed by Pehr Edman, this chemical method provides a stepwise approach to determine the amino acid sequence from the N-terminus of a peptide.[4] It is considered the gold standard for N-terminal sequencing due to its high accuracy for single, purified peptides.

Principle: The Edman degradation is a cyclical process. The N-terminal amino acid of a peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions. Subsequent treatment with acid cleaves this derivatized amino acid, which is then converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is collected and identified by chromatography (e.g., HPLC). The remaining, shortened peptide is then subjected to the next cycle of the reaction. This process is repeated to sequentially identify amino acids.

Edman_Degradation_Workflow cluster_cycle Single Edman Cycle cluster_analysis Analysis & Iteration Start Purified Peptide (N-terminus exposed) Coupling 1. Coupling: React with PITC (Alkaline conditions) Start->Coupling Cleavage 2. Cleavage: Treat with TFA (Anhydrous acid) Coupling->Cleavage Conversion 3. Conversion: Treat with aqueous acid Cleavage->Conversion Short_Peptide Shortened Peptide Cleavage->Short_Peptide PTH_ID Identify PTH-Amino Acid (by HPLC) Conversion->PTH_ID Repeat Repeat Cycle Short_Peptide->Repeat Repeat->Coupling Next Cycle Decision_Tree Start What is the primary goal? Q_Sample Is the sample a complex mixture or pure? Start->Q_Sample Q_NTerm Is precise N-terminal sequence confirmation required? Q_Sample->Q_NTerm Pure MS Tandem MS/MS Q_Sample->MS Complex Mixture Q_PTM Is PTM identification a key objective? Q_NTerm->Q_PTM No Edman Edman Degradation Q_NTerm->Edman Yes Q_PTM->MS Yes Q_PTM->MS No, but high-throughput is needed Q_PTM->Edman No, and high accuracy for a short sequence is key

References

Safety Operating Guide

Proper Disposal of Boc-D-Asp-OBzl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety, operational integrity, and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Boc-D-Asp-OBzl (N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester). By adhering to these protocols, laboratories can minimize risks and ensure that chemical waste is handled responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to implement the following safety measures. Although many safety data sheets (SDS) do not classify this compound as a hazardous substance, it is imperative to treat all laboratory chemicals with a high degree of caution.

Personal Protective Equipment (PPE): To prevent accidental exposure, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected for integrity before each use and replaced immediately if contaminated.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator or a dust mask should be used.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep the material to prevent the generation of dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect and Package: Using appropriate tools (e.g., spark-proof tools for solids), collect the contained material and place it into a suitable, clearly labeled, and sealable waste container.

  • Clean the Area: Thoroughly clean the spill area with an appropriate solvent and decontaminate all tools and equipment used in the cleanup process.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated organic solid.

    • Segregate this waste stream from other types of chemical waste, such as halogenated solvents, aqueous waste, and heavy metals.

  • Containerization:

    • Use a dedicated, clean, and dry waste container, preferably made of a durable plastic to minimize the risk of breakage.

    • Ensure the container is in good condition and can be securely sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) department.

    • The label must include the full chemical name: "this compound" or "N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester". Avoid using abbreviations or chemical formulas.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide an accurate chemical waste manifest, including the full chemical name and the quantity of the waste.

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol [1][2]
Melting Point 93 - 99 °C[3]
Appearance White to off-white powder[3][4]
Purity ≥ 98% (HPLC)
Optical Rotation [α]₂₀/D = +24 ± 2° (c=1 in MeOH)
Storage Temperature 0 - 8 °C

Experimental Protocols

While the standard and recommended disposal method is via a licensed waste management service, a potential, though not routinely advised, pre-treatment step could be the chemical neutralization of the Boc protecting group. This process, known as deprotection, would convert the compound to D-aspartic acid α-benzyl ester. However, this should only be considered after a thorough risk assessment and in consultation with your institution's EHS department, as the reaction itself will generate a new waste stream that must be properly managed.

Illustrative Protocol for Boc Deprotection (for informational purposes only):

This protocol describes the removal of the Boc group under acidic conditions. This is not a disposal protocol but a chemical transformation that requires subsequent waste management of all products and reagents.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, slowly add TFA (approximately 10 equivalents) to the solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Add cold diethyl ether to the resulting residue to precipitate the deprotected product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under a vacuum.

The resulting product and all liquid waste from this procedure must be collected, labeled, and disposed of as hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Path cluster_spill Spill Management start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Solid fume_hood->segregate containerize Place in a Labeled, Sealable Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end spill Spill Occurs contain Contain Spill spill->contain collect Collect Spilled Material contain->collect collect->containerize

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Asp-OBzl
Reactant of Route 2
Reactant of Route 2
Boc-D-Asp-OBzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.